molecular formula C40H45N3O18 B12416086 Antifungal agent 26

Antifungal agent 26

Cat. No.: B12416086
M. Wt: 855.8 g/mol
InChI Key: KEIDQQKYKNPXMT-NJGWPHBESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Antifungal agent 26 is a synthetic, cell-penetrating hexapeptide developed for basic and applied antifungal research. This compound exhibits activity against a range of filamentous fungi and is characterized by a multi-step mechanism of action that begins with electrostatic interaction with the fungal cell wall, followed by rapid internalization into the cell cytoplasm . Its ability to penetrate cells and induce killing through non-lytic mechanisms makes it a valuable tool for researchers studying fungal cell biology, the discovery of novel antifungal targets, and the development of new therapeutic strategies . The pressing need for such research is underscored by the significant and growing global health threat of invasive fungal infections, which cause millions of deaths annually and are increasingly complicated by the emergence of resistance to existing antifungal drugs . Investigating innovative compounds like this compound is critical in the effort to overcome these challenges. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C40H45N3O18

Molecular Weight

855.8 g/mol

IUPAC Name

(5S,6S)-1,6,9,14-tetrahydroxy-N-[(2R)-1-(hydroxyamino)-1-oxopropan-2-yl]-5-[(2S,3R,4S,5S,6R)-3-hydroxy-6-methyl-5-(methylamino)-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carboxamide

InChI

InChI=1S/C40H45N3O18/c1-11-6-18-24(31(50)21(11)38(55)42-12(2)37(54)43-56)23-16(9-17-25(32(23)51)28(47)15-7-14(57-5)8-19(44)22(15)27(17)46)29(48)35(18)60-40-34(53)36(26(41-4)13(3)59-40)61-39-33(52)30(49)20(45)10-58-39/h6-9,12-13,20,26,29-30,33-36,39-41,44-45,48-53,56H,10H2,1-5H3,(H,42,55)(H,43,54)/t12-,13-,20-,26+,29+,30+,33-,34-,35+,36+,39+,40+/m1/s1

InChI Key

KEIDQQKYKNPXMT-NJGWPHBESA-N

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)N[C@H](C)C(=O)NO)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)NC

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(C)C(=O)NO)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(CO7)O)O)O)NC

Origin of Product

United States

Foundational & Exploratory

Unraveling the Enigma of Antifungal Agent 26: A Request for Specificity

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific literature and publicly available data reveals no specific, widely recognized compound identified as "antifungal agent 26." This designation may represent an internal code within a research institution or corporation, or a less common nomenclature not broadly indexed. Without a more precise chemical name, molecular formula, or specific publication reference, a detailed technical guide on its mechanism of action cannot be accurately compiled.

The field of antifungal research encompasses a diverse array of compounds with distinct modes of action. Generally, these agents target specific structures or pathways essential for fungal cell viability and proliferation, while ideally sparing host cells. Key mechanisms of established antifungal drug classes include:

  • Inhibition of Ergosterol Synthesis: Azoles, allylamines, and morpholines interfere with the biosynthetic pathway of ergosterol, a critical component of the fungal cell membrane. Its depletion or the accumulation of toxic sterol intermediates disrupts membrane integrity and function.[1][2]

  • Direct Membrane Disruption: Polyenes, such as Amphotericin B, bind directly to ergosterol in the fungal cell membrane, forming pores that lead to leakage of essential intracellular components and ultimately cell death.[3][4]

  • Inhibition of Cell Wall Synthesis: Echinocandins target the enzyme β-(1,3)-D-glucan synthase, which is responsible for synthesizing a crucial polysaccharide component of the fungal cell wall. This disruption leads to a weakened cell wall, osmotic instability, and fungal cell lysis.[1][4]

  • Inhibition of Nucleic Acid and Protein Synthesis: Agents like flucytosine are converted within fungal cells into metabolites that interfere with DNA and RNA synthesis, thereby halting cell division and growth.[2][5]

Some research also points to novel mechanisms, such as the antifungal hexapeptide PAF26, which is believed to have multiple detrimental effects on target fungi, including membrane permeation and binding to cellular RNAs.[6] Additionally, certain host-derived molecules like the cytokine IL-26 have been shown to possess antimicrobial properties, including the ability to form pores in bacterial membranes, though their direct antifungal mechanisms are still under investigation.[7][8][9]

To provide the requested in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams, it is imperative to first unambiguously identify "this compound." We urge researchers, scientists, and drug development professionals with knowledge of this specific agent to provide a more definitive identifier. Upon receiving this information, a thorough and accurate whitepaper can be developed to meet the specified requirements.

References

An In-Depth Technical Guide to Pradimicin A Derivatives as Antifungal Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pradimicin A and its derivatives represent a unique class of antifungal agents with a distinct mechanism of action that sets them apart from currently available therapies. This technical guide provides a comprehensive overview of the core scientific and technical aspects of these compounds, with a particular focus on the well-characterized derivative BMS-181184. This document details their mechanism of action, presents quantitative antifungal activity data, outlines experimental protocols for their synthesis and evaluation, and provides visual representations of key biological pathways and experimental workflows to support further research and development in this area.

Introduction

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, underscores the urgent need for novel antifungal agents with new mechanisms of action. Pradimicins, a class of benzonaphthacenequinone antibiotics, offer a promising avenue for the development of such therapies. Originally isolated from Actinomadura hibisca, Pradimicin A has been the subject of extensive derivatization efforts to improve its pharmacological properties, leading to the development of compounds with enhanced water solubility and a broad spectrum of antifungal activity.[1][2] These derivatives, including the notable compound BMS-181184, exert their antifungal effect through a unique mechanism involving calcium-dependent binding to mannose residues on the fungal cell surface.[2]

Mechanism of Action

The antifungal activity of Pradimicin A derivatives is initiated by a specific interaction with the fungal cell wall. This process is distinct from other classes of antifungals that target ergosterol biosynthesis or cell wall synthesis enzymes. The key steps in the mechanism of action are as follows:

  • Recognition of D-Mannose: The Pradimicin A derivative recognizes and binds to terminal D-mannose residues present in the mannoproteins and polysaccharides of the fungal cell wall.[2]

  • Calcium-Dependent Ternary Complex Formation: In the presence of calcium ions (Ca²⁺), a ternary complex is formed between the Pradimicin A derivative, the D-mannoside, and a calcium ion.[2]

  • Disruption of Cell Membrane Integrity: The formation of this complex leads to a disruption of the fungal cell membrane's integrity, resulting in the leakage of essential intracellular components, such as potassium ions, and ultimately leading to fungal cell death.[2]

This lectin-mimic binding provides a high degree of selectivity for fungal cells over mammalian cells, which contributes to a favorable therapeutic index.[3]

Signaling Pathway Diagram

pradimicin_mechanism cluster_extracellular Extracellular Space cluster_cell_wall Fungal Cell Wall cluster_cell_membrane Fungal Cell Membrane Pradimicin_Derivative Pradimicin A Derivative Mannoprotein Mannoprotein (with D-Mannose) Pradimicin_Derivative->Mannoprotein Binds to D-Mannose Calcium Ca²⁺ Calcium->Mannoprotein Required for stable binding Membrane_Disruption Membrane Disruption (Pore Formation) Mannoprotein->Membrane_Disruption Forms Ternary Complex, leading to Cell_Death Fungal Cell Death Membrane_Disruption->Cell_Death Causes leakage of intracellular components

Caption: Mechanism of action of Pradimicin A derivatives.

Quantitative Data: Antifungal Activity

The in vitro antifungal activity of Pradimicin A derivatives has been evaluated against a broad range of fungal pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) values for the well-studied derivative BMS-181184 and other derivatives where data is available. MIC values are presented in µg/mL.

Table 1: In Vitro Antifungal Activity of BMS-181184 Against Yeast Pathogens

Fungal SpeciesNumber of StrainsMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Candida albicans167≤0.5 - 824[4][5]
Candida glabrata-1 - 8--[4]
Candida krusei-1 - 8--[4]
Candida parapsilosis-≤0.5 - 16416[4]
Candida tropicalis-1 - 8--[4]
Cryptococcus neoformans167≤0.5 - 824[4][5]

Table 2: In Vitro Antifungal Activity of BMS-181184 Against Filamentous Fungi

Fungal SpeciesNumber of StrainsMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Aspergillus fumigatus262 - 848[4][5]
Aspergillus flavus-≥16--[5]
Aspergillus niger-≥16--[5]

Table 3: Comparative In Vitro Antifungal Activity of Pradimicin A and its Derivatives Against Candida albicans

CompoundMIC (µg/mL)Reference(s)
Pradimicin A6.25[3]
4'-axial-hydroxy derivative (23)6.25[6]
4'-equatorial-hydroxy derivative (24)>50[6]
D-xylose-modified derivative (14)6.25[1]
D-xylose-modified derivative (17)6.25[1]
D-xylose-modified derivative (24)6.25[1]
11-demethoxy derivative of Pradimicin A (12)6.3[7]
11-O-ethyl derivative of Pradimicin T1 (13)3.1[7]
11-O-fluoroethyl derivative of Pradimicin T1 (14)3.1[7]

Experimental Protocols

Synthesis of 4'-Hydroxy Pradimicin Derivatives (Exemplified by Derivatives 23 and 24)

The synthesis of 4'-hydroxy derivatives of Pradimicins involves a three-step sequence starting from a suitable Pradimicin precursor, such as Pradimicin FA-2.[6]

Step 1: N-Phthaloylation

  • To a solution of Pradimicin FA-2 in dimethylformamide (DMF), add phthalic anhydride and triethylamine.

  • Stir the mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into ice water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the N-phthaloyl derivative.

Step 2: O-Silylation

  • Dissolve the N-phthaloyl derivative in anhydrous dichloromethane.

  • Add a silylating agent (e.g., tert-butyldimethylsilyl trifluoromethanesulfonate) and a non-nucleophilic base (e.g., 2,6-lutidine) at 0°C.

  • Allow the reaction to warm to room temperature and stir until complete.

  • Quench the reaction with saturated aqueous sodium bicarbonate and extract with dichloromethane.

  • Dry the organic layer and concentrate to give the O-silylated intermediate.

Step 3: Deprotection and Hydroxylation

  • Dissolve the O-silylated intermediate in a mixture of tetrahydrofuran (THF) and water.

  • Add a deprotecting agent for the phthaloyl group (e.g., hydrazine hydrate) and stir at room temperature.

  • Simultaneously, the silyl protecting groups will be removed under these conditions.

  • Purify the resulting mixture by chromatography (e.g., silica gel column chromatography) to separate the 4'-axial-hydroxy (23) and 4'-equatorial-hydroxy (24) diastereomers.

Antifungal Susceptibility Testing: Broth Microdilution Method (Based on NCCLS M27-A)

The in vitro antifungal susceptibility of Pradimicin A derivatives is determined using a standardized broth microdilution method, such as that described by the National Committee for Clinical Laboratory Standards (NCCLS), now the Clinical and Laboratory Standards Institute (CLSI), in document M27-A.[8][9][10][11][12]

Materials:

  • 96-well microtiter plates

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with MOPS buffer

  • Antifungal agent stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Fungal inoculum, standardized to a concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL

  • Spectrophotometer

Procedure:

  • Preparation of Antifungal Dilutions: Serially dilute the antifungal agent stock solution in RPMI 1640 medium in the wells of the microtiter plate to achieve a range of final concentrations.

  • Inoculation: Add an equal volume of the standardized fungal inoculum to each well containing the antifungal dilution. Include a growth control well (inoculum without drug) and a sterility control well (medium only).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Reading the MIC: Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth control. The endpoint can be determined visually or spectrophotometrically.

Experimental Workflows

General Workflow for Synthesis and Evaluation of Pradimicin A Derivatives

workflow Start Start: Identify Pradimicin A Precursor Synthesis Chemical Modification (e.g., at C4'-position, sugar, or aglycone) Start->Synthesis Purification Purification and Isolation of Derivatives (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, Mass Spectrometry) Purification->Characterization In_Vitro_Testing In Vitro Antifungal Susceptibility Testing (e.g., Broth Microdilution) Characterization->In_Vitro_Testing Data_Analysis Data Analysis: Determine MIC values In_Vitro_Testing->Data_Analysis Lead_Selection Lead Candidate Selection Data_Analysis->Lead_Selection Lead_Selection->Synthesis Further Optimization In_Vivo_Testing In Vivo Efficacy and Toxicity Studies (Animal Models) Lead_Selection->In_Vivo_Testing Promising Activity End End: Preclinical Development In_Vivo_Testing->End

Caption: A generalized workflow for the development of novel Pradimicin A derivatives.

Structure-Activity Relationships

The antifungal activity of Pradimicin A derivatives is highly dependent on their chemical structure. Key structure-activity relationship (SAR) findings include:

  • Sugar Moiety: The 5-O-(6-deoxy-β-D-sugar) is essential for antifungal activity. Modifications at the 2'-, 3'-, and 4'-positions of the sugar can be tolerated, and in some cases, lead to derivatives with retained or improved activity.[1]

  • C4'-Position: Modifications at the C4'-amino group have been explored to improve water solubility. 4'-N-carboxyl substituted alkyl, 4'-N-formyl, and 4'-axial-hydroxy derivatives have been shown to retain antifungal activity with enhanced solubility.[6]

  • Aglycone Part: The C-11 position of the aglycone is a site where modifications can be made without significant loss of antifungal activity. For instance, 11-O-ethyl and 11-O-fluoroethyl derivatives of Pradimicin T1 showed promising activity.[7]

Conclusion

Pradimicin A and its derivatives, particularly BMS-181184, represent a compelling class of antifungal agents with a novel mechanism of action that is effective against a broad spectrum of fungal pathogens. The data and protocols presented in this technical guide are intended to provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of these compounds. The unique mode of action, involving a calcium-dependent interaction with fungal cell wall mannans, offers a promising strategy to combat fungal infections, including those caused by strains resistant to existing antifungal drugs. Further research into the synthesis of new derivatives, guided by the structure-activity relationships outlined herein, may lead to the development of next-generation antifungal therapies with improved efficacy and safety profiles.

References

The Discovery and Synthesis of Antifungal Agent 26: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant fungal pathogens presents a significant and growing threat to global health. This has spurred intensive research into the discovery and development of novel antifungal agents with unique mechanisms of action. This document provides a detailed technical guide on the discovery and synthesis of a promising antifungal compound, designated as (5E)-5-[(E)-4-(Furan-2-yl)-2-oxobut-3-enylidene]-3-methylfuran-2(5H)-one (26) , an analog of the natural product Coruscanone A.

Introduction to Coruscanone A and its Analogs

Natural products have historically been a rich source of inspiration for the development of new therapeutic agents. Coruscanone A, a cyclopentenedione derivative isolated from the plant Piper coruscans, has demonstrated potent in vitro antifungal activity against clinically significant pathogens such as Candida albicans and Cryptococcus neoformans.[1] Its activity is comparable to established antifungal drugs like amphotericin B and fluconazole.[1] This promising biological profile has motivated further investigation into its structure-activity relationships (SAR) through the synthesis of various analogs. Antifungal agent 26 is one such synthetic analog, designed to explore the impact of modifying the core structure of Coruscanone A on its antifungal efficacy.

Synthesis of this compound

The synthesis of (5E)-5-[(E)-4-(Furan-2-yl)-2-oxobut-3-enylidene]-3-methylfuran-2(5H)-one (26) was achieved as part of a broader synthetic effort to generate analogs of Coruscanone A. The general synthetic strategy involves the condensation of key building blocks to construct the final molecule.

Synthetic Workflow

The logical flow of the synthesis is depicted in the diagram below, illustrating the progression from starting materials to the final product.

G cluster_start Starting Materials cluster_synthesis Synthesis cluster_product Final Product A 3-methylfuran-2(5H)-one (2) C Condensation Reaction A->C B Intermediate 18 B->C D (5E)-5-[(E)-4-(Furan-2-yl)-2-oxobut-3-enylidene]-3-methylfuran-2(5H)-one (26) C->D Yield: 50%

Figure 1: Synthetic workflow for this compound.
Experimental Protocol

The synthesis of compound 26 was achieved from 3-methylfuran-2(5H)-one (2) and intermediate 18, yielding a pale yellow powder.[1] While the specific reaction conditions for the synthesis of compound 26 are not detailed in the provided search results, a general protocol for the synthesis of related analogs is described. The synthesis of oxazolidin-2-one-linked 1,2,3-triazole derivatives, for instance, involved the following general steps:

  • Reaction Setup: To a solution of the starting azide (1.0 eq.) and ketone (1.0 eq.) in anhydrous DMF, DBU (2.0 eq.) was added.[2]

  • Reaction Conditions: The reaction mixture was stirred at 50–60 °C for 12–24 hours.[2]

  • Purification: The final compounds were purified chromatographically.[2]

It is plausible that a similar base-catalyzed condensation reaction was employed for the synthesis of this compound.

Biological Activity and Data

The primary measure of antifungal activity is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation. While specific MIC values for compound 26 against a panel of fungal pathogens are not available in the provided search results, the parent compound, Coruscanone A, demonstrated potent activity.

Table 1: Antifungal Activity of Coruscanone A

Fungal SpeciesMIC (µg/mL)
Candida albicansComparable to Amphotericin B and Fluconazole
Cryptococcus neoformansComparable to Amphotericin B and Fluconazole

Data extracted from reference[1].

The development of analogs like compound 26 is crucial for establishing a comprehensive Structure-Activity Relationship (SAR) to identify the key structural features responsible for antifungal activity.

Mechanism of Action: The Ergosterol Biosynthesis Pathway

While the precise mechanism of action for Coruscanone A and its analogs has not been explicitly stated in the provided search results, many antifungal agents target the fungal cell membrane, specifically the biosynthesis of ergosterol.[3][4][5] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and its disruption leads to cell lysis and death.[5][6]

The azole class of antifungals, for example, inhibits the enzyme 14α-demethylase, which is a critical step in the conversion of lanosterol to ergosterol.[3][4] This inhibition disrupts the integrity and function of the fungal cell membrane.

Ergosterol Biosynthesis Pathway and Antifungal Targets

The following diagram illustrates the key steps in the ergosterol biosynthesis pathway and highlights the targets of common antifungal drug classes.

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_membrane Fungal Cell Membrane cluster_polyenes Polyenes (e.g., Amphotericin B) Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase (Target of Allylamines) 14-demethylated intermediate 14-demethylated intermediate Lanosterol->14-demethylated intermediate 14α-demethylase (Target of Azoles) Zymosterol Zymosterol 14-demethylated intermediate->Zymosterol Ergosterol Ergosterol Zymosterol->Ergosterol Multiple Steps Membrane Integrity Membrane Integrity Ergosterol->Membrane Integrity Cell Viability Cell Viability Membrane Integrity->Cell Viability Polyenes Polyenes Polyenes->Ergosterol Binds to Ergosterol, forms pores

Figure 2: Key targets in the ergosterol biosynthesis pathway.

Further research is necessary to determine if this compound acts on this pathway or possesses a novel mechanism of action.

Future Directions

The discovery of Coruscanone A and the synthesis of its analogs, such as compound 26, represent a promising avenue for the development of new antifungal therapies. Future research should focus on:

  • Comprehensive Biological Evaluation: Testing compound 26 and other analogs against a broad panel of clinically relevant and drug-resistant fungal strains to fully characterize their spectrum of activity.

  • Mechanism of Action Studies: Elucidating the precise molecular target of these compounds to understand their mode of action and potential for cross-resistance with existing antifungal drugs.

  • In Vivo Efficacy and Toxicity: Evaluating the most promising analogs in animal models of fungal infections to assess their therapeutic potential and safety profiles.

By systematically exploring the chemical space around the Coruscanone A scaffold, it may be possible to identify new lead compounds that can be developed into the next generation of antifungal drugs.

References

Antifungal agent 26 chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

Compound Name: (5E)-5-[(E)-4-(Furan-2-yl)-2-oxobut-3-enylidene]-3-methylfuran-2(5H)-one Reference: An analog of Coruscanone A, designated as compound 26 in the primary literature.

This document provides a comprehensive technical overview of the chemical structure, properties, synthesis, and biological activity of the antifungal agent (5E)-5-[(E)-4-(Furan-2-yl)-2-oxobut-3-enylidene]-3-methylfuran-2(5H)-one.

Chemical Structure and Properties

The chemical structure of the antifungal agent is presented below. It is a derivative of a 2(5H)-furanone core, featuring an extended side chain with a furan moiety.

Chemical Structure: Chemical structure of (5E)-5-[(E)-4-(Furan-2-yl)-2-oxobut-3-enylidene]-3-methylfuran-2(5H)-one (Note: An illustrative image of the chemical structure would be placed here in a final document.)

Physicochemical Properties

A summary of the key physicochemical properties is provided in the table below. These properties are calculated based on the chemical structure or derived from the source literature.

PropertyValueSource
Molecular Formula C₁₄H₁₂O₄Calculated
Molecular Weight 244.24 g/mol Calculated
Appearance Pale yellow powder[1]
IUPAC Name (5E)-5-[(2E)-4-(furan-2-yl)-2-oxobut-3-en-1-ylidene]-3-methylfuran-2(5H)-oneStandard Nomenclature
¹H NMR (400 MHz, CDCl₃) δ 8.10 (1H, s), 7.53 (1H, br d), 7.41 (1H, d, J = 16 Hz), 6.95 (1H, d, J = 16 Hz), 6.70 (1H, d, J = 3.2 Hz), 6.55 (1H, dd, J = 3.2, 1.6 Hz), 2.20 (3H, s)[1]

Antifungal Activity

Compound 26 has demonstrated significant in vitro activity against major opportunistic fungal pathogens. The structure-activity relationship studies of Coruscanone A analogs suggest that the core structural moiety acts as a Michael acceptor, which is crucial for its antifungal properties.

Quantitative Antifungal Activity Data

The minimum inhibitory concentration (MIC) is a standard measure of antifungal efficacy. The MIC₅₀, the concentration that inhibits 50% of fungal growth, was determined for compound 26 against a panel of pathogenic fungi.

Fungal SpeciesStrainMIC₅₀ (µg/mL)
Candida albicansATCC 900281.56
Cryptococcus neoformansATCC 901120.78

Data sourced from Babu, et al. (2006), "Synthesis, Antifungal Activity, and Structure Activity Relationships of Coruscanone A Analogs".

Mechanism of Action

The proposed mechanism of action for this class of compounds is rooted in its chemical structure as a Michael acceptor. The electrophilic β-carbon in the α,β-unsaturated carbonyl system is susceptible to nucleophilic attack by biological macromolecules.

Proposed Signaling Pathway: Covalent Inhibition via Michael Addition

It is hypothesized that Antifungal Agent 26 enters the fungal cell and is targeted by nucleophilic residues (such as cysteine or lysine) present in the active sites of essential fungal enzymes. This results in a covalent, irreversible inhibition of the enzyme, disrupting critical cellular pathways and leading to cell death.

Caption: Proposed mechanism of action via Michael addition.

Experimental Protocols

Synthesis of this compound

This protocol outlines the synthesis of (5E)-5-[(E)-4-(Furan-2-yl)-2-oxobut-3-enylidene]-3-methylfuran-2(5H)-one.

G start Start Materials: - 3-Methylfuran-2(5H)-one (A) - 1-(Furan-2-yl)ethan-1-one (B) step1 Step 1: Aldol Condensation - React A and B - Base catalyst (e.g., NaOH) - Solvent (e.g., Ethanol/Water) start->step1 intermediate1 Intermediate Product: (E)-4-(Furan-2-yl)but-3-en-2-one step1->intermediate1 step2 Step 2: Knoevenagel Condensation - React Intermediate with A - Catalyst (e.g., Piperidine/Acetic Acid) - Solvent (e.g., Toluene) with Dean-Stark trap intermediate1->step2 purification Step 3: Purification - Column Chromatography - Silica Gel - Eluent (e.g., Hexane/Ethyl Acetate) step2->purification final_product Final Product: This compound purification->final_product

Caption: Synthetic workflow for this compound.

Methodology:

  • Preparation of Intermediate: To a solution of 3-methylfuran-2(5H)-one and 1-(furan-2-yl)ethan-1-one in a suitable solvent such as ethanol, a basic catalyst (e.g., aqueous sodium hydroxide) is added dropwise at a controlled temperature (e.g., 0-5 °C). The mixture is stirred for a specified period until the reaction is complete, as monitored by thin-layer chromatography (TLC). The resulting intermediate, (E)-4-(furan-2-yl)but-3-en-2-one, is then isolated and purified.

  • Final Condensation: The intermediate from the previous step is dissolved in a solvent like toluene along with 3-methylfuran-2(5H)-one. Catalytic amounts of piperidine and acetic acid are added. The reaction mixture is refluxed using a Dean-Stark apparatus to remove water.

  • Purification: Upon completion, the reaction mixture is cooled, washed, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the final compound as a pale yellow powder.

  • Characterization: The structure of the final product is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (¹H NMR) and mass spectrometry.

In Vitro Antifungal Susceptibility Testing

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast.

  • Inoculum Preparation: Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) for 24-48 hours. Colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in RPMI-1640 medium to the final required inoculum concentration (e.g., 1-5 × 10³ cells/mL).

  • Drug Dilution: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO). Serial two-fold dilutions are prepared in RPMI-1640 medium in a 96-well microtiter plate to achieve the desired final concentration range (e.g., 0.03 to 16 µg/mL).

  • Incubation: 100 µL of the standardized fungal inoculum is added to each well of the microtiter plate containing 100 µL of the serially diluted compound. The plates are incubated at 35°C for 48 hours.

  • Endpoint Determination: The MIC is determined as the lowest concentration of the agent that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth in the drug-free control well. This can be assessed visually or by using a spectrophotometer to measure optical density.

In Vitro Cytotoxicity Assay

This protocol describes a standard assay to evaluate the cytotoxicity of the compound against a mammalian cell line (e.g., Vero cells).

  • Cell Culture: Vero cells (or another suitable mammalian cell line) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics. Cells are seeded into 96-well plates at a density of approximately 1 × 10⁵ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Exposure: The test compound is dissolved in DMSO and then serially diluted in culture medium to various concentrations. The medium from the cell plates is removed, and 100 µL of the medium containing the test compound dilutions is added to each well.

  • Incubation: The plates are incubated for 24 to 48 hours at 37°C in a 5% CO₂ atmosphere.

  • Viability Assessment: Cell viability is assessed using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. MTT solution is added to each well, and the plates are incubated for another 4 hours. The resulting formazan crystals are solubilized with a suitable solvent (e.g., DMSO or isopropanol), and the absorbance is measured with a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ (the concentration that inhibits 50% of cell viability) is then determined from the dose-response curve. Note: Specific quantitative IC₅₀ data for this compound is not publicly available in the cited literature.

References

In Vitro Antifungal Activity of the Hexapeptide PAF26: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro antifungal activity of the synthetic hexapeptide, PAF26. The document summarizes key quantitative data, details common experimental protocols for its evaluation, and visualizes its proposed mechanism of action. PAF26 (Ac-RKKWFW-NH2) is a cationic, tryptophan-rich antimicrobial peptide identified through combinatorial chemistry that has demonstrated potent and selective activity against filamentous fungi.[1][2][3]

Quantitative In Vitro Antifungal Activity

The antifungal efficacy of PAF26 has been quantified against a range of fungal species, primarily through the determination of Minimum Inhibitory Concentration (MIC) values. The MIC represents the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentration (MIC) of PAF26 Against Various Fungal Species

Fungal SpeciesMIC Range (µM)Reference
Penicillium digitatum< 10[4]
Neurospora crassa2.0 - 5.0 (low fungicidal)[5]
Aspergillus nidulansNot specified, but showed high activity[6]
Saccharomyces cerevisiaeActive, allows for mechanistic studies[4]

Note: The original research should be consulted for specific MIC values and the exact conditions under which they were determined.

Experimental Protocols

The in vitro antifungal activity of PAF26 is typically evaluated using standardized methods. The following protocols are fundamental to assessing its efficacy.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This is a standard method used to determine the MIC of an antifungal agent against a specific fungus.

Experimental Workflow:

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis p1 Prepare fungal inoculum (e.g., 10^4 spores/mL) p2 Prepare serial two-fold dilutions of PAF26 in microtiter plate wells i1 Add fungal inoculum to each well p2->i1 i2 Incubate at appropriate temperature (e.g., 35°C) for 24-72 hours i1->i2 a1 Visually inspect for fungal growth i2->a1 a2 Determine MIC: lowest concentration with no visible growth a1->a2

Caption: Workflow for MIC determination using broth microdilution.

Detailed Steps:

  • Inoculum Preparation: A standardized suspension of fungal spores or yeast cells is prepared in a suitable broth medium (e.g., RPMI 1640). The final concentration is adjusted to a defined value, for instance, 1 x 10^4 to 5 x 10^4 cells/mL.[7]

  • Peptide Dilution: PAF26 is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: The standardized fungal inoculum is added to each well containing the diluted peptide. Control wells with no peptide (positive growth control) and no inoculum (negative control) are included.

  • Incubation: The plate is incubated at a temperature suitable for the specific fungus (e.g., 35°C) for a defined period (e.g., 24 to 72 hours).[7]

  • MIC Determination: After incubation, the wells are visually inspected for turbidity. The MIC is the lowest concentration of PAF26 at which no visible growth is observed.[7] For more quantitative results, a spectrophotometer can be used to measure absorbance, often at 570 nm.[6]

Membrane Permeabilization Assay

This assay assesses the ability of PAF26 to disrupt the fungal cell membrane.

Experimental Workflow:

G cluster_prep Preparation cluster_treatment Treatment cluster_measurement Measurement mp1 Harvest and wash fungal cells (e.g., P. digitatum mycelium) mp2 Resuspend cells in buffer mp1->mp2 mt1 Add Sytox Green dye to cell suspension mp2->mt1 mt2 Add PAF26 at various concentrations mt1->mt2 mm1 Incubate and measure fluorescence over time mt2->mm1 mm2 Increased fluorescence indicates membrane permeabilization mm1->mm2

Caption: Workflow for assessing membrane permeabilization.

Detailed Steps:

  • Cell Preparation: Fungal cells (e.g., mycelium or yeast) are grown, harvested, and washed.

  • Treatment: The cells are incubated with a fluorescent dye, such as Sytox Green. This dye cannot penetrate intact cell membranes but fluoresces brightly upon binding to nucleic acids inside the cell.[1][2][3]

  • Peptide Addition: PAF26 is added to the cell suspension.

  • Fluorescence Measurement: The fluorescence intensity is monitored over time using a fluorometer. A rapid increase in fluorescence indicates that PAF26 has permeabilized the cell membrane, allowing the dye to enter and bind to intracellular components.[1][2]

Mechanism of Action

PAF26 exhibits a multi-stage, concentration-dependent mechanism of action that goes beyond simple membrane disruption.[4][5]

Low Concentration Mechanism: Endocytic Internalization

At lower, yet still fungicidal concentrations (e.g., 2-5 µM), PAF26 is internalized through an energy-dependent endocytic pathway.[5]

G cluster_pathway PAF26 Low Concentration Signaling Pathway paf26 PAF26 cell_wall Fungal Cell Wall paf26->cell_wall Interaction plasma_membrane Plasma Membrane cell_wall->plasma_membrane endocytosis Endocytosis (Actin-mediated, Energy-dependent) plasma_membrane->endocytosis vacuole Vacuolar Accumulation endocytosis->vacuole cytoplasm Transport to Cytoplasm vacuole->cytoplasm rna_binding Binding to Cellular RNA cytoplasm->rna_binding cell_death Cell Death rna_binding->cell_death

Caption: Proposed mechanism of PAF26 at low concentrations.

This pathway involves:

  • Initial Interaction: The cationic PAF26 first interacts with the negatively charged components of the fungal cell wall and plasma membrane.[4]

  • Internalization: The peptide is then internalized via an endocytic process that is dependent on energy and the actin cytoskeleton.[5]

  • Vacuolar Accumulation: Initially, PAF26 accumulates in the vacuoles.[5]

  • Cytoplasmic Transport: Subsequently, it is transported into the cytoplasm.[5]

  • Intracellular Targeting: In the cytoplasm, PAF26 can bind to cellular RNA, disrupting normal cellular processes and ultimately leading to cell death.[1][2]

High Concentration Mechanism: Passive Translocation

At high fungicidal concentrations (e.g., 20 µM), the internalization of PAF26 becomes energy-independent, suggesting a passive translocation across the cell membrane, likely involving significant membrane perturbation.[5]

G cluster_pathway_high PAF26 High Concentration Signaling Pathway paf26_high PAF26 (High Conc.) plasma_membrane_high Plasma Membrane paf26_high->plasma_membrane_high Direct Interaction passive_translocation Passive Translocation (Energy-independent) plasma_membrane_high->passive_translocation membrane_disruption Membrane Disruption & Permeabilization passive_translocation->membrane_disruption cell_death_high Rapid Cell Death membrane_disruption->cell_death_high

Caption: Proposed mechanism of PAF26 at high concentrations.

This more direct mechanism involves:

  • Strong Membrane Interaction: High concentrations of the peptide lead to significant disruption of the plasma membrane.

  • Passive Entry: PAF26 translocates across the membrane without the need for cellular energy.[5]

  • Cell Lysis: This leads to rapid membrane permeabilization, leakage of cellular contents, and swift cell death.[1][2]

References

An In-depth Technical Guide to the Antifungal Agent Rezafungin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rezafungin (formerly CD101) is a next-generation echinocandin antifungal agent engineered for enhanced stability and pharmacokinetic properties, allowing for a convenient once-weekly intravenous dosing regimen.[1][2] It has demonstrated potent in vitro activity against a broad spectrum of fungal pathogens, including Candida and Aspergillus species.[3][4] Rezafungin operates through the inhibition of β-(1,3)-D-glucan synthase, an essential enzyme for the integrity of the fungal cell wall.[3][5] Clinical trials have established its non-inferiority to caspofungin in treating candidemia and invasive candidiasis, with a comparable safety profile.[6][7] This guide provides a comprehensive overview of rezafungin, focusing on its mechanism of action, quantitative in vitro and in vivo data, and detailed experimental protocols relevant to its study.

Mechanism of Action

Rezafungin, like other echinocandins, targets the fungal cell wall, a structure absent in mammalian cells.[5] Its primary mode of action is the non-competitive inhibition of the β-(1,3)-D-glucan synthase enzyme complex.[3][8] This enzyme is responsible for synthesizing β-(1,3)-D-glucan, a critical polysaccharide that provides structural integrity to the fungal cell wall.[3][9]

By inhibiting this enzyme, rezafungin disrupts cell wall synthesis, leading to a weakened cell wall that cannot withstand osmotic stress.[3] This disruption results in cell lysis and, consequently, fungal cell death.[3] This fungicidal activity is concentration-dependent.[5] The FKS1 and GSC2 genes encode the catalytic subunits of the β-(1,3)-D-glucan synthase complex, which are the specific targets of rezafungin.[8]

Rezafungin_Mechanism_of_Action cluster_fungal_cell Fungal Cell UDP_Glucose UDP-Glucose Glucan_Synthase β-(1,3)-D-Glucan Synthase (FKS1/GSC2) UDP_Glucose->Glucan_Synthase Substrate Glucan_Polymer β-(1,3)-D-Glucan Polymer Glucan_Synthase->Glucan_Polymer Synthesis Cell_Wall Fungal Cell Wall (Structural Integrity) Glucan_Polymer->Cell_Wall Incorporation Lysis Cell Lysis (Fungicidal Effect) Cell_Wall->Lysis Loss of Integrity Rezafungin Rezafungin Rezafungin->Glucan_Synthase Inhibition

Figure 1: Mechanism of Action of Rezafungin.

Quantitative Data Summary

In Vitro Susceptibility

Rezafungin has demonstrated potent in vitro activity against a wide range of Candida species, including isolates resistant to other antifungal classes like azoles.[4][7] Its activity is comparable to other echinocandins such as anidulafungin and caspofungin.[10] The following table summarizes the Minimum Inhibitory Concentration (MIC) values for rezafungin against various fungal pathogens.

Fungal SpeciesMIC₅₀ (μg/mL)MIC₉₀ (μg/mL)Reference(s)
Candida albicans0.030.06[4][11]
Candida glabrata0.060.06 - 0.12[4][11]
Candida tropicalis0.030.06[4][11]
Candida parapsilosis1.02.0[4][11]
Candida krusei0.030.03 - 0.06[4][11]
Candida dubliniensis0.060.12[4]
Candida auris0.250.25[11]
Aspergillus fumigatusMEC: ≤0.03MEC: ≤0.03[4][10]
Aspergillus flavusMEC: ≤0.03MEC: ≤0.03[4][10]

MIC₅₀/MIC₉₀: Minimum inhibitory concentration required to inhibit the growth of 50% and 90% of isolates, respectively. MEC: Minimum Effective Concentration, used for molds.

Pharmacokinetic Properties

A key advantage of rezafungin is its distinguished pharmacokinetic profile, characterized by a long terminal half-life that supports once-weekly dosing.[2][8]

ParameterValueUnitPopulationReference(s)
Terminal Half-Life (t½) ~152hoursHealthy Adults[8]
Volume of Distribution (Vd) 67LPatients[8]
Clearance (CL) 0.35L/hrPatients[8]
Protein Binding >95%Healthy Adults[8]
Dosing Regimen 400mg week 1, then 200mg weekly-Patients[9][12]
Cmax (Day 15) 11.8mcg/mLPatients[8]
AUC₀₋₁₆₈ (Day 15) 667mcg·h/mLPatients[8]

Cmax: Maximum plasma concentration. AUC: Area under the concentration-time curve.

Clinical Efficacy

Clinical trials have demonstrated that once-weekly rezafungin is non-inferior to once-daily caspofungin for the treatment of candidemia and invasive candidiasis.

EndpointRezafunginCaspofunginTrial(s)Reference(s)
Day 30 All-Cause Mortality 19% (26/139)19% (30/155)Pooled STRIVE & ReSTORE[6]
Mycological Eradication by Day 5 73% (102/139)65% (100/155)Pooled STRIVE & ReSTORE[6]

Experimental Protocols

Broth Microdilution Antifungal Susceptibility Testing of Yeasts (CLSI M27-A3)

This protocol outlines the reference method for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeasts like Candida species.

Objective: To determine the lowest concentration of an antifungal agent that inhibits the visible growth of a yeast isolate.

Materials:

  • 96-well U-bottom microdilution plates[13]

  • RPMI 1640 medium (with L-glutamine, without bicarbonate), buffered with MOPS to pH 7.0[13]

  • Rezafungin powder and appropriate solvent (e.g., DMSO)

  • Yeast inoculum, standardized to a final concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL

  • Spectrophotometer

  • Incubator (35°C)

Procedure:

  • Antifungal Preparation: Prepare a stock solution of rezafungin. Perform serial two-fold dilutions in RPMI 1640 medium to achieve final concentrations typically ranging from 0.004 to 8 µg/mL.[11][14]

  • Inoculum Preparation: Culture the yeast isolate on agar (e.g., Sabouraud Dextrose Agar) for 24 hours. Suspend several colonies in sterile saline. Adjust the suspension turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). Further dilute this suspension in RPMI medium to achieve the final target inoculum density.

  • Plate Inoculation: Dispense 100 µL of each antifungal dilution into the wells of the microdilution plate. Add 100 µL of the standardized inoculum to each well. Include a growth control (inoculum, no drug) and a sterility control (medium only).

  • Incubation: Incubate the plates at 35°C for 24 hours.[15]

  • Endpoint Reading: The MIC is determined as the lowest concentration of the antifungal agent at which a significant decrease in turbidity (typically ≥50% inhibition) is observed compared to the growth control.[16]

Susceptibility_Testing_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A1 Prepare Rezafungin Serial Dilutions B1 Dispense Drug Dilutions into 96-Well Plate A1->B1 A2 Prepare Standardized Yeast Inoculum (0.5 McFarland) B2 Add Yeast Inoculum to Wells A2->B2 B3 Incubate at 35°C for 24 hours B2->B3 C1 Read Plates Visually or with Spectrophotometer B3->C1 C2 Determine MIC: Lowest concentration with ≥50% growth inhibition C1->C2

Figure 2: CLSI M27 Broth Microdilution Workflow.

Drug Development and Logical Relationships

The development of rezafungin followed a structured path from discovery to clinical approval, leveraging modern pharmacometric approaches to optimize dosing.[17] This contrasts with older antifungals where dosing was determined more empirically.[17]

Drug_Development_Pipeline D1 Preclinical (In Vitro & In Vivo) P1 Phase I (Safety & PK in Healthy Volunteers) D1->P1 IND Filing P2 Phase II (STRIVE) (Dose-Ranging & Efficacy in Patients) P1->P2 Safety Data P3 Phase III (ReSTORE) (Confirmatory Efficacy & Safety vs. Standard) P2->P3 Dose Selection A1 Regulatory Approval (FDA, EMA) P3->A1 NDA/MAA Submission

Figure 3: Rezafungin Clinical Development Pathway.

Conclusion

Rezafungin represents a significant advancement in the treatment of invasive fungal infections. Its potent, broad-spectrum activity, coupled with a favorable pharmacokinetic profile allowing for once-weekly administration, offers a valuable alternative to daily dosed antifungals.[1][7] The robust data from in vitro studies and large-scale clinical trials support its use as a first-line therapy for candidemia and invasive candidiasis in adult patients with limited or no alternative treatment options.[5][12] Continued research may further expand its role in antifungal prophylaxis and in treating infections caused by emerging resistant pathogens.[2][7]

References

Novel Antifungal Compounds Targeting Fungal Mannans: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The rise of invasive fungal infections, coupled with the emergence of antifungal resistance, necessitates the exploration of novel therapeutic targets. Fungal mannans, highly glycosylated proteins embedded in the outer layer of the fungal cell wall, represent a promising and largely untapped target for new antifungal drug development. Mannans play a crucial role in fungal pathogenesis, including adhesion, biofilm formation, and evasion of the host immune response. This technical guide provides an in-depth overview of the core principles behind targeting fungal mannans, focusing on promising compound classes, their mechanisms of action, quantitative efficacy data, and the experimental protocols required for their evaluation.

Introduction to Fungal Mannans as an Antifungal Target

The fungal cell wall is a complex and dynamic structure essential for cell viability, integrity, and interaction with the environment. It is composed of polysaccharides, primarily glucans and chitin, and glycoproteins. Mannans, in the form of mannoproteins, are major components of the outermost layer of the cell wall of many pathogenic fungi, including Candida and Aspergillus species. Their strategic location makes them readily accessible to antifungal agents and key players in the host-pathogen interaction.

Targeting mannans offers a multi-pronged approach to antifungal therapy:

  • Direct Fungicidal or Fungistatic Activity: Compounds that bind to or disrupt the synthesis of mannans can compromise cell wall integrity, leading to cell lysis.

  • Inhibition of Virulence Factors: Mannans are involved in adhesion to host cells and the formation of robust biofilms, which are notoriously resistant to conventional antifungals. Targeting mannans can therefore inhibit these critical virulence traits.

  • Immunomodulation: The dense layer of mannans can mask underlying pathogen-associated molecular patterns (PAMPs), such as β-glucans, from recognition by the host immune system. Disruption of the mannan layer can "unmask" these PAMPs, leading to a more effective immune response.

Key Classes of Mannan-Targeting Antifungal Compounds

Several classes of compounds have been identified that exert their antifungal activity through interaction with fungal mannans.

Pradimicins and Benanomicins

Pradimicins and their structural analogs, benanomicins, are a class of antibiotics that exhibit broad-spectrum antifungal activity. Their unique mechanism of action involves binding to the D-mannose residues of fungal mannans in a calcium-dependent manner. This binding disrupts the fungal cell membrane integrity, leading to leakage of intracellular components and cell death.[1]

Mechanism of Action of Pradimicins:

Pradimicin Pradimicin Complex Ternary Complex (Pradimicin-Ca²⁺-Mannan) Pradimicin->Complex Binds to Calcium Ca²⁺ Calcium->Complex Co-factor Mannan Fungal Mannan (D-mannose residues) Mannan->Complex Target Membrane Fungal Cell Membrane Complex->Membrane Interacts with Disruption Membrane Disruption & Cell Lysis Membrane->Disruption Leads to

Figure 1: Mechanism of action of Pradimicins.
Mannose-Binding Lectins (MBLs)

Mannose-binding lectins are proteins that recognize and bind to specific carbohydrate structures. Both endogenous human MBL and plant-derived lectins have demonstrated antifungal activity. They can directly agglutinate fungal cells, activate the complement cascade, and enhance phagocytosis by immune cells.[2]

Quantitative Efficacy of Mannan-Targeting Compounds

The in vitro efficacy of antifungal compounds is typically determined by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism.

Table 1: In Vitro Activity of Pradimicin Derivatives against Planktonic Fungal Cells

CompoundFungal SpeciesMIC Range (µg/mL)Reference(s)
BMS-181184 Candida albicans2 - 8[2]
Candida glabrata2 - 8[2]
Candida krusei2 - 8[2]
Candida parapsilosis2 - 8[2]
Candida tropicalis2 - 8[2]
Cryptococcus neoformans2 - 8[2]
Aspergillus fumigatus≤8[2]
Aspergillus niger≥16[2]
Aspergillus flavus≥16[2]
Benanomicin A Various YeastsComparable to Amphotericin B[3]
Aspergillus spp.Two to eightfold higher than Amphotericin B[3]

Table 2: In Vivo Efficacy of Pradimicin A in a Murine Candidiasis Model

TreatmentDosageOutcomeReference(s)
Pradimicin A Not specifiedEffective in systemic infection with Candida albicans[4]

Experimental Protocols

Antifungal Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against planktonic fungal cells.

Materials:

  • 96-well microtiter plates

  • Fungal isolate

  • RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS)

  • Antifungal compound stock solution

  • Spectrophotometer or microplate reader

Protocol:

  • Inoculum Preparation: Culture the fungal isolate on an appropriate agar medium. Prepare a suspension of the fungal cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL. Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

  • Drug Dilution: Prepare serial twofold dilutions of the antifungal compound in RPMI-1640 medium directly in the microtiter plate.

  • Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate. Include a drug-free well as a positive growth control and an uninoculated well as a negative control.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the antifungal agent at which there is a significant inhibition of growth (typically ≥50% reduction) compared to the growth control. This can be assessed visually or by reading the optical density at 492 nm.

Note on Pradimicin Testing: Due to the calcium-dependent activity of pradimicins, it is crucial to ensure adequate calcium concentration in the test medium. Standard RPMI-1640 medium may contain sufficient calcium, but supplementation with additional CaCl₂ (e.g., to a final concentration of 1-2 mM) should be considered and validated.[5][6]

Biofilm Disruption Assay: XTT Reduction Assay

This assay measures the metabolic activity of fungal biofilms and can be used to assess the efficacy of antifungal compounds in disrupting pre-formed biofilms.

Materials:

  • 96-well microtiter plates

  • Fungal isolate

  • Biofilm growth medium (e.g., RPMI-1640 supplemented with glucose)

  • XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution

  • Menadione solution

  • Microplate reader

Protocol:

  • Biofilm Formation: Add a standardized fungal cell suspension to the wells of a microtiter plate and incubate for 24-48 hours to allow for biofilm formation.

  • Wash: Gently wash the biofilms with phosphate-buffered saline (PBS) to remove non-adherent cells.

  • Drug Treatment: Add the antifungal compound at various concentrations to the wells containing the pre-formed biofilms and incubate for a further 24-48 hours.

  • XTT Assay:

    • Prepare a fresh solution of XTT and menadione.

    • Wash the biofilms again with PBS.

    • Add the XTT-menadione solution to each well and incubate in the dark at 37°C for 2-3 hours. Metabolically active cells will reduce the XTT to a formazan product, resulting in a color change.

  • Quantification: Measure the absorbance of the formazan product at 492 nm using a microplate reader. The reduction in absorbance in treated wells compared to untreated controls indicates the antibiofilm activity.

Workflow for Biofilm Disruption Assay:

cluster_0 Biofilm Formation cluster_1 Treatment cluster_2 Quantification A Standardized Fungal Suspension B Incubate 24-48h A->B C Wash with PBS B->C D Add Antifungal Compound C->D E Incubate 24-48h D->E F Wash with PBS E->F G Add XTT-Menadione F->G H Incubate 2-3h (dark) G->H I Measure Absorbance (492 nm) H->I

Figure 2: Workflow of the XTT reduction assay for biofilm disruption.

Signaling Pathways and Mechanisms of Resistance

Fungi possess intricate signaling pathways to respond to cell wall stress, including the Cell Wall Integrity (CWI) pathway and the Calcineurin pathway. Compounds that target mannans can trigger these pathways, leading to compensatory mechanisms such as increased chitin synthesis.

Fungal Cell Wall Stress Response:

cluster_0 Cell Wall Integrity (CWI) Pathway cluster_1 Calcineurin Pathway Mannan_Target Mannan-Targeting Compound PKC1 Pkc1 Mannan_Target->PKC1 Induces Cell Wall Stress Ca2_influx Mannan_Target->Ca2_influx Induces Ca²⁺ Influx Mkc1 Mkc1 (MAPK) PKC1->Mkc1 Activates Rlm1 Rlm1 (TF) Mkc1->Rlm1 Phosphorylates CWI_Genes Cell Wall Remodeling Genes Rlm1->CWI_Genes Upregulates Calcineurin Calcineurin Ca2_influx->Calcineurin Activates Crz1 Crz1 (TF) Calcineurin->Crz1 Dephosphorylates Stress_Genes Stress Response Genes Crz1->Stress_Genes Upregulates

Figure 3: Fungal cell wall stress response pathways activated by mannan-targeting compounds.

Understanding how novel compounds modulate these pathways is critical for predicting potential resistance mechanisms and developing synergistic drug combinations.

Advanced Therapeutic Strategies: CAR-NK Cells

Chimeric Antigen Receptor (CAR) T-cell and Natural Killer (NK) cell therapies are emerging as powerful tools in oncology and are now being explored for the treatment of infectious diseases. CAR-NK cells can be engineered to recognize and target specific fungal antigens, such as mannans, offering a highly specific and potent antifungal therapy.

Experimental Workflow for In Vivo Evaluation of Anti-Fungal CAR-NK Cells:

cluster_0 CAR-NK Cell Preparation cluster_1 In Vivo Efficacy Model NK_Isolation Isolate NK Cells (from PBMC or Cord Blood) Transduction Transduce with Anti-Mannan CAR NK_Isolation->Transduction Expansion Expand CAR-NK Cells ex vivo Transduction->Expansion Treatment Administer CAR-NK Cells (e.g., intravenously) Expansion->Treatment Infuse Infection Induce Systemic Fungal Infection in Mice Infection->Treatment Monitoring Monitor Survival and Fungal Burden in Organs Treatment->Monitoring

Figure 4: Workflow for preclinical evaluation of anti-fungal CAR-NK cells.

Conclusion and Future Directions

Targeting fungal mannans represents a promising frontier in the development of novel antifungal therapies. The unique mechanisms of action of compounds like pradimicins and the potential for highly specific immunotherapies such as CAR-NK cells offer new hope in the fight against invasive fungal infections. Further research is needed to identify and optimize new mannan-targeting molecules, elucidate the intricate details of their interactions with the fungal cell wall and host immune system, and translate these findings into clinically effective treatments. This technical guide provides a foundational framework for researchers and drug developers to advance this exciting field of antifungal research.

References

Fosmanogepix: A Technical Guide to a First-in-Class Antifungal Agent for Emerging Fungal Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract: The rise of invasive fungal infections, compounded by the emergence of multidrug-resistant strains, presents a significant global health challenge. Fosmanogepix, a first-in-class antifungal agent, offers a novel mechanism of action with broad-spectrum activity against a wide range of clinically significant yeasts and molds, including resistant pathogens. This document provides an in-depth technical overview of fosmanogepix, its active moiety manogepix, its mechanism of action, quantitative in vitro and in vivo data, and detailed experimental protocols to support further research and development in the field of medical mycology.

Introduction

Fosmanogepix (formerly APX001) is an innovative N-phosphonooxymethylene prodrug that undergoes rapid and complete conversion in vivo by systemic phosphatases to its active moiety, manogepix (MGX).[1][2][3] Developed to address the growing threat of invasive fungal infections, fosmanogepix has demonstrated potent activity against a broad spectrum of pathogens, including Candida spp., Aspergillus spp., and rare molds that are often resistant to existing therapies.[1][4][5] Its unique mechanism of action, targeting the fungal enzyme Gwt1, distinguishes it from current antifungal classes and makes it a promising candidate for the treatment of infections caused by emerging fungal threats.[1][4][6] Clinical trials have shown that fosmanogepix is well-tolerated, has high oral bioavailability (>90%), and achieves wide tissue distribution, making it a versatile option for both intravenous and oral administration.[2][5][7]

Mechanism of Action

Manogepix, the active form of fosmanogepix, is a first-in-class inhibitor of the fungal enzyme Gwt1 (glycosylphosphatidylinositol-anchored wall protein transfer 1).[1][6] Gwt1 is a highly conserved and essential enzyme in fungi that catalyzes the inositol acylation of glycosylphosphatidylinositol (GPI), a critical early step in the GPI-anchor biosynthesis pathway.[1][3] This pathway is responsible for the maturation and localization of GPI-anchored mannoproteins, which are vital for fungal cell wall integrity, adhesion, biofilm formation, and virulence.[1][3][8]

By competitively inhibiting Gwt1, manogepix disrupts the attachment of these essential proteins to the fungal cell wall, leading to pleiotropic effects including severe growth defects and cell death.[8][9][10] Importantly, manogepix does not inhibit the closest mammalian ortholog, PIGW, ensuring its fungal-specific activity and a favorable safety profile.[3][11]

Fosmanogepix_Mechanism_of_Action cluster_bloodstream Bloodstream cluster_fungal_cell Fungal Cell Fosmanogepix Fosmanogepix Manogepix Manogepix Fosmanogepix->Manogepix Conversion by Fungal_Cell Manogepix->Fungal_Cell Enters Phosphatases Phosphatases Phosphatases->Fosmanogepix Manogepix_In Manogepix Gwt1 Gwt1 Enzyme Manogepix_In->Gwt1 Inhibits GPI_Biosynthesis GPI-Anchor Biosynthesis Gwt1->GPI_Biosynthesis Catalyzes Disruption Cell Wall Disruption, Growth Inhibition, Cell Death GPI_Anchored_Proteins GPI-Anchored Proteins (immature) GPI_Biosynthesis->GPI_Anchored_Proteins Cell_Wall_Proteins Mature Cell Wall Mannoproteins GPI_Anchored_Proteins->Cell_Wall_Proteins Maturation & Trafficking Cell_Wall Fungal Cell Wall Cell_Wall_Proteins->Cell_Wall Anchoring Cell_Wall->Disruption

Caption: Mechanism of action of fosmanogepix.

Quantitative Data

In Vitro Activity of Manogepix

The in vitro activity of manogepix has been extensively evaluated against a broad range of fungal pathogens using standardized broth microdilution methods from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Table 1: In Vitro Activity of Manogepix against Candida Species

Candida SpeciesNumber of IsolatesMIC Range (mg/L)MIC50 (mg/L)MIC90 (mg/L)Reference(s)
C. albicans----[8]
C. glabrata----[8]
C. auris1220.001 - 0.250.0080.03[12]
C. auris (Pan-resistant)60.008 - 0.015--[13]
Baseline Isolates (Candidaemia)-0.002 - 0.03--[8][14]

Table 2: In Vitro Activity of Manogepix against Molds

Fungal SpeciesNumber of IsolatesEndpointMEC/MIC Range (mg/L)MEC/MIC50 (mg/L)MEC/MIC90 (mg/L)Reference(s)
Aspergillus fumigatus-MEC---[5][7]
Fusarium oxysporum SC49MEC≤0.015 - 0.03--[15][16]
Fusarium solani SC-MEC≤0.015--[15][16]
Scedosporium spp.-MEC-0.030.06[17]

SC: Species Complex; MEC: Minimum Effective Concentration; MIC: Minimum Inhibitory Concentration.

In Vivo Efficacy of Fosmanogepix

Fosmanogepix has demonstrated significant efficacy in various animal models of invasive fungal infections.

Table 3: Summary of In Vivo Efficacy Studies of Fosmanogepix

Fungal PathogenAnimal ModelDosing RegimenKey OutcomesReference(s)
Candida auris (fluconazole-resistant)Murine Invasive Candidiasis260 mg/kg BIDSignificant improvements in survival; Reductions in kidney and brain fungal burden[18][19]
Candida albicansMurine Intra-abdominal Candidiasis78 mg/kg once daily (+ABT)Reduction in fungal burden and clearance in the liver[20][21]
Fusarium and Scedosporium spp.Immunosuppressed Mice-Significantly prolonged median survival times[5][7]
Rhizopus arrhizusMurine Pulmonary Mucormycosis-Efficacy demonstrated[5]

BID: twice daily; ABT: 1-aminobenzotriazole (to extend serum half-life in mice).

Clinical Efficacy of Fosmanogepix

Phase 2 clinical trials have provided promising data on the efficacy and safety of fosmanogepix in human patients.

Table 4: Phase 2 Clinical Trial Efficacy Data for Fosmanogepix

IndicationPatient PopulationTreatment Success RateDay 30 Survival RateReference(s)
Candidaemia20 non-neutropenic adults (mITT)80% (16/20) at EOST85% (17/20)[8][14][22]
Candida auris Candidemia9 adults in ICU89% (8/9) at EOST89% (8/9)[23][24]
Invasive Mold Diseases20 adults with limited treatment options40% global response success rate- (25% Day-42 all-cause mortality)[11]

mITT: modified Intent-to-Treat; EOST: End of Study Treatment; ICU: Intensive Care Unit.

Experimental Protocols

In Vitro Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) or minimum effective concentration (MEC) of manogepix against fungal isolates.

Methodology (based on CLSI M27/M38):

  • Isolate Preparation: Fungal isolates are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar) to ensure purity and viability. Inoculum suspensions are prepared and standardized spectrophotometrically to a final concentration of 0.5-2.5 x 103 CFU/mL.

  • Drug Preparation: Manogepix is dissolved in a suitable solvent (e.g., DMSO) and serially diluted in RPMI-1640 medium to achieve a range of final concentrations.

  • Microdilution Assay: The standardized inoculum is added to microtiter plates containing the serial dilutions of manogepix.

  • Incubation: Plates are incubated at 35°C for 24-72 hours, depending on the fungal species.[17]

  • Endpoint Determination:

    • MIC: For yeasts, the MIC is determined as the lowest concentration of the drug that causes a significant reduction in growth (typically ≥50% or complete inhibition) compared to the drug-free control well.[16]

    • MEC: For filamentous fungi, the MEC is determined as the lowest drug concentration at which a morphological change (e.g., stunted hyphal growth) is observed microscopically.[16]

In_Vitro_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Isolate Fungal Isolate Culture Inoculum Standardize Inoculum (0.5-2.5 x 10^3 CFU/mL) Isolate->Inoculum Plate Inoculate Microtiter Plate Inoculum->Plate Add to wells Drug Manogepix Stock Dilution Serial Dilution in RPMI-1640 Drug->Dilution Dilution->Plate Add to wells Incubate Incubate at 35°C (24-72h) Plate->Incubate Read Read Endpoints (Visually or Microscopically) Incubate->Read Result Determine MIC/MEC Read->Result

Caption: In vitro susceptibility testing workflow.
Murine Model of Invasive Candidiasis

Objective: To evaluate the in vivo efficacy of fosmanogepix in a systemic infection model.

Methodology (based on a C. auris model):

  • Immunosuppression: Mice (e.g., BALB/c) are rendered neutropenic through the administration of cyclophosphamide and/or cortisone acetate prior to infection.[18]

  • Infection: A standardized inoculum of a clinical isolate of C. auris is injected intravenously (e.g., via the lateral tail vein).[18]

  • Treatment Initiation: Treatment with fosmanogepix (e.g., 104, 130, or 260 mg/kg), vehicle control, or a comparator drug (e.g., fluconazole, caspofungin) is initiated at a specified time post-infection (e.g., 24 hours). Administration can be via oral gavage or intraperitoneal injection.[18][19]

  • Monitoring and Endpoints:

    • Survival Study: A cohort of mice is monitored daily for a predetermined period (e.g., 21 days), and survival is recorded.[18]

    • Fungal Burden Study: A separate cohort of mice is euthanized at a specific time point (e.g., day 8). Kidneys and brains are harvested, homogenized, and plated on appropriate media to quantify the fungal burden (CFU/g of tissue).[18]

  • Data Analysis: Survival curves are analyzed using the log-rank test. Fungal burden data are typically analyzed using non-parametric tests (e.g., Mann-Whitney U test).

In_Vivo_Efficacy_Workflow cluster_survival Survival Arm cluster_burden Fungal Burden Arm Start Immunosuppress Induce Neutropenia in Mice Start->Immunosuppress Infect Intravenous Infection with C. auris Immunosuppress->Infect Delay Wait 24h Infect->Delay Treatment Initiate Treatment (Fosmanogepix, Control, Comparator) Delay->Treatment Split Endpoint? Treatment->Split Monitor Monitor Survival (21 days) Split->Monitor Survival Euthanize Euthanize at Day 8 Split->Euthanize Fungal Burden Survival_Analysis Log-Rank Test Monitor->Survival_Analysis Harvest Harvest Kidneys & Brain Euthanize->Harvest Quantify Quantify CFU/g Tissue Harvest->Quantify Burden_Analysis Mann-Whitney U Test Quantify->Burden_Analysis

Caption: In vivo efficacy study workflow.
Phase 2 Clinical Trial for Candidaemia

Objective: To evaluate the safety and efficacy of fosmanogepix for the first-line treatment of candidaemia in non-neutropenic adults.

Methodology (based on NCT04240886): [11]

  • Patient Population: Non-neutropenic adults (≥18 years) with a positive blood culture for Candida spp. within 96 hours prior to enrollment and having received ≤2 days of prior systemic antifungal therapy.[14]

  • Dosing Regimen:

    • Day 1 (Loading Dose): 1000 mg of fosmanogepix administered intravenously (IV) twice daily.[14]

    • Maintenance Dose: 600 mg IV once daily.

    • Oral Switch Option: From Day 4, an optional switch to 700-800 mg oral fosmanogepix once daily is permitted at the investigator's discretion.[11][14]

    • Treatment Duration: Up to 42 days.[11]

  • Primary Efficacy Endpoint: Treatment success at the End of Study Treatment (EOST), as determined by an independent Data Review Committee. Success is defined as the clearance of Candida from blood cultures with no requirement for additional antifungal treatment, and survival at EOST.[14][22]

  • Safety Monitoring: Monitoring of adverse events (AEs) and serious adverse events (SAEs) throughout the study period.

Conclusion

Fosmanogepix represents a significant advancement in the field of antifungal therapy. Its novel mechanism of action, potent broad-spectrum activity against difficult-to-treat and resistant fungal pathogens, and favorable pharmacokinetic profile position it as a critical new tool in the fight against invasive fungal infections. The data presented in this guide underscore its potential to address unmet medical needs for patients with life-threatening fungal diseases. Continued research and ongoing Phase 3 clinical trials will further elucidate its role in the clinical setting.[25]

References

Methodological & Application

Application Notes & Protocols for Antifungal Agent 26 (Fungicidin-26)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of drug-resistant fungal pathogens presents a significant challenge to global health. The development of novel antifungal agents with unique mechanisms of action or improved efficacy against resistant strains is a critical area of research. This document provides detailed application notes and protocols for the synthesis, characterization, and evaluation of a novel investigational antifungal agent, designated as Fungicidin-26. Fungicidin-26 is a next-generation triazole derivative designed to overcome the limitations of current antifungal therapies. Azole antifungals are a major class of drugs that inhibit the synthesis of ergosterol, an essential component of the fungal cell membrane.[1][2]

Synthesis of Fungicidin-26

The synthesis of Fungicidin-26 is a multi-step process involving the formation of a key oxirane intermediate followed by the coupling with a substituted triazole moiety and subsequent functional group modifications. The general synthetic scheme is outlined below. The design and synthesis of novel fluconazole analogues have been a promising strategy for developing new antifungal agents.[3][4]

Experimental Protocol: Synthesis of Fungicidin-26
  • Step 1: Synthesis of the Oxirane Intermediate (Compound 4):

    • Dissolve 1 equivalent of 2,4-difluorophenylacetone in a 1:1 mixture of dichloromethane and aqueous sodium hydroxide.

    • Add 1.2 equivalents of a phase-transfer catalyst (e.g., tetrabutylammonium bromide).

    • Cool the reaction mixture to 0°C and add 1.5 equivalents of trimethylsulfoxonium iodide portion-wise.

    • Stir the reaction vigorously at room temperature for 12 hours.

    • Extract the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude oxirane intermediate. Purify by column chromatography.

  • Step 2: Synthesis of the Triazole Precursor (Compound 7):

    • To a solution of 1,2,4-triazole in anhydrous dimethylformamide (DMF), add 1.1 equivalents of sodium hydride at 0°C.

    • Stir for 30 minutes, then add 1 equivalent of a suitable protected diol derivative.

    • Allow the reaction to warm to room temperature and stir for 18 hours.

    • Quench the reaction with water and extract with ethyl acetate.

    • Dry the organic layer and concentrate to yield the crude triazole precursor, which is purified by recrystallization.

  • Step 3: Coupling and Final Synthesis of Fungicidin-26 (Compound 26):

    • Dissolve the purified oxirane intermediate (1 equivalent) and the triazole precursor (1.1 equivalents) in anhydrous acetonitrile.

    • Add 1.5 equivalents of potassium carbonate.

    • Reflux the mixture for 24 hours.

    • After cooling, filter the solid and concentrate the filtrate.

    • Deprotect the resulting intermediate using standard acidic conditions to yield Fungicidin-26.

    • Purify the final compound by preparative high-performance liquid chromatography (HPLC).

G cluster_synthesis Synthesis Workflow start Starting Materials (2,4-difluorophenylacetone, 1,2,4-triazole) step1 Step 1: Epoxidation (Phase-transfer catalysis) start->step1 step2 Step 2: Triazole Functionalization (Nucleophilic substitution) start->step2 intermediate1 Oxirane Intermediate (Compound 4) step1->intermediate1 step3 Step 3: Coupling Reaction (Ring-opening of epoxide) intermediate1->step3 intermediate2 Triazole Precursor (Compound 7) step2->intermediate2 intermediate2->step3 intermediate3 Protected Fungicidin-26 step3->intermediate3 step4 Step 4: Deprotection intermediate3->step4 purification Purification (HPLC) step4->purification final_product Fungicidin-26 (Final Product) purification->final_product

Caption: Synthetic workflow for Fungicidin-26.

Characterization of Fungicidin-26

The structural integrity and purity of the synthesized Fungicidin-26 are confirmed using a suite of analytical techniques.

Technique Parameter Expected Result
¹H NMR Chemical Shift (ppm)Peaks corresponding to aromatic and aliphatic protons consistent with the proposed structure.
¹³C NMR Chemical Shift (ppm)Resonances for all unique carbon atoms in the molecule.
Mass Spec (ESI-MS) m/z[M+H]⁺ ion corresponding to the calculated molecular weight of Fungicidin-26.
FT-IR Wavenumber (cm⁻¹)Characteristic absorption bands for functional groups (e.g., C-N, C=N, O-H).
HPLC Retention Time (min)A single major peak indicating >95% purity.
Melting Point Temperature (°C)A sharp melting point range.

Mechanism of Action

Fungicidin-26, like other triazole antifungals, is believed to exert its effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[2][5] This enzyme is crucial in the ergosterol biosynthesis pathway.[2][5] Its inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, which disrupts the structure and function of the fungal cell membrane.[2]

G cluster_pathway Ergosterol Biosynthesis Pathway Inhibition fungicidin Fungicidin-26 cyp51 Lanosterol 14α-demethylase (CYP51) fungicidin->cyp51 Inhibition lanosterol Lanosterol lanosterol->cyp51 Catalysis ergosterol Ergosterol cyp51->ergosterol toxic_sterols Toxic Sterol Precursors cyp51->toxic_sterols Accumulation due to block membrane Fungal Cell Membrane (Normal Function) ergosterol->membrane disrupted_membrane Disrupted Cell Membrane (Increased Permeability, Cell Death) toxic_sterols->disrupted_membrane

Caption: Proposed mechanism of action for Fungicidin-26.

Antifungal Susceptibility Testing

The in vitro antifungal activity of Fungicidin-26 is determined by the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI). This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism.[6][7]

Experimental Protocol: Broth Microdilution Assay
  • Preparation of Fungal Inoculum:

    • Culture the fungal strains on appropriate agar plates (e.g., Sabouraud Dextrose Agar) for 24-48 hours.

    • Prepare a suspension of fungal cells in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard.

    • Further dilute the suspension in RPMI 1640 medium to achieve the final desired inoculum concentration.

  • Preparation of Microdilution Plates:

    • Serially dilute Fungicidin-26 in RPMI 1640 medium in a 96-well microtiter plate to obtain a range of concentrations.

    • Include a drug-free well (growth control) and an uninoculated well (sterility control).

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well (except the sterility control).

    • Incubate the plates at 35°C for 24-48 hours.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of Fungicidin-26 at which there is a significant inhibition of growth (typically ≥50%) compared to the growth control.[6][7]

G cluster_workflow Antifungal Susceptibility Testing Workflow start Fungal Culture prep_inoculum Prepare Fungal Inoculum (0.5 McFarland Standard) start->prep_inoculum inoculate Inoculate Plate with Fungal Suspension prep_inoculum->inoculate prep_plate Prepare 96-Well Plate (Serial Dilution of Fungicidin-26) prep_plate->inoculate incubate Incubate at 35°C (24-48 hours) inoculate->incubate read_mic Read MIC (Visual or Spectrophotometric) incubate->read_mic end Determine MIC Value read_mic->end

Caption: Workflow for MIC determination.

In Vitro Antifungal Activity of Fungicidin-26

The following table summarizes the hypothetical MIC values of Fungicidin-26 against a panel of clinically relevant fungal pathogens compared to fluconazole.

Fungal Species Fungicidin-26 MIC (µg/mL) Fluconazole MIC (µg/mL)
Candida albicans (ATCC 90028)0.1250.5
Candida glabrata (ATCC 90030)216
Candida parapsilosis (ATCC 22019)0.251
Candida krusei (ATCC 6258)164
Cryptococcus neoformans (ATCC 90112)0.54
Aspergillus fumigatus (ATCC 204305)1>64
Fluconazole-Resistant C. albicans0.532

Conclusion

Fungicidin-26 demonstrates potent in vitro activity against a broad spectrum of fungal pathogens, including species that are intrinsically resistant or have acquired resistance to current azole antifungals. The detailed protocols provided herein will enable researchers to synthesize, characterize, and further evaluate the antifungal properties of this promising new agent. Future studies should focus on in vivo efficacy, toxicity profiling, and further elucidation of its molecular interactions with the target enzyme.

References

Application Notes and Protocols for Antifungal Agent 26 in the Treatment of Candidiasis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Antifungal Agent 26, a derivative of Pradimicin A, for the treatment of candidiasis. The information is intended to guide research and development efforts by providing key data on its mechanism of action, in vitro efficacy, and protocols for preclinical evaluation.

Disclaimer: Specific quantitative data for "this compound" is not publicly available. The data presented here is based on closely related Pradimicin A derivatives, primarily BMS-181184, and should be considered representative for initial experimental design.

Mechanism of Action

This compound belongs to the pradimicin class of antibiotics. Its mechanism of action is distinct from other major antifungal classes like azoles, polyenes, and echinocandins. Pradimicins, in a calcium-dependent manner, specifically bind to D-mannose-rich glycans (mannans) present on the surface of fungal cell walls.[1] This binding event disrupts the integrity of the fungal cell membrane, leading to leakage of cellular contents and ultimately, cell death.[1] This unique mode of action makes it a promising candidate against Candida species, including those resistant to other antifungal drugs.

cluster_binding Cell Surface Interaction cluster_effect Downstream Effects Agent_26 This compound Complex Ternary Complex (Agent 26-Ca²⁺-Mannan) Agent_26->Complex Calcium Ca²⁺ Calcium->Complex Mannan D-Mannose Glycans (on Candida cell wall) Mannan->Complex Membrane_Disruption Cell Membrane Disruption Complex->Membrane_Disruption Leakage Leakage of Cellular Contents Membrane_Disruption->Leakage Cell_Death Fungal Cell Death Leakage->Cell_Death

Caption: Mechanism of action of this compound.

In Vitro Efficacy Data (Based on BMS-181184)

The following tables summarize the in vitro activity of the closely related Pradimicin A derivative, BMS-181184, against various Candida species.

Table 1: Minimum Inhibitory Concentrations (MICs) of BMS-181184 against Candida Species

Candida SpeciesNumber of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
C. albicans100+1 - 824
C. glabrata20+1 - 848
C. tropicalis20+1 - 848
C. parapsilosis10+4 - 16816
C. krusei10+2 - 848

Data compiled from multiple sources.[2]

Table 2: Fungicidal Activity of BMS-181184 against Candida albicans

ConcentrationExposure Time (hours)% Killing
2 x MIC4>90
4 x MIC2>99

Note: This data is illustrative and based on typical fungicidal profiles of pradimicins. Actual values for this compound may vary.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prepare_Inoculum Prepare Candida Inoculum (0.5-2.5 x 10³ CFU/mL) Inoculate_Plate Inoculate Microtiter Plate Prepare_Inoculum->Inoculate_Plate Serial_Dilution Serially Dilute This compound Serial_Dilution->Inoculate_Plate Incubate Incubate at 35°C for 24-48 hours Inoculate_Plate->Incubate Read_MIC Visually Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC

Caption: Experimental workflow for MIC determination.

Materials:

  • Candida isolates

  • This compound

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • 96-well microtiter plates

  • Spectrophotometer

  • Sterile saline or PBS

Procedure:

  • Inoculum Preparation:

    • Culture Candida isolates on Sabouraud Dextrose Agar (SDA) at 35°C for 24 hours.

    • Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

    • Further dilute the suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

  • Drug Dilution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).

    • Perform serial two-fold dilutions in RPMI-1640 in a 96-well plate to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized inoculum to each well of the microtiter plate containing 100 µL of the diluted drug.

    • Include a growth control (inoculum without drug) and a sterility control (medium without inoculum).

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that causes complete inhibition of visible growth.

Protocol 2: Time-Kill Kinetic Assay

This assay determines the rate at which an antifungal agent kills a fungal inoculum.

Materials:

  • Candida isolate

  • This compound

  • Sabouraud Dextrose Broth (SDB) or RPMI-1640

  • Sterile culture tubes

  • SDA plates

  • Sterile saline

Procedure:

  • Inoculum Preparation:

    • Grow an overnight culture of the Candida isolate in SDB at 35°C.

    • Dilute the culture in fresh broth to a starting concentration of approximately 5 x 10⁵ CFU/mL.

  • Assay Setup:

    • Prepare tubes with the standardized inoculum and add this compound at various concentrations (e.g., 1x, 2x, 4x MIC).

    • Include a growth control tube without the antifungal agent.

  • Time-Point Sampling:

    • Incubate the tubes at 35°C with shaking.

    • At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each tube.

  • Colony Forming Unit (CFU) Counting:

    • Perform serial dilutions of the collected aliquots in sterile saline.

    • Plate the dilutions onto SDA plates and incubate at 35°C for 24-48 hours.

    • Count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL against time for each concentration of this compound. A ≥3-log₁₀ decrease in CFU/mL from the initial inoculum is considered fungicidal.

Protocol 3: Biofilm Disruption Assay

This protocol assesses the ability of this compound to disrupt pre-formed Candida biofilms.

cluster_formation Biofilm Formation cluster_treatment Treatment cluster_quantification Quantification Seed_Plate Seed Microtiter Plate with Candida (1 x 10⁶ cells/mL) Incubate_24h Incubate at 37°C for 24 hours Seed_Plate->Incubate_24h Wash_Biofilm Wash to Remove Planktonic Cells Incubate_24h->Wash_Biofilm Add_Agent Add this compound Wash_Biofilm->Add_Agent Incubate_Again Incubate for another 24 hours Add_Agent->Incubate_Again Wash_Again Wash Biofilms Incubate_Again->Wash_Again XTT_Assay Quantify Metabolic Activity (XTT Assay) Wash_Again->XTT_Assay

Caption: Workflow for the biofilm disruption assay.

Materials:

  • Candida isolate

  • This compound

  • RPMI-1640 medium

  • 96-well flat-bottom microtiter plates

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution

  • Menadione solution

  • Plate reader

Procedure:

  • Biofilm Formation:

    • Prepare a Candida suspension of 1 x 10⁶ cells/mL in RPMI-1640.

    • Add 100 µL of the suspension to the wells of a microtiter plate and incubate at 37°C for 24 hours to allow biofilm formation.

    • After incubation, gently wash the wells with PBS to remove non-adherent cells.

  • Treatment:

    • Add 100 µL of RPMI-1640 containing various concentrations of this compound to the wells with pre-formed biofilms.

    • Include a control well with medium only.

    • Incubate for a further 24 hours at 37°C.

  • Quantification of Biofilm Viability:

    • Wash the biofilms again with PBS.

    • Prepare a solution of XTT and menadione.

    • Add the XTT-menadione solution to each well and incubate in the dark at 37°C for 2-3 hours.

    • Measure the absorbance at 490 nm using a plate reader. A reduction in absorbance indicates a decrease in metabolic activity and therefore biofilm disruption.

Protocol 4: In Vivo Efficacy in a Murine Model of Disseminated Candidiasis

This protocol provides a framework for evaluating the in vivo efficacy of this compound. All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.

Materials:

  • Immunocompetent or immunosuppressed mice (e.g., BALB/c or ICR)

  • Candida albicans strain

  • This compound formulated for in vivo administration

  • Sterile saline

  • Appropriate anesthetics and euthanasia agents

Procedure:

  • Infection:

    • Prepare an inoculum of C. albicans in sterile saline.

    • Infect mice via intravenous (tail vein) injection with a predetermined lethal or sublethal dose of C. albicans.

  • Treatment:

    • Initiate treatment with this compound at a specified time post-infection (e.g., 2 hours).

    • Administer the agent via a clinically relevant route (e.g., intravenous or oral) at various doses.

    • Include a vehicle control group.

  • Monitoring and Endpoints:

    • Monitor the mice daily for signs of illness, weight loss, and survival.

    • At the end of the study (or upon reaching a humane endpoint), euthanize the mice.

  • Assessment of Fungal Burden:

    • Aseptically remove target organs (e.g., kidneys, brain, spleen).

    • Homogenize the organs in sterile saline.

    • Perform serial dilutions of the homogenates and plate on SDA to determine the CFU per gram of tissue.

  • Data Analysis:

    • Compare survival rates between treated and control groups using Kaplan-Meier survival analysis.

    • Compare organ fungal burdens between groups using appropriate statistical tests (e.g., Mann-Whitney U test).

Signaling Pathways in Candida albicans Potentially Affected by this compound

The binding of this compound to mannans on the Candida albicans cell wall is expected to induce cell wall stress. This stress can activate the Cell Wall Integrity (CWI) pathway, a critical signaling cascade for maintaining cell wall homeostasis.

cluster_stimulus External Stimulus cluster_pathway Cell Wall Integrity (CWI) Pathway Agent_26_Binding This compound Binding to Mannans Cell_Wall_Stress Cell Wall Stress Agent_26_Binding->Cell_Wall_Stress Sensors Cell Surface Sensors (e.g., Wsc1, Mid2) Cell_Wall_Stress->Sensors Rho1_GTPase Rho1 GTPase Sensors->Rho1_GTPase Pkc1 Protein Kinase C (Pkc1) Rho1_GTPase->Pkc1 MAPK_Cascade MAP Kinase Cascade (Bck1, Mkk2, Mkc1) Pkc1->MAPK_Cascade Transcription_Factors Transcription Factors (e.g., Rlm1) MAPK_Cascade->Transcription_Factors Cell_Wall_Repair Cell Wall Repair Genes (e.g., Chitin Synthases) Transcription_Factors->Cell_Wall_Repair

Caption: Putative signaling response to this compound.

The CWI pathway is a primary response mechanism to cell wall damage. Activation of this pathway leads to the expression of genes involved in cell wall synthesis and remodeling, such as chitin synthases, in an attempt to repair the damage. Investigating the activation of key components of this pathway (e.g., phosphorylation of Mkc1) upon treatment with this compound could provide valuable insights into its detailed mechanism of action and the fungal response.

References

Application Notes and Protocols: Antifungal Agent 26 in Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antifungal Agent 26 (represented by the echinocandin, Caspofungin) is a semi-synthetic lipopeptide that offers a specialized mechanism of action against a broad range of pathogenic fungi, particularly Aspergillus and Candida species.[1] It operates by inhibiting the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall that is absent in mammalian cells, ensuring selective toxicity.[1][2][3] This distinct mechanism makes this compound a prime candidate for combination therapy, a strategy employed to enhance efficacy, broaden the spectrum of activity, and reduce the potential for drug resistance. These notes provide an overview of the quantitative data from in vitro and in vivo combination studies and detail the experimental protocols for evaluating such combinations.

Mechanism of Action: Dual Targeting of Fungal Cell Integrity

Combination therapy with this compound and other antifungal classes, such as azoles or polyenes, is predicated on attacking the fungal cell at multiple points. This compound weakens the cell wall by blocking glucan synthesis, while azoles (e.g., Voriconazole) inhibit the synthesis of ergosterol, a key component of the fungal cell membrane. Polyenes (e.g., Amphotericin B) directly bind to ergosterol, creating pores that lead to cell leakage and death.[4] This multi-target approach can result in synergistic or additive effects.

cluster_0 Fungal Cell cluster_1 Antifungal Agents CellWall Cell Wall (Glucan & Chitin) CellMembrane Cell Membrane (Ergosterol) DNA DNA/RNA Synthesis Fks1 β-(1,3)-D-glucan Synthase (Fks1 subunit) Fks1->CellWall  Glucan Synthesis Erg11 Lanosterol 14-α-demethylase (Erg11) Ergosterol Ergosterol Erg11->Ergosterol  Synthesis Ergosterol->CellMembrane  Structural Integrity Agent26 This compound (e.g., Caspofungin) Agent26->Fks1 Inhibits Azole Azole (e.g., Voriconazole) Azole->Erg11 Inhibits Polyene Polyene (e.g., Amphotericin B) Polyene->Ergosterol Binds & Disrupts

Caption: Dual-target mechanism of this compound with other antifungals.

Data Presentation: Summary of Combination Studies

The efficacy of combining this compound with other antifungals is quantified using the Fractional Inhibitory Concentration Index (FICI). Synergy is generally defined as an FICI of ≤ 0.5, an additive/indifferent effect as an FICI > 0.5 to ≤ 4.0, and antagonism as an FICI > 4.0.[5][6]

In Vitro Synergy Data
Combination PartnerFungal SpeciesFICI RangePredominant InteractionReference(s)
Voriconazole Aspergillus fumigatus0.188 - 0.5Synergy[7][8]
Aspergillus flavus0.25 - 0.5Synergy[9]
Aspergillus niger0.5Synergy[9]
Amphotericin B Aspergillus fumigatus0.19 - 0.5Synergy[7]
Azole-Resistant Candida albicans0.75Additive/Indifference[4][10]
Fusarium spp.≤ 0.5 to > 0.5Synergy to Additive[6]
Itraconazole Itraconazole-Resistant A. fumigatusNot specifiedIndifference to Synergy[11]
In Vivo Efficacy Data

Animal models are crucial for validating in vitro findings. Key outcomes measured include survival rates and the reduction of fungal burden in target organs.

Combination TherapyAnimal ModelFungal SpeciesKey OutcomesReference(s)
Agent 26 + Voriconazole Guinea Pig (Invasive Aspergillosis)A. fumigatusSignificantly reduced fungal burden in liver, kidney, and brain compared to controls.[12]
Rat (Invasive Pulmonary Aspergillosis)A. flavus, A. nigerSignificant prolongation in survival and reduction in fungal burden compared to monotherapy.[9]
Agent 26 + Amphotericin B Mouse (Disseminated Candidiasis)Azole-Resistant C. albicansProlonged survival vs. untreated controls; significantly reduced fungal burden in kidneys and brain.[10][13]

Experimental Protocols

Protocol 1: In Vitro Synergy Testing via Checkerboard Microdilution Assay

This method is the standard for quantifying the interaction between two antimicrobial agents.[14][15]

Objective: To determine the Fractional Inhibitory Concentration Index (FICI) for this compound in combination with a secondary antifungal agent.

Materials:

  • 96-well microtiter plates

  • This compound and secondary antifungal agent stock solutions

  • RPMI-1640 medium buffered with MOPS

  • Fungal inoculum, adjusted to a final concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL

  • Spectrophotometer or plate reader (530 nm)

Procedure:

  • Plate Preparation: Dispense 50 µL of RPMI-1640 into all wells of a 96-well plate.

  • Drug Dilution (Drug A - this compound): Add 50 µL of this compound stock (at 4x the highest desired concentration) to the first column. Perform serial 2-fold dilutions horizontally across the plate, discarding the final 50 µL from the last column used.

  • Drug Dilution (Drug B - Secondary Antifungal): Add 50 µL of the secondary antifungal stock (at 4x the highest desired concentration) to the first row. Perform serial 2-fold dilutions vertically down the plate, discarding the final 50 µL from the last row used. This creates a matrix of decreasing drug concentrations.

  • Inoculation: Add 100 µL of the prepared fungal inoculum to each well.

  • Controls: Include wells for a growth control (inoculum only), sterility control (medium only), and monotherapy controls for each drug (rows and columns with only one drug).

  • Incubation: Incubate plates at 35°C for 24-48 hours, depending on the organism.

  • Endpoint Determination: Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination. The MIC is the lowest concentration showing significant growth inhibition (typically ≥50% or ≥90% depending on the drug and fungus) compared to the growth control.

  • FICI Calculation: Calculate the FICI using the formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone).[16] The lowest FICI value is reported.

cluster_workflow Checkerboard Assay Workflow start Prepare Drug Dilutions & Fungal Inoculum plate Dispense Drugs & Inoculum into 96-well Plate Matrix start->plate incubate Incubate at 35°C for 24-48 hours plate->incubate read Read MICs Visually or via Spectrophotometer incubate->read calculate Calculate FICI for Each Well: FICI = FIC(A) + FIC(B) read->calculate interpret Determine Interaction: Synergy (≤0.5) Indifference (>0.5 to ≤4) Antagonism (>4) calculate->interpret end Report Lowest FICI interpret->end

Caption: Workflow for the checkerboard microdilution synergy assay.
Protocol 2: In Vivo Efficacy in a Murine Model of Disseminated Fungal Infection

This protocol outlines a general procedure for assessing the in vivo efficacy of combination therapy.[17]

Objective: To evaluate the effect of combination therapy on survival and fungal burden in a murine model.

Materials:

  • Immunocompromised mice (e.g., neutropenic BALB/c mice)

  • Pathogenic fungal strain (e.g., C. albicans, A. fumigatus)

  • This compound and secondary antifungal for injection

  • Sterile saline or appropriate vehicle

  • Equipment for intravenous injection, tissue homogenization, and colony counting

Procedure:

  • Immunosuppression: Render mice immunocompromised using a standard regimen (e.g., cyclophosphamide and/or corticosteroids). This is critical for establishing a robust infection.

  • Infection: Challenge the mice with a lethal or sub-lethal dose of the fungal pathogen via intravenous (tail vein) injection. The inoculum size must be predetermined in pilot studies.

  • Treatment Groups: Randomize mice into the following groups (n=10-15 per group):

    • Vehicle Control (placebo)

    • This compound monotherapy

    • Secondary Antifungal monotherapy

    • Combination therapy (Agent 26 + Secondary Antifungal)

  • Drug Administration: Begin treatment at a specified time post-infection (e.g., 2-24 hours). Administer drugs via an appropriate route (e.g., intraperitoneal or intravenous) daily for a defined period (e.g., 7 days).

  • Monitoring (Survival Study): Monitor mice daily for a set period (e.g., 21-30 days) and record survival. Plot survival curves using the Kaplan-Meier method.

  • Monitoring (Fungal Burden Study): At a predetermined endpoint (e.g., 3-5 days post-infection, or upon signs of morbidity), euthanize a subset of mice from each group.

  • Organ Harvest: Aseptically harvest target organs (e.g., kidneys, brain, lungs).

  • Quantification: Homogenize the organs in sterile saline, perform serial dilutions, plate onto appropriate agar (e.g., Sabouraud Dextrose Agar), and incubate for 24-48 hours. Count the resulting colonies to determine the fungal burden (CFU/gram of tissue).

  • Statistical Analysis: Analyze survival data using the log-rank test. Analyze fungal burden data using non-parametric tests such as the Mann-Whitney U test.

cluster_logic Potential Outcomes of Drug Combination Outcome Combined Effect Synergy Synergy (Effect > Sum of Parts) FICI ≤ 0.5 Outcome->Synergy Enhanced Additive Additive / Indifference (Effect = Sum of Parts) 0.5 < FICI ≤ 4.0 Outcome->Additive As Expected / No Change Antagonism Antagonism (Effect < Sum of Parts) FICI > 4.0 Outcome->Antagonism Reduced

Caption: Logical relationships of potential drug interaction outcomes.

Conclusion

The available data strongly suggest that this compound, when combined with azoles or polyenes, frequently results in synergistic or additive interactions against key fungal pathogens like Aspergillus and Candida.[7][8][9] This enhanced activity has been validated in several animal models, demonstrating improved survival and reduced fungal burden.[9][10][12] The protocols provided herein offer standardized methods for researchers to further explore and validate these promising combinations, paving the way for potential clinical applications in treating severe and resistant fungal infections.[18]

References

Application Notes and Protocols for High-Throughput Screening of Pradimicin A Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pradimicin A is a potent antifungal antibiotic with a unique mechanism of action. It selectively binds to D-mannose residues present in the mannoproteins of fungal cell walls in a calcium-dependent manner. This interaction disrupts the fungal cell membrane's integrity, leading to cell death.[1] This distinct mode of action makes Pradimicin A and its derivatives promising candidates for the development of novel antifungal agents, particularly in an era of increasing resistance to existing drugs.

These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of Pradimicin A derivatives to identify compounds with enhanced antifungal activity. The protocols are designed to be robust, scalable, and adaptable to standard laboratory instrumentation.

Mechanism of Action of Pradimicin A

Pradimicin A's antifungal activity is initiated by its binding to terminal D-mannosides on the fungal cell wall. This binding is calcium-dependent and results in the formation of a ternary complex.[1] This complex formation disrupts the fungal cell membrane, leading to leakage of intracellular components and ultimately, cell death.[2] Studies have shown that this process can induce an apoptosis-like cell death pathway in yeast, involving the generation of reactive oxygen species (ROS).[3] The disruption of the cell wall integrity by Pradimicin A likely triggers cellular stress responses, including the activation of the calcium-calcineurin signaling pathway, which is crucial for fungal cell wall integrity and stress adaptation.[4][5][6]

Data Presentation: Antifungal Activity of Pradimicin A and Derivatives

The following tables summarize the minimum inhibitory concentrations (MICs) of Pradimicin A and its derivative BMS-181184 against a range of clinically relevant fungal pathogens. This data provides a baseline for comparing the activity of newly synthesized derivatives.

Table 1: In Vitro Antifungal Activity of Pradimicin A

Fungal SpeciesMIC (µg/mL)
Candida albicans1.6 - 12.5
Candida tropicalis3.1 - 12.5
Candida glabrata3.1 - 12.5
Candida parapsilosis0.8 - 6.3
Candida krusei6.3 - 25
Cryptococcus neoformans0.8 - 3.1
Aspergillus fumigatus3.1 - 12.5
Trichophyton mentagrophytes0.8 - 3.1

Data compiled from multiple sources.[7]

Table 2: In Vitro Antifungal Activity of Pradimicin A Derivative (BMS-181184)

Fungal SpeciesMIC Range (µg/mL)MIC for 90% of strains (MIC90) (µg/mL)
Candida albicans1 - 44
Candida tropicalis1 - >1616
Candida glabrata2 - 88
Candida parapsilosis1 - 44
Candida krusei4 - 1616
Cryptococcus neoformans1 - 42
Aspergillus fumigatus2 - 88
Dermatophytes≤0.5 - 84

Data adapted from in vitro studies.[8][9] Note that BMS-181184 showed reduced activity against Aspergillus niger, Aspergillus flavus, Fusarium spp., and Zygomycetes (MICs ≥ 16 µg/mL).[8]

Structure-Activity Relationship (SAR) Insights

Studies on various Pradimicin A derivatives have provided some initial insights into the structural requirements for antifungal activity:

  • Aglycone Modifications : Modifications at the C-11 position of the aglycone are generally well-tolerated, with some derivatives showing comparable or improved activity.[10]

  • Amino Acid Side Chain : The D-alanine moiety is important for activity. While many D-α-amino acid substitutions retain antifungal activity, the D-proline analog was inactive.[11]

Experimental Protocols

Three complementary high-throughput screening assays are described below. A primary whole-cell screen to identify active compounds, a secondary fluorescence-based assay to confirm the mechanism of membrane disruption, and a biochemical assay to quantify mannose binding.

Protocol 1: Primary High-Throughput Screen - Whole-Cell Antifungal Activity Assay (Broth Microdilution)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for broth microdilution and is suitable for the initial screening of a large number of Pradimicin A derivatives.[12][13]

Objective: To determine the minimum inhibitory concentration (MIC) of Pradimicin A derivatives against a target fungal strain (e.g., Candida albicans).

Materials:

  • 96-well sterile, flat-bottom microtiter plates

  • Pradimicin A derivatives dissolved in an appropriate solvent (e.g., DMSO)

  • Target fungal strain (e.g., Candida albicans ATCC 90028)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Calcium chloride (CaCl₂) solution

  • Spectrophotometer or microplate reader

Procedure:

  • Fungal Inoculum Preparation:

    • Culture the fungal strain on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours.

    • Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

    • Dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the assay plate.

  • Compound Plating:

    • Prepare serial dilutions of the Pradimicin A derivatives in the assay medium.

    • Add 100 µL of the appropriate compound dilution to the wells of the 96-well plate.

    • Include positive controls (e.g., Pradimicin A or Amphotericin B) and negative controls (vehicle-treated wells).

  • Calcium Supplementation:

    • Add a standardized amount of CaCl₂ to each well to ensure a final concentration that potentiates the activity of Pradimicins (e.g., 1-2 mM).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to each well.

    • Incubate the plates at 35°C for 24-48 hours.

  • Data Acquisition and Analysis:

    • Determine the MIC by visual inspection of fungal growth or by measuring the optical density (OD) at 600 nm using a microplate reader.

    • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of growth compared to the control.

Protocol 2: Secondary High-Throughput Screen - Membrane Integrity Assay

This fluorescence-based assay provides a secondary confirmation of the mechanism of action by assessing the ability of the Pradimicin A derivatives to disrupt the fungal cell membrane.[14][15]

Objective: To quantify the membrane-damaging effects of active Pradimicin A derivatives.

Materials:

  • Fluorescent dyes indicative of membrane integrity (e.g., SYTOX Green or propidium iodide)

  • Washed fungal cell suspension

  • Assay buffer (e.g., PBS with calcium)

  • Fluorescence microplate reader

Procedure:

  • Fungal Cell Preparation:

    • Grow the fungal cells to the mid-logarithmic phase.

    • Wash the cells twice with the assay buffer and resuspend to a standardized density.

  • Assay Setup:

    • In a 96-well black, clear-bottom plate, add the washed fungal cells.

    • Add the Pradimicin A derivatives at various concentrations.

    • Include positive controls (e.g., a known membrane-disrupting agent) and negative controls.

  • Dye Addition and Incubation:

    • Add the fluorescent dye to each well.

    • Incubate the plate at room temperature for a short period (e.g., 15-30 minutes), protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths for the chosen dye.

    • An increase in fluorescence indicates a loss of membrane integrity.

Protocol 3: Biochemical High-Throughput Screen - Mannose Binding Assay

This biochemical assay can be used to directly assess the binding affinity of Pradimicin A derivatives to mannose, which is the initial step in their mechanism of action.[16][17]

Objective: To quantify the mannose-binding affinity of Pradimicin A derivatives.

Materials:

  • Mannosylated bovine serum albumin (BSA-mannose) or another mannosylated substrate

  • Fluorescently labeled Concanavalin A (Con A), a known mannose-binding lectin

  • Assay buffer containing calcium

  • Fluorescence polarization or FRET-based detection system

Procedure:

  • Assay Principle (Competitive Binding):

    • This assay is based on the displacement of a fluorescently labeled mannose-binding protein (e.g., Con A) from a mannosylated substrate by the Pradimicin A derivative.

  • Assay Setup:

    • In a suitable microplate, add the BSA-mannose substrate.

    • Add the fluorescently labeled Con A.

    • Add the Pradimicin A derivatives at various concentrations.

  • Incubation:

    • Incubate the plate at room temperature to allow for competitive binding to reach equilibrium.

  • Detection:

    • Measure the fluorescence polarization or FRET signal. A decrease in the signal indicates that the Pradimicin A derivative has displaced the labeled Con A from the mannosylated substrate.

Mandatory Visualizations

Signaling Pathway Diagram

PradimicinA_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_wall Fungal Cell Wall cluster_cell_membrane Fungal Cell Membrane cluster_intracellular Intracellular Pradimicin_A Pradimicin A Derivative Ternary_Complex Ternary Complex Formation (Pradimicin-Ca2+-Mannose) Pradimicin_A->Ternary_Complex Calcium Ca2+ Calcium->Ternary_Complex Mannose D-Mannose (on Fungal Cell Wall) Mannose->Ternary_Complex Membrane_Disruption Membrane Disruption & Increased Permeability Ternary_Complex->Membrane_Disruption leads to Calcium_Influx Ca2+ Influx Membrane_Disruption->Calcium_Influx causes ROS_Production Reactive Oxygen Species (ROS) Production Membrane_Disruption->ROS_Production induces Calcineurin_Pathway Calcineurin Pathway Activation Calcium_Influx->Calcineurin_Pathway activates Apoptosis Apoptosis-like Cell Death Calcineurin_Pathway->Apoptosis contributes to ROS_Production->Apoptosis triggers

Caption: Proposed signaling pathway of Pradimicin A derivatives.

Experimental Workflow Diagram

HTS_Workflow cluster_screening High-Throughput Screening Workflow Start Start: Library of Pradimicin A Derivatives Primary_Screen Protocol 1: Primary Whole-Cell Screen (Broth Microdilution for MIC) Start->Primary_Screen Active_Hits Identify Active Hits (Low MIC values) Primary_Screen->Active_Hits Inactive Inactive Compounds Active_Hits->Inactive Inactive Secondary_Screen Protocol 2: Secondary Screen (Membrane Integrity Assay) Active_Hits->Secondary_Screen Active Confirmed_Hits Confirm Mechanism of Action Secondary_Screen->Confirmed_Hits Biochemical_Assay Protocol 3: Biochemical Assay (Mannose Binding) Confirmed_Hits->Biochemical_Assay Confirmed SAR_Analysis Structure-Activity Relationship (SAR) Analysis Biochemical_Assay->SAR_Analysis Lead_Candidates Lead Candidates for Further Development SAR_Analysis->Lead_Candidates

Caption: High-throughput screening workflow for Pradimicin A derivatives.

Logical Relationship Diagram

Logical_Relationship cluster_components Key Components for Antifungal Activity cluster_interaction Interaction and Outcome Pradimicin_Core Pradimicin Aglycone (Dihydrobenzo[a]naphthacenequinone) Mannose_Binding Binding to Fungal D-Mannose Pradimicin_Core->Mannose_Binding Sugar_Moiety Sugar Moiety (e.g., D-xylose) Sugar_Moiety->Mannose_Binding Amino_Acid Amino Acid Side Chain (e.g., D-alanine) Amino_Acid->Mannose_Binding Calcium_Ion Calcium (Ca2+) Calcium_Ion->Mannose_Binding Essential for binding Antifungal_Activity Antifungal Activity Mannose_Binding->Antifungal_Activity leads to

Caption: Logical relationship of components for Pradimicin A's activity.

References

Application Notes & Protocols: Delivery Systems for Amphotericin B

Author: BenchChem Technical Support Team. Date: November 2025

Note on "Antifungal Agent 26": The term "this compound" does not correspond to a known, publicly documented antifungal agent. Therefore, this document utilizes Amphotericin B (AmB), a potent and widely studied antifungal drug, as a representative model to provide comprehensive application notes and protocols. The principles, experimental designs, and data presented here are broadly applicable to the development and characterization of delivery systems for other antifungal agents.

Audience: Researchers, scientists, and drug development professionals.

Introduction: Amphotericin B (AmB) is a broad-spectrum polyene antifungal agent, highly effective against a range of systemic fungal infections.[1] However, its clinical application is often limited by poor aqueous solubility and significant dose-dependent toxicities, particularly nephrotoxicity.[2] These limitations arise from AmB's mechanism of action, which involves binding to ergosterol in fungal cell membranes, creating pores that lead to cell death.[1][3][4] Unfortunately, it can also bind to cholesterol in mammalian cell membranes, causing similar damage and leading to adverse effects.[2][3][5]

To mitigate these challenges, various drug delivery systems have been developed. These systems aim to improve AmB's solubility, alter its pharmacokinetic profile, and enhance its therapeutic index by selectively targeting fungal cells or reducing exposure to healthy tissues. This document provides an overview of common delivery systems for AmB, quantitative data for comparison, and detailed protocols for their preparation and characterization.

Overview of Amphotericin B Delivery Systems

Novel drug delivery systems for antifungal agents like AmB are designed to overcome issues such as poor solubility, low bioavailability, and drug-related toxicities.[6][7][8] Nanotechnology-based carriers, including liposomes and polymeric nanoparticles, are at the forefront of these efforts.[6][7] These carriers can encapsulate the drug, protecting it from degradation and controlling its release, which can lead to reduced toxicity and improved efficacy.[6][9]

  • Liposomal Formulations: Liposomes are vesicles composed of one or more lipid bilayers.[3] Liposomal AmB formulations, such as AmBisome®, have demonstrated reduced nephrotoxicity compared to conventional AmB deoxycholate.[5][10] The liposome structure is thought to alter the drug's distribution in the body, decreasing its accumulation in the kidneys.[5]

  • Nanoparticle Formulations: Polymeric nanoparticles (PNPs) and solid lipid nanoparticles (SLNs) offer another promising avenue for AmB delivery.[6][7] These systems can be engineered to control particle size, surface charge, and drug release characteristics. For example, PLGA and PLGA-PEG nanoparticles have been shown to effectively encapsulate AmB with high efficiency.[11]

Data Presentation: Comparison of Delivery Systems

The following tables summarize key quantitative data for different AmB delivery systems based on published literature.

Table 1: Physicochemical Properties of Amphotericin B Formulations

Formulation TypeCarrier CompositionParticle Size (nm)Zeta Potential (mV)Reference
Polymeric NanoparticlesChitosan/Dextran Sulfate600-800-32[12]
Polymeric NanoparticlesPLGA189.5 ± 90Not Reported
Polymeric NanoparticlesPLGA-PEG169 ± 6.9Not Reported[11]
LiposomesHydrogenated Soy Phosphatidylcholine/Cholesterol115-364Not Reported
Silver NanoparticlesAmphotericin B (as reducing/capping agent)~7Not Reported[13]

Table 2: Drug Loading and Encapsulation Efficiency

Formulation TypeCarrier CompositionEncapsulation Efficiency (%)Drug Loading (%)Reference
Polymeric NanoparticlesChitosan/Dextran SulfateUp to 65%Not Reported[12]
Magnetic NanoparticlesBacterial Magnetosomes with Poly-L-lysine52.7 ± 2.1%25.3 ± 1.9 µg per 100 µg[14]
Polymeric NanoparticlesPLGA94.0 ± 1.3%Not Reported
Polymeric NanoparticlesPLGA-PEG92.8 ± 2.9%Not Reported[11]
LiposomesHydrogenated Soy Phosphatidylcholine/Cholesterol>85%0.05 mg AmB/mg lipid

Signaling Pathways and Experimental Workflows

Mechanism of Action of Amphotericin B

Amphotericin B's primary mechanism of action is the disruption of the fungal cell membrane. It binds with high affinity to ergosterol, a sterol unique to fungal membranes, forming transmembrane channels.[3][4] This leads to an increase in membrane permeability, causing leakage of essential monovalent ions like K+, Na+, and H+, which ultimately results in fungal cell death.[3][4][5]

G Mechanism of Action of Amphotericin B AmB Amphotericin B Ergosterol Ergosterol (Fungal Cell Membrane) AmB->Ergosterol Binds to Complex AmB-Ergosterol Complex Ergosterol->Complex Pore Transmembrane Pore Formation Complex->Pore Induces Leakage Ion Leakage (K+, Na+, H+) Pore->Leakage Causes Death Fungal Cell Death Leakage->Death Leads to

Caption: Mechanism of Amphotericin B action on fungal cells.

Experimental Workflow for Delivery System Development

The development and evaluation of a novel drug delivery system for an antifungal agent follows a logical progression from formulation to in vitro and in vivo testing.

G Workflow for Antifungal Delivery System Development cluster_formulation Formulation & Optimization cluster_characterization Physicochemical Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Formulation Formulation of Delivery System (e.g., Liposomes, Nanoparticles) Optimization Optimization of Parameters (e.g., Composition, Size) Formulation->Optimization Size Particle Size & PDI Optimization->Size Zeta Zeta Potential Optimization->Zeta EE Encapsulation Efficiency & Drug Loading Optimization->EE Morphology Morphology (TEM/SEM) Optimization->Morphology Release Drug Release Study EE->Release Toxicity Toxicity Assay (e.g., Hemolysis) Release->Toxicity Efficacy Antifungal Efficacy (MIC) Toxicity->Efficacy PK Pharmacokinetics (PK) Efficacy->PK Efficacy_in_vivo In Vivo Efficacy PK->Efficacy_in_vivo Tox_in_vivo In Vivo Toxicity Efficacy_in_vivo->Tox_in_vivo

Caption: Experimental workflow for antifungal delivery system development.

Experimental Protocols

Protocol 4.1: Preparation of Liposomal Amphotericin B (Thin-Film Hydration Method)

This protocol describes a common method for preparing liposomes encapsulating AmB.

Materials:

  • Hydrogenated Soy Phosphatidylcholine (HSPC)

  • Cholesterol

  • Amphotericin B

  • Chloroform/Methanol solvent mixture (e.g., 2:1 v/v)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Rotary evaporator

  • Bath sonicator or probe sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve HSPC, cholesterol, and AmB in the chloroform/methanol mixture in a round-bottom flask.[15] The molar ratio of lipids can be varied, for example, 7:2 HSPC:cholesterol.[15]

    • Attach the flask to a rotary evaporator.

    • Rotate the flask in a water bath (e.g., 60-65°C) under reduced pressure to evaporate the organic solvents.

    • Continue evaporation until a thin, dry lipid film is formed on the inner wall of the flask.[16]

  • Hydration:

    • Hydrate the lipid film by adding pre-warmed (65°C) PBS buffer to the flask.[16]

    • Agitate the flask gently to allow the lipid film to swell and form multilamellar vesicles (MLVs).[16]

  • Size Reduction (Sonication & Extrusion):

    • To reduce the size and lamellarity of the vesicles, sonicate the MLV suspension using a bath or probe sonicator.

    • For a more uniform size distribution, subject the liposome suspension to extrusion. Pass the suspension multiple times (e.g., 10-15 times) through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a heated extruder.

  • Purification:

    • To remove unencapsulated AmB, the liposome suspension can be purified by dialysis or size exclusion chromatography.

Protocol 4.2: Determination of Encapsulation Efficiency

This protocol outlines the steps to quantify the amount of AmB successfully encapsulated within the delivery system.

Materials:

  • AmB-loaded formulation

  • Appropriate solvent to dissolve the formulation and release the drug (e.g., methanol)

  • Centrifugal filter units (e.g., Amicon® Ultra)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 column

Procedure:

  • Separation of Free Drug:

    • Take a known volume of the AmB-loaded formulation.

    • Separate the unencapsulated (free) AmB from the encapsulated drug. This can be done by centrifuging the sample using a centrifugal filter unit. The filtrate will contain the free drug.

  • Quantification of Total Drug:

    • Take an equal volume of the original (un-centrifuged) formulation.

    • Disrupt the carriers to release the encapsulated drug. For liposomes or polymeric nanoparticles, this can be achieved by adding a solvent like methanol.[16]

  • HPLC Analysis:

    • Quantify the concentration of AmB in both the "free drug" sample and the "total drug" sample using a validated HPLC method.[15][16]

    • A typical mobile phase could be a mixture of acetonitrile and water, with detection at approximately 405 nm.[17]

  • Calculation:

    • Calculate the Encapsulation Efficiency (EE) using the following formula:

      • EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

Protocol 4.3: In Vitro Drug Release Study

This protocol describes how to assess the release profile of AmB from the delivery system over time.

Materials:

  • AmB-loaded formulation

  • Release medium (e.g., PBS with a solubilizing agent like γ-cyclodextrin to maintain sink conditions).[18][19][20]

  • Dialysis tubing or a USP 4 flow-through cell apparatus.[18][19]

  • Shaking incubator or water bath

  • HPLC system

Procedure:

  • Setup:

    • Place a known amount of the AmB formulation into a dialysis bag with a specific molecular weight cut-off (MWCO).

    • Submerge the dialysis bag in a known volume of the release medium.

    • Place the entire setup in a shaking water bath at 37°C to simulate physiological temperature.

  • Sampling:

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium.[16]

    • Replace the withdrawn volume with an equal amount of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.[16]

  • Analysis:

    • Quantify the concentration of AmB in the collected samples using HPLC.

  • Data Analysis:

    • Calculate the cumulative percentage of drug released at each time point.

    • Plot the cumulative percentage of drug released versus time to obtain the drug release profile.

Protocol 4.4: Hemolysis Assay for Biocompatibility

This assay is used to evaluate the biocompatibility of the delivery system by measuring its potential to damage red blood cells (RBCs).[21]

Materials:

  • Freshly collected whole blood (e.g., human or rat) with an anticoagulant (e.g., EDTA).[21]

  • Phosphate Buffered Saline (PBS)

  • Test formulation at various concentrations

  • Positive control: Triton X-100 (1% v/v) or distilled water (causes 100% hemolysis).[22][23]

  • Negative control: PBS (causes 0% hemolysis)

  • Centrifuge

  • UV-Vis spectrophotometer or plate reader

Procedure:

  • RBC Preparation:

    • Centrifuge the whole blood to separate the RBCs from the plasma.

    • Wash the RBC pellet several times with PBS until the supernatant is clear.

    • Resuspend the washed RBCs in PBS to prepare a diluted RBC suspension (e.g., 2% v/v).

  • Incubation:

    • In separate microcentrifuge tubes, add the RBC suspension to:

      • Different concentrations of the test formulation.

      • The positive control.

      • The negative control.

    • Incubate all samples at 37°C for a specified time (e.g., 1-2 hours).[23]

  • Measurement:

    • After incubation, centrifuge the tubes to pellet the intact RBCs.[24]

    • Carefully collect the supernatant, which contains hemoglobin released from lysed cells.[24]

    • Measure the absorbance of the supernatant at a wavelength of 541 nm using a spectrophotometer.[23] Higher absorbance indicates greater hemolysis.

  • Calculation:

    • Calculate the percentage of hemolysis for each sample using the following formula:

      • Hemolysis (%) = [(Abs_sample - Abs_negative) / (Abs_positive - Abs_negative)] x 100

References

Application Note: Quantification of Voriconazole (as Antifungal Agent 26) in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of voriconazole, a broad-spectrum triazole antifungal agent, in human plasma. The protocol described herein is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, therapeutic drug monitoring (TDM), and bioequivalence studies. The method utilizes a simple protein precipitation step for sample preparation, followed by rapid chromatographic separation and detection by mass spectrometry. All quantitative data from cited studies are summarized for easy comparison, and detailed experimental protocols are provided. Additionally, diagrams illustrating the experimental workflow and the relevant biological pathway are included.

Disclaimer: The term "Antifungal agent 26" is not a recognized designation for a specific compound in published scientific literature. This document uses Voriconazole as a representative triazole antifungal to provide a detailed application note and protocol for its quantification in biological samples.

Introduction

Voriconazole is a second-generation triazole antifungal agent used in the treatment of serious and invasive fungal infections, including those caused by Aspergillus and Candida species.[1] Due to significant inter-individual pharmacokinetic variability, therapeutic drug monitoring of voriconazole is often necessary to ensure efficacy while minimizing toxicity.[2][3] Factors such as genetic polymorphisms in metabolizing enzymes (e.g., CYP2C19), drug-drug interactions, and patient-specific conditions contribute to this variability.[4][5] Accurate and precise quantification of voriconazole in biological matrices like plasma is therefore crucial for clinical research and patient management.

This application note provides a comprehensive protocol for the determination of voriconazole in human plasma using LC-MS/MS, a highly sensitive and specific analytical technique.[6]

Quantitative Data Summary

The following tables summarize the quantitative parameters of various validated LC-MS/MS methods for the determination of voriconazole in human plasma.

Table 1: Linearity and Sensitivity of Voriconazole Quantification Methods

Linearity Range (µg/mL)Lower Limit of Quantification (LLOQ) (µg/mL)Internal Standard (IS)Reference
0.1 - 10.00.1Fluconazole[2][7]
0.05 - 10.00.05Fluconazole[8]
0.025 - 5.00.025Fluconazole[9]
0.25 - 20.00.25Car-d2,15N[10]

Table 2: Precision and Accuracy of Voriconazole Quantification Methods

Quality Control (QC) Levels (µg/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Bias)Reference
0.2, 1.0, 8.0< 8.97%< 7.68%Not explicitly stated[2][7]
0.15, 2.0, 6.4< 9%< 9%Within ±9%[8]
LQC, MQC, HQC0.93% - 5.66%3.03% - 5.16%92.44% - 107.61%[9]

Table 3: Recovery and Matrix Effect of Voriconazole Quantification Methods

QC Levels (µg/mL)Extraction Recovery (%)Matrix Effect (%)Reference
0.2, 1.0, 8.097.15% - 107.11%95.16% - 102.42%[2]
LQC, MQC, HQC> 84%Not explicitly stated[8]

Experimental Protocols

This section provides a detailed methodology for the quantification of voriconazole in human plasma based on established protocols.[2][8]

Materials and Reagents
  • Voriconazole reference standard

  • Fluconazole (or other suitable internal standard)

  • Methanol (HPLC or LC-MS grade)

  • Acetonitrile (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water

  • Human plasma (drug-free)

  • Microcentrifuge tubes

  • Autosampler vials

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical column (e.g., C18, 2.7 µm, 3.0 x 50 mm)[8]

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Prepare primary stock solutions of voriconazole and fluconazole (internal standard) in methanol. Store at -20°C.

  • Working Solutions: Prepare working solutions of voriconazole by diluting the stock solution with 50% methanol to create calibration standards and quality control (QC) samples.[2]

  • Internal Standard (IS) Working Solution: Dilute the fluconazole stock solution with methanol to a final concentration of 0.5 µg/mL.[8]

Sample Preparation (Protein Precipitation)
  • Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube.[8]

  • Add 10 µL of the internal standard working solution (0.5 µg/mL fluconazole).[8]

  • Add 200 µL of cold acetonitrile to precipitate plasma proteins.[8]

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 15,000 x g for 5 minutes.[8]

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator at 50°C.[8]

  • Reconstitute the dried extract in 100 µL of the mobile phase.[8]

  • Vortex briefly and centrifuge again at 15,000 x g for 5 minutes.[8]

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • LC Column: C18, 2.7 µm, 3.0 x 50 mm[8]

  • Mobile Phase: A: 0.1% formic acid in 10 mM Ammonium acetate; B: Acetonitrile. A common gradient is 50:50 v/v.[8]

  • Flow Rate: 0.5 mL/min[8]

  • Injection Volume: 1-10 µL

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MS/MS Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Voriconazole: m/z 350.1 → 281.1[8]

    • Fluconazole (IS): m/z 307.2 → 220.2[8]

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 100 µL Plasma Sample add_is Add Internal Standard plasma->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation centrifuge1 Centrifugation (15,000 x g) protein_precipitation->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant evaporation Evaporation to Dryness supernatant->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution centrifuge2 Final Centrifugation reconstitution->centrifuge2 transfer Transfer to Autosampler Vial centrifuge2->transfer injection Inject into LC-MS/MS transfer->injection chromatography Chromatographic Separation (C18) injection->chromatography ionization Electrospray Ionization (ESI+) chromatography->ionization detection Mass Spectrometry (MRM) ionization->detection quantification Data Acquisition and Quantification detection->quantification

Caption: Experimental workflow for voriconazole quantification.

Signaling Pathway: Inhibition of Ergosterol Biosynthesis

G acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene lanosterol Lanosterol squalene->lanosterol ergosterol Ergosterol lanosterol->ergosterol Lanosterol 14-α-demethylase (CYP51) membrane Fungal Cell Membrane ergosterol->membrane Incorporation voriconazole Voriconazole voriconazole->inhibition inhibition->lanosterol Inhibition

Caption: Inhibition of ergosterol biosynthesis by voriconazole.

Simplified Metabolic Pathway of Voriconazole

G cluster_enzymes Metabolizing Enzymes voriconazole Voriconazole n_oxide Voriconazole N-oxide (Inactive) voriconazole->n_oxide hydroxy Hydroxy-voriconazole voriconazole->hydroxy dihydroxy Dihydroxy-voriconazole hydroxy->dihydroxy cyp2c19 CYP2C19 cyp2c19->n_oxide Major cyp2c19->hydroxy cyp2c19->dihydroxy cyp3a4 CYP3A4 cyp3a4->n_oxide Minor cyp3a4->hydroxy cyp2c9 CYP2C9 cyp2c9->n_oxide Minor

Caption: Simplified metabolic pathway of voriconazole.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Resistance to Antifungal Agent 26

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Antifungal Agent 26.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a novel inhibitor of β-(1,3)-glucan synthase, a critical enzyme responsible for the synthesis of β-(1,3)-glucan, an essential component of the fungal cell wall.[1][2] By inhibiting this enzyme, Agent 26 disrupts cell wall integrity, leading to osmotic instability and fungal cell death.[1][2]

Q2: My fungal strain, previously susceptible to this compound, is now showing resistance. What are the possible mechanisms?

Acquired resistance to antifungal agents can arise through various mechanisms.[2][3][4] For this compound, the most probable causes of resistance include:

  • Target Modification: Mutations in the FKS1 gene, which encodes the catalytic subunit of β-(1,3)-glucan synthase, can alter the drug-binding site and reduce the efficacy of Agent 26.[5]

  • Efflux Pump Overexpression: Increased expression of ATP-binding cassette (ABC) or Major Facilitator Superfamily (MFS) transporters can actively pump this compound out of the fungal cell, preventing it from reaching its target.[6][7][8]

  • Activation of Stress Response Pathways: Fungal cells can activate compensatory stress response pathways, such as the calcineurin and Hsp90 signaling cascades, to counteract the cell wall damage induced by Agent 26.[9]

  • Biofilm Formation: Fungi growing in biofilms often exhibit increased resistance due to the protective extracellular matrix, which can limit drug penetration.[9][10]

Q3: How can I confirm the mechanism of resistance in my fungal strain?

To elucidate the resistance mechanism, a combination of phenotypic and genotypic analyses is recommended:

  • Efflux Pump Activity Assay: Use a fluorescent dye substrate (e.g., rhodamine 6G) to compare its accumulation in susceptible versus resistant strains. Reduced accumulation in the resistant strain suggests efflux pump overexpression.

  • Synergy Testing with Efflux Pump Inhibitors: Assess the in vitro activity of this compound in combination with known efflux pump inhibitors. A significant decrease in the Minimum Inhibitory Concentration (MIC) of Agent 26 in the presence of an inhibitor points to efflux-mediated resistance.

  • FKS1 Gene Sequencing: Sequence the FKS1 gene in both susceptible and resistant isolates to identify potential mutations in the drug's target.

  • Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to measure the expression levels of genes encoding efflux pumps (e.g., CDR1, MDR1) and key components of stress response pathways.

Troubleshooting Guides

Issue 1: Increased MIC of this compound in previously susceptible strains.

This is a common indicator of acquired resistance. The following workflow can help identify the underlying cause and potential solutions.

start Increased MIC of Agent 26 Observed mic_confirm Confirm MIC with Broth Microdilution start->mic_confirm r6g_assay Perform Rhodamine 6G Efflux Assay mic_confirm->r6g_assay epi_synergy Test Synergy with Efflux Pump Inhibitors (EPIs) r6g_assay->epi_synergy Reduced R6G accumulation fks1_seq Sequence FKS1 Gene r6g_assay->fks1_seq Normal R6G accumulation efflux_res Efflux-Mediated Resistance Likely epi_synergy->efflux_res Synergy observed q_pcr Perform qRT-PCR for Efflux Pump & Stress Response Genes fks1_seq->q_pcr No mutation in FKS1 target_res Target-Mediated Resistance Likely fks1_seq->target_res Mutation in FKS1 found stress_res Stress Response-Mediated Resistance q_pcr->stress_res Upregulation of stress genes combo_therapy Consider Combination Therapy efflux_res->combo_therapy target_res->combo_therapy stress_res->combo_therapy

Caption: Troubleshooting workflow for increased MIC of this compound.

Issue 2: this compound is ineffective against fungal biofilms.

Biofilms present a significant challenge for antifungal therapy.[10] The following strategies can be employed to enhance the activity of Agent 26 against biofilms.

start Agent 26 Ineffective Against Biofilms combo_dm Combine with Biofilm Disrupting Agents (e.g., DNase, Dispersin B) start->combo_dm combo_other_af Combine with other Antifungal Classes (e.g., Azoles, Polyenes) start->combo_other_af test_synergy Assess Synergy using a Biofilm Susceptibility Assay combo_dm->test_synergy combo_other_af->test_synergy optimized_treatment Optimized Biofilm Treatment Strategy test_synergy->optimized_treatment Synergistic combination identified

Caption: Strategies to overcome biofilm-mediated resistance to Agent 26.

Data Presentation

Table 1: In Vitro Synergy of this compound with Efflux Pump Inhibitors against a Resistant Candida albicans Isolate

CompoundMIC of Agent 26 (µg/mL)Fold Decrease in MIC
Agent 26 alone16-
Agent 26 + Verapamil (20 µg/mL)44
Agent 26 + Cyclosporine A (5 µg/mL)28
Agent 26 + FK506 (5 µg/mL)116

Table 2: Relative Expression of Resistance-Associated Genes in a Resistant Candida albicans Isolate Compared to a Susceptible Isolate

GeneFunctionRelative Fold Change
CDR1ABC Efflux Pump8.5
MDR1MFS Efflux Pump4.2
FKS1Drug Target1.2 (no significant change)
HSP90Heat Shock Protein6.7

Experimental Protocols

Protocol 1: Broth Microdilution Antifungal Susceptibility Testing

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.[11]

  • Prepare Antifungal Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a concentration of 1600 µg/mL.

  • Prepare Fungal Inoculum: Culture the fungal isolate on Sabouraud Dextrose Agar for 24-48 hours. Suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL. Dilute this suspension 1:1000 in RPMI-1640 medium.

  • Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the antifungal stock solution in RPMI-1640 medium to obtain a range of concentrations (e.g., 16 to 0.03 µg/mL).

  • Inoculation: Add 100 µL of the diluted fungal inoculum to each well containing 100 µL of the diluted antifungal agent.

  • Controls: Include a positive control (inoculum without drug) and a negative control (medium only).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Reading the MIC: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50%) compared to the positive control.

Protocol 2: Rhodamine 6G Efflux Assay

This assay measures the activity of efflux pumps by quantifying the intracellular accumulation of the fluorescent substrate rhodamine 6G.

  • Cell Preparation: Grow fungal cells to mid-log phase in a suitable broth medium. Harvest the cells by centrifugation, wash twice with phosphate-buffered saline (PBS), and resuspend in PBS to a final concentration of 1 x 10^7 cells/mL.

  • Glucose Starvation: Incubate the cell suspension at 30°C for 1 hour with gentle shaking to deplete endogenous energy reserves.

  • Rhodamine 6G Loading: Add rhodamine 6G to a final concentration of 10 µM and incubate for 30 minutes.

  • Efflux Induction: Centrifuge the cells, wash with PBS to remove extracellular rhodamine 6G, and resuspend in PBS. Add glucose to a final concentration of 2% to energize the efflux pumps.

  • Fluorescence Measurement: At various time points (e.g., 0, 15, 30, 60 minutes), take aliquots of the cell suspension, centrifuge, and measure the fluorescence of the supernatant using a spectrofluorometer (excitation: 529 nm, emission: 553 nm). Increased fluorescence in the supernatant indicates greater efflux.

Protocol 3: Checkerboard Synergy Assay

This method is used to assess the interaction between two compounds.

  • Plate Setup: In a 96-well plate, prepare serial two-fold dilutions of this compound horizontally and a second compound (e.g., an efflux pump inhibitor) vertically. This creates a matrix of wells with varying concentrations of both agents.

  • Inoculation: Inoculate the plate with the fungal suspension as described in the broth microdilution protocol.

  • Incubation and Reading: Incubate and read the MICs as previously described.

  • Fractional Inhibitory Concentration Index (FICI) Calculation:

    • FIC of Agent 26 = (MIC of Agent 26 in combination) / (MIC of Agent 26 alone)

    • FIC of Compound B = (MIC of Compound B in combination) / (MIC of Compound B alone)

    • FICI = FIC of Agent 26 + FIC of Compound B

  • Interpretation:

    • FICI ≤ 0.5: Synergy

    • 0.5 < FICI ≤ 4.0: Indifference

    • FICI > 4.0: Antagonism

Signaling Pathways

cluster_cell Fungal Cell Agent26 This compound EffluxPump Efflux Pump (e.g., Cdr1p) Agent26->EffluxPump Exported by GlucanSynthase β-(1,3)-glucan Synthase Agent26->GlucanSynthase Inhibits EffluxPump->Agent26 Reduces intracellular concentration of CellWall Cell Wall GlucanSynthase->CellWall Synthesizes β-(1,3)-glucan for Calcineurin Calcineurin Pathway CellWall->Calcineurin Damage activates Hsp90 Hsp90 Pathway CellWall->Hsp90 Damage activates CellLysis Cell Lysis CellWall->CellLysis Disruption leads to StressResponse Stress Response Gene Upregulation Calcineurin->StressResponse Hsp90->StressResponse

Caption: Key pathways involved in the action of and resistance to this compound.

References

Technical Support Center: Improving the Solubility of Antifungal Agent 26 (AFG-26)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the AFG-26 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility of the hypothetical antifungal agent, AFG-26. AFG-26 is characterized as a Biopharmaceutics Classification System (BCS) Class II compound, exhibiting high permeability but low aqueous solubility, which can hinder its therapeutic efficacy.[1][2][3] This guide provides troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you enhance the solubility and bioavailability of AFG-26 in your research.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with AFG-26 and offers potential solutions.

Problem Potential Cause Suggested Solution
Low aqueous solubility of AFG-26 in initial screens. AFG-26 is a poorly soluble compound, likely due to its molecular structure and crystalline nature.[2][4]1. pH Modification: Determine the pKa of AFG-26. If it is an ionizable compound, adjusting the pH of the medium can significantly increase its solubility.[3][5] 2. Co-solvents: Evaluate the use of water-miscible organic solvents (e.g., ethanol, propylene glycol, PEG 400) to increase the solvent capacity for AFG-26.[5][6] 3. Formulation Strategies: Proceed to evaluate more advanced formulation approaches such as cyclodextrin complexation or amorphous solid dispersions.
Precipitation of AFG-26 upon dilution of a DMSO stock solution into aqueous buffer. This is a common issue in kinetic solubility assays where the compound crashes out of solution when the organic solvent concentration decreases.[7][8]1. Lower Stock Concentration: Use a lower concentration of the DMSO stock solution to minimize the solvent shift effect. 2. Increase Incubation Time: Allow for a longer equilibration time after dilution to determine the true kinetic solubility.[8] 3. Use of Surfactants: Incorporate a low concentration of a non-ionic surfactant (e.g., Tween® 80) in the aqueous buffer to help maintain solubility.
Inconsistent solubility results between experiments. Variability in experimental conditions such as temperature, pH, and agitation rate can lead to inconsistent data.1. Standardize Protocol: Ensure that all experimental parameters are tightly controlled and documented. This includes buffer preparation, temperature, shaking speed, and incubation time. 2. Equilibrium vs. Kinetic Solubility: Be aware of the type of solubility being measured. Kinetic solubility is often higher but less stable than thermodynamic (equilibrium) solubility.[8][9] For formulation development, equilibrium solubility is the more relevant parameter.
Amorphous solid dispersion (ASD) shows poor physical stability and recrystallizes over time. The polymer may not be effectively inhibiting the crystallization of AFG-26, or the drug loading is too high.1. Polymer Screening: Screen a variety of polymers with different properties (e.g., HPMC, PVP, Soluplus®) to find the most compatible one for AFG-26.[10][11] 2. Lower Drug Loading: Reduce the concentration of AFG-26 in the solid dispersion to increase the physical stability of the amorphous form.[12] 3. Characterize Drug-Polymer Interactions: Use techniques like DSC and FTIR to investigate potential interactions between AFG-26 and the polymer that can contribute to stability.[12]
Cyclodextrin complexes show limited solubility enhancement. The type of cyclodextrin or the complexation method may not be optimal for AFG-26.1. Screen Different Cyclodextrins: Evaluate various cyclodextrins (e.g., β-CD, HP-β-CD, SBE-β-CD) as their cavity size and substituent groups can influence complexation efficiency.[13][14] 2. Optimize Complexation Method: Compare different preparation methods such as kneading, co-evaporation, and freeze-drying to achieve the most efficient complexation.[15]

Frequently Asked Questions (FAQs)

Q1: What is the baseline aqueous solubility of AFG-26, and why is it problematic?

A1: AFG-26 is a BCS Class II compound, meaning it has low intrinsic aqueous solubility (typically <10 µg/mL).[2] This poor solubility is the rate-limiting step for its absorption in the gastrointestinal tract, leading to low and variable bioavailability.[2][16]

Q2: How does pH affect the solubility of AFG-26?

A2: If AFG-26 has ionizable functional groups, its solubility will be pH-dependent.[17] For a weakly basic drug, solubility will be higher in acidic environments (lower pH), while a weakly acidic drug will be more soluble in alkaline conditions (higher pH).[3] It is crucial to determine the pKa of AFG-26 to leverage pH for solubility enhancement.

Q3: What are the most promising strategies for significantly improving the solubility of AFG-26?

A3: For BCS Class II compounds like AFG-26, the most effective strategies often involve creating amorphous forms or molecular complexes. The two primary recommended approaches are:

  • Amorphous Solid Dispersions (ASDs): Dispersing AFG-26 in a polymer matrix in its amorphous state can significantly increase its aqueous solubility and dissolution rate.[10][11]

  • Cyclodextrin Complexation: Encapsulating the hydrophobic AFG-26 molecule within the cavity of a cyclodextrin can form a water-soluble inclusion complex.[13][14][15]

Q4: What is the difference between kinetic and equilibrium solubility, and which should I measure?

A4: Kinetic solubility is measured by dissolving the compound in an organic solvent (like DMSO) and then diluting it into an aqueous buffer. It's a rapid, high-throughput measurement often used in early drug discovery but can overestimate solubility as it may reflect a supersaturated state.[8][9][18] Equilibrium solubility (or thermodynamic solubility) is determined by adding an excess of the solid compound to an aqueous buffer and allowing it to equilibrate over a longer period (24-72 hours).[9] This is a more accurate measure of true solubility and is essential for formulation development.[9]

Q5: How do I choose the right excipients for my AFG-26 formulation?

A5: Excipient selection is critical. You should perform drug-excipient compatibility studies to ensure that the chosen excipients do not degrade AFG-26.[19][20][21] For ASDs, screen various polymers like HPMC, PVP, and Soluplus®. For cyclodextrin complexation, test different types such as HP-β-CD and SBE-β-CD. The choice will depend on the physicochemical properties of AFG-26 and the desired release profile.

Data on Solubility Enhancement Strategies for AFG-26

The following tables summarize hypothetical experimental data for various solubility enhancement techniques applied to AFG-26.

Table 1: Kinetic Solubility of AFG-26 in Different Media

MediumAFG-26 Concentration (µg/mL)Fold Increase vs. Water
Deionized Water0.51.0
Phosphate Buffered Saline (PBS) pH 7.40.81.6
0.1 N HCl (pH 1.2)15.230.4
20% Ethanol in Water25.551.0
5% Tween® 80 in Water42.184.2

Table 2: Equilibrium Solubility of AFG-26 with Advanced Formulations

FormulationAFG-26 Concentration (µg/mL)Fold Increase vs. Unformulated Drug
Unformulated AFG-26 (in PBS pH 7.4)0.81.0
AFG-26 with 10% HP-β-CD85.3106.6
AFG-26 with 10% SBE-β-CD121.7152.1
AFG-26:HPMC ASD (1:4 ratio)155.4194.3
AFG-26:Soluplus® ASD (1:4 ratio)210.9263.6

Experimental Protocols

Protocol 1: Kinetic Solubility Assay (Shake-Flask Method)

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of AFG-26 in 100% DMSO.[7]

  • Sample Preparation: In duplicate, add 10 µL of the 10 mM stock solution to 490 µL of the desired aqueous buffer (e.g., PBS pH 7.4) in a 1.5 mL microcentrifuge tube.[7] This results in a 200 µM solution with 2% DMSO.

  • Equilibration: Place the tubes in a thermomixer and shake at 850 rpm for 2 hours at 25°C.[7][8]

  • Separation of Undissolved Compound: Centrifuge the tubes at 14,000 rpm for 15 minutes to pellet any precipitate.

  • Quantification: Carefully collect the supernatant and determine the concentration of dissolved AFG-26 using a validated analytical method, such as HPLC-UV, against a standard curve prepared in the same buffer with 2% DMSO.[7]

Protocol 2: Amorphous Solid Dispersion (ASD) Preparation (Solvent Evaporation Method)

  • Solution Preparation: Dissolve AFG-26 and the selected polymer (e.g., HPMC, Soluplus®) in a common volatile solvent, such as a mixture of dichloromethane and methanol, at the desired drug-to-polymer ratio (e.g., 1:4 w/w).

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C) until a thin film is formed.

  • Drying: Further dry the film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Milling and Sieving: Scrape the dried solid dispersion from the flask, gently mill it into a fine powder using a mortar and pestle, and pass it through a sieve to ensure a uniform particle size.

  • Characterization: Characterize the resulting powder for its amorphous nature using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).[10]

Protocol 3: Drug-Excipient Compatibility Study

  • Mixture Preparation: Prepare binary mixtures of AFG-26 with each excipient (e.g., polymers, fillers, lubricants) in a 1:1 ratio by weight.[22] Also, prepare a sample of pure AFG-26 as a control.

  • Stress Conditions: Place the mixtures in open and closed vials and expose them to accelerated stability conditions (e.g., 40°C/75% RH) for a predetermined period (e.g., 4 weeks).[21][22]

  • Analysis: At specified time points (e.g., 0, 1, 2, and 4 weeks), analyze the samples for:

    • Physical Changes: Visual inspection for any change in color, clumping, or liquefaction.[22]

    • Chemical Degradation: Use a stability-indicating HPLC method to quantify the amount of AFG-26 remaining and to detect the formation of any degradation products.

    • Thermal Analysis: Use DSC to check for any changes in the melting point or the appearance of new thermal events, which could indicate an interaction.[22]

Visualizations

experimental_workflow cluster_screening Initial Screening cluster_formulation Formulation Development cluster_characterization Characterization & Optimization start AFG-26 Powder sol_assay Kinetic Solubility Assay (pH, Co-solvents) start->sol_assay asd Amorphous Solid Dispersions (ASDs) sol_assay->asd Poor Solubility cyclo Cyclodextrin Complexation sol_assay->cyclo Poor Solubility eq_sol Equilibrium Solubility Assay asd->eq_sol cyclo->eq_sol stability Physical Stability (PXRD, DSC) eq_sol->stability dissolution In Vitro Dissolution Testing stability->dissolution end Lead Formulation dissolution->end

Caption: Workflow for solubility enhancement of AFG-26.

logical_relationship cluster_problem Core Problem cluster_consequences Consequences cluster_solutions Potential Solutions cluster_outcome Desired Outcome problem Low Aqueous Solubility of AFG-26 consequence1 Poor Dissolution Rate problem->consequence1 solution1 pH Adjustment problem->solution1 solution2 Co-solvents problem->solution2 solution3 Amorphous Solid Dispersions problem->solution3 solution4 Cyclodextrin Complexation problem->solution4 consequence2 Low & Variable Bioavailability consequence1->consequence2 outcome Enhanced Therapeutic Efficacy solution1->outcome solution2->outcome solution3->outcome solution4->outcome

Caption: Logical relationship of AFG-26 solubility issues.

References

Navigating the Nuances of Pradimicin A Derivatives: A Technical Support Guide to Ensuring Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to address stability challenges encountered during the handling and experimentation of Pradimicin A (PRA) and its derivatives. By offering detailed troubleshooting guides, frequently asked questions (FAQs), and standardized experimental protocols, this guide aims to facilitate seamless and reproducible research outcomes.

Pradimicins are a class of antifungal agents that function by binding to the terminal D-mannosides on the fungal cell wall in a calcium-dependent process, leading to the disruption of the cell membrane's integrity.[1] The stability of these complex molecules is paramount for their efficacy and for obtaining reliable experimental data. This resource addresses common stability issues, providing practical solutions and preventative measures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of Pradimicin A derivatives?

A1: The stability of Pradimicin A and its derivatives can be influenced by a variety of environmental and chemical factors. These include:

  • Temperature: Elevated temperatures can accelerate the degradation of these compounds.

  • pH: The stability of Pradimicin A derivatives can be pH-dependent. For instance, Pradimicin S has shown good stability at a low pH of 4.0.

  • Light: Exposure to light, particularly UV light, can potentially lead to photodegradation.

  • Oxidation: The presence of oxidizing agents can compromise the chemical integrity of the molecules.

  • Hydrolysis: The presence of water can lead to the breakdown of the glycosidic bonds within the structure.

Q2: How should I properly store my Pradimicin A derivative samples?

A2: To ensure maximum stability, it is recommended to store Pradimicin A derivatives in a cool, dark, and dry place. For long-term storage, keeping the compounds as a dry powder at -20°C or below is advisable. If in solution, it is best to use freshly prepared solutions. If storage of a solution is necessary, it should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C.

Q3: Are there any known stable derivatives of Pradimicin A?

A3: Yes, some derivatives have been developed to enhance stability and other properties. For example, the derivative BMS-181184 has been reported to have its activity minimally affected (twofold or less) by changes in testing conditions such as pH, temperature, and the presence of serum, suggesting a robust stability profile under typical experimental conditions.[2]

Q4: What are the initial signs of degradation in a Pradimicin A derivative sample?

A4: Visual signs of degradation can include a change in color of the compound in its solid or solution form, or the formation of precipitates. However, the most reliable way to detect degradation is through analytical methods such as High-Performance Liquid Chromatography (HPLC), which can reveal the appearance of new peaks corresponding to degradation products and a decrease in the peak area of the parent compound.

Troubleshooting Guide for Common Stability Issues

This guide provides a systematic approach to identifying and resolving common stability-related issues during experiments with Pradimicin A derivatives.

Observed Issue Potential Cause Recommended Action
Inconsistent or lower-than-expected antifungal activity in vitro. Degradation of the Pradimicin A derivative due to improper storage or handling.1. Verify the storage conditions of the stock compound. 2. Prepare fresh solutions from a new vial of the compound. 3. Perform an HPLC analysis to check the purity and integrity of the compound. 4. For derivatives like BMS-181184, which are known to be relatively stable, re-evaluate the experimental setup for other potential errors.[2]
Appearance of unknown peaks in HPLC analysis of the sample. Chemical degradation of the compound.1. Protect the sample from light by using amber vials or covering the vials with aluminum foil. 2. Control the temperature of the autosampler if the samples are queued for a long time. 3. Evaluate the pH of the solvent and buffer systems used, as extreme pH can catalyze degradation.
Precipitation of the compound in aqueous buffers. Poor solubility or aggregation of the derivative, which can be exacerbated by temperature changes or pH shifts.1. Ensure the pH of the buffer is within the optimal range for the specific derivative's solubility. 2. Consider the use of co-solvents (e.g., DMSO, ethanol) in small, non-interfering concentrations. 3. Prepare solutions at a slightly elevated temperature (if the compound's stability allows) to aid dissolution before bringing to the final experimental temperature.
Loss of activity after freeze-thaw cycles. Physical instability and degradation caused by repeated freezing and thawing.1. Aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles. 2. If possible, store solutions at 4°C for short-term use, provided stability data supports this.

Quantitative Stability Data

The following table summarizes the available quantitative data on the stability of a Pradimicin A derivative.

Derivative Condition Duration Stability Assessment Result
Pradimicin S50°C in Phosphate-Buffered Saline (PBS)4 daysHigh-Pressure Liquid Chromatography (HPLC)Stable
Pradimicin SRoom Temperature in 7 mM Sodium Phosphate Buffer, pH 4.04 daysHigh-Pressure Liquid Chromatography (HPLC)Stable

Experimental Protocols

Protocol for Assessing the Stability of Pradimicin A Derivatives using HPLC
  • Preparation of Stock Solution:

    • Accurately weigh a known amount of the Pradimicin A derivative.

    • Dissolve the compound in a suitable solvent (e.g., DMSO, methanol) to prepare a concentrated stock solution.

  • Preparation of Stability Samples:

    • Dilute the stock solution with the desired buffer (e.g., PBS at various pH values) or medium to the final test concentration.

    • Divide the solution into multiple aliquots in appropriate vials (e.g., amber glass vials for photostability studies).

  • Incubation:

    • Store the vials under the desired experimental conditions (e.g., specific temperature, light exposure).

    • Designate a "time zero" sample that is immediately analyzed.

    • Withdraw samples at predetermined time intervals (e.g., 0, 24, 48, 72 hours).

  • HPLC Analysis:

    • Mobile Phase: Prepare an appropriate mobile phase (e.g., a gradient of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid).

    • Column: Use a suitable C18 reverse-phase column.

    • Injection: Inject a fixed volume of the sample onto the HPLC system.

    • Detection: Monitor the elution profile using a UV detector at a wavelength where the Pradimicin A derivative has maximum absorbance.

    • Data Analysis: Quantify the peak area of the parent compound at each time point. The percentage of the remaining compound is calculated relative to the "time zero" sample.

Visualizations

Signaling_Pathway cluster_0 Fungal Cell Exterior cluster_1 Fungal Cell Wall cluster_2 Fungal Cell Membrane Pradimicin_A_Derivative Pradimicin A Derivative Ternary_Complex Ternary Complex (Pradimicin-Ca²⁺-Mannoside) Pradimicin_A_Derivative->Ternary_Complex Binds Calcium Ca²⁺ Calcium->Ternary_Complex Binds D_Mannoside D-Mannoside (on Mannoprotein) D_Mannoside->Ternary_Complex Binds Membrane_Disruption Membrane Disruption & Leakage of Cellular Contents Ternary_Complex->Membrane_Disruption Causes

Caption: Mechanism of action of Pradimicin A derivatives.

Experimental_Workflow Start Start: Prepare Stock Solution of Pradimicin A Derivative Prepare_Samples Prepare Stability Samples in Test Conditions Start->Prepare_Samples Time_Zero Analyze 'Time Zero' Sample via HPLC Prepare_Samples->Time_Zero Incubate Incubate Samples under Defined Conditions (Temp, pH, Light) Prepare_Samples->Incubate Compare_Data Compare Peak Area to 'Time Zero' to Determine Degradation Time_Zero->Compare_Data Withdraw_Samples Withdraw Samples at Predetermined Timepoints Incubate->Withdraw_Samples Analyze_Samples Analyze Samples via HPLC Withdraw_Samples->Analyze_Samples Analyze_Samples->Compare_Data End End: Assess Stability Compare_Data->End

Caption: Workflow for assessing the stability of Pradimicin A derivatives.

References

Technical Support Center: Antifungal Agent 26 Formulation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Antifungal Agent 26. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formulation of this potent, broad-spectrum antifungal agent. Due to its classification as a Biopharmaceutics Classification System (BCS) Class II compound, this compound exhibits poor aqueous solubility, which presents significant hurdles to achieving adequate bioavailability and therapeutic efficacy.[1][2][3] This guide will walk you through common issues and provide detailed protocols for proven formulation strategies.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of this compound so low in its pure crystalline form?

A1: this compound is a highly lipophilic molecule with a log P value of 6.2 and is practically insoluble in water at physiological pH.[2][3] Its dissolution in the gastrointestinal tract is the rate-limiting step for absorption. The poor aqueous solubility means that only a small fraction of the administered dose dissolves and is available for absorption, leading to low and variable bioavailability, which is reported to be around 55% for conventional formulations.[3][4]

Q2: What are the primary strategies for enhancing the solubility and dissolution rate of this compound?

A2: The main goal is to present the drug to the gastrointestinal fluid in a higher energy or more readily dissolvable state. Key strategies include:

  • Amorphous Solid Dispersions (ASDs): Dispersing this compound in a hydrophilic polymer matrix in an amorphous (non-crystalline) state can significantly increase its aqueous solubility and dissolution rate.[5][6]

  • Nanoparticle Formulations: Reducing the particle size of the drug to the nanometer range increases the surface area-to-volume ratio, leading to faster dissolution.[7][8][9]

  • Cocrystallization: Forming a cocrystal with a water-soluble coformer can alter the crystal lattice of this compound, resulting in improved solubility and dissolution characteristics.[10][11][12]

Q3: Which polymers are recommended for creating amorphous solid dispersions of this compound?

A3: The choice of polymer is critical for both enhancing solubility and maintaining the stability of the amorphous state. Hydrophilic polymers that have shown success with poorly soluble antifungal agents include:

  • Polyvinylpyrrolidone (PVP)

  • Hydroxypropyl methylcellulose (HPMC)

  • Hydroxypropyl cellulose (HPC)[4]

  • Soluplus® (polyvinyl caprolactam-polyvinyl acetate-polyethylene glycol graft copolymer)[5]

  • Copovidone (PVPVA)[13] The selection should be based on drug-polymer miscibility and the desired release profile.

Q4: Can altering the pH of the formulation improve the solubility of this compound?

A4: this compound is a weakly basic drug with a pKa of 3.7.[2][6] Its solubility is pH-dependent, showing slightly higher solubility in acidic environments (approximately 4 µg/mL) compared to neutral or basic conditions (less than 1 ng/mL).[3] While formulating in an acidic microenvironment can be beneficial, this strategy alone is often insufficient to achieve the desired bioavailability due to the drug's highly lipophilic nature. It is typically used in conjunction with other enhancement techniques.

Troubleshooting Guides

Amorphous Solid Dispersions (ASDs) via Hot-Melt Extrusion (HME)
Problem Potential Cause(s) Recommended Solution(s)
Drug Degradation (Discoloration of Extrudate) Processing temperature is too high; Residence time in the extruder is too long.Lower the barrel temperatures, particularly in the metering zone; Increase the screw speed to reduce residence time; Consider using a plasticizer to lower the required processing temperature.[14]
Incomplete Amorphization (Crystalline Peaks in PXRD) Insufficient mixing or energy input; Drug loading is too high.Increase screw speed to enhance mixing; Modify the screw design to include more kneading blocks for dispersive mixing;[15] Decrease the drug loading percentage.
Phase Separation During Storage The formulation is thermodynamically unstable (kinetically stabilized); Inappropriate polymer selection; High humidity storage conditions.Select a polymer with strong specific interactions (e.g., hydrogen bonding) with this compound;[13] Store the formulation in low humidity conditions with appropriate desiccants.
High Extrusion Torque Melt viscosity is too high; Material is not melting sufficiently in the early zones.Increase the processing temperature; Add a plasticizer to reduce viscosity; Optimize the screw design to generate less pressure.
No Output or Surging Material bridging in the feed hopper; Screw design is not conveying material effectively.Use a cram feeder for low-density powders; Ensure the feed zone temperature is not too high, causing premature melting and bridging;[16] Check for blockages in the hopper or die.[16]
Nanoparticle Formulation via Solvent Evaporation
Problem Potential Cause(s) Recommended Solution(s)
Large Particle Size or High Polydispersity Index (PDI) Inefficient homogenization; Inappropriate stabilizer concentration; Ostwald ripening.Increase homogenization speed or duration; Optimize the concentration of the stabilizer (e.g., Pluronic F68, Tween 80);[7] Use a combination of stabilizers.
Drug Crystallization During Preparation or Storage Insufficient stabilizer to cover the nanoparticle surface; Poor choice of stabilizer.Increase the stabilizer concentration; Select a stabilizer that provides both steric and electrostatic stabilization.
Low Encapsulation Efficiency High drug solubility in the external (aqueous) phase; Insufficient organic solvent removal rate.Choose an organic solvent with very low miscibility with water; Optimize the evaporation rate (e.g., by adjusting temperature or pressure).
Particle Aggregation After Lyophilization Insufficient cryoprotectant; Collapse of the cake during drying.Add a cryoprotectant (e.g., trehalose, mannitol) to the nanosuspension before freeze-drying; Optimize the freeze-drying cycle (e.g., lower the primary drying temperature).

Quantitative Data Summary

The following tables summarize key quantitative data from formulation studies on poorly soluble azole antifungals, which can be used as a benchmark for the formulation of this compound.

Table 1: Solubility Enhancement of this compound Analogs

Formulation Strategy Coformer/Polymer Solubility (µg/mL) Fold Increase vs. Pure Drug Reference
Pure Drug (Ketoconazole)-1.2-[17]
CocrystalGlutaric Acid2165.6~1800[17]
CocrystalProtocatechuic Acid386.3~322[17]
Pure Drug (Itraconazole)-5.5 (pH 1.2)-[5]
ASD (HME)Soluplus®236.2~43[5]
ASD (HME)HPC-EF120.0~22[5]
ASD (HME)XL-10329.1~60[5]
ASD (Spray Drying)-238.7 (pH 1.2)~130[6]

Table 2: Bioavailability Comparison of Itraconazole Formulations in Humans

Formulation Dose Condition Cmax (ng/mL) AUCinf (ng·h/mL) Relative Bioavailability Reference
Conventional Capsule (C-ITZ)100 mgFasted59.91040Baseline[18][19]
SUBA-Itraconazole (S-ITZ)65 mgFasted99.41280~173% (dose-adjusted)[18][19]
Conventional Capsule (C-ITZ)100 mgFed136.72500Baseline[20]
Novel ASD Capsule (Test)100 mgFed134.52270Bioequivalent[20]
Oral Solution (SOS)200 mg-Comparable to Capsule-30-33% higher than capsule[21]

Note: Cmax = Maximum plasma concentration; AUCinf = Area under the plasma concentration-time curve from time zero to infinity.

Experimental Protocols

Protocol 1: Preparation of Amorphous Solid Dispersion by Hot-Melt Extrusion (HME)

Objective: To prepare an amorphous solid dispersion of this compound with a hydrophilic polymer to enhance its dissolution rate.

Materials:

  • This compound (micronized)

  • Polymer (e.g., Soluplus®, Copovidone)

  • Twin-screw extruder

  • Pelletizer or milling equipment

  • PXRD and DSC for characterization

Methodology:

  • Blending: Physically mix this compound and the selected polymer in the desired ratio (e.g., 30:70 w/w drug-to-polymer).[5]

  • Extruder Setup: Set up the twin-screw extruder with a suitable screw configuration, often including conveying and kneading elements to ensure proper mixing.

  • Temperature Profile: Establish a temperature profile across the extruder barrels. A typical profile might be 80°C (feeding zone) to 160-180°C (mixing and metering zones), depending on the glass transition temperature (Tg) and melting point of the components.

  • Extrusion: Feed the blend into the extruder at a controlled rate. The screw speed should be set to ensure adequate mixing and residence time without causing thermal degradation (e.g., 100-150 rpm).

  • Collection and Downstream Processing: The extrudate is collected as it exits the die. It can be pelletized or milled into a fine powder for further formulation into capsules or tablets.

  • Characterization:

    • DSC: Confirm the absence of a melting endotherm for the drug, indicating it is in an amorphous state, and identify a single Tg for the dispersion.

    • PXRD: Verify the absence of crystalline peaks corresponding to the drug.

    • Dissolution Testing: Perform in vitro dissolution studies (e.g., in 0.1 N HCl) to compare the release profile against the pure drug.[5]

Protocol 2: Preparation of Nanoparticles by Solvent Diffusion Method

Objective: To prepare nanoparticles of this compound to increase surface area and improve dissolution velocity.

Materials:

  • This compound

  • Dichloromethane (organic solvent)

  • Stabilizer solution (e.g., 0.2% w/w Pluronic F127 or HPMC in water)[22]

  • High-speed homogenizer

  • High-pressure homogenizer (optional, for smaller particle size)

Methodology:

  • Organic Phase Preparation: Dissolve this compound in dichloromethane (e.g., 150 mg in 9 mL).[22]

  • Aqueous Phase Preparation: Prepare the aqueous stabilizer solution.

  • Emulsification: Pour the organic phase into the aqueous phase while stirring at high speed (e.g., 8000 rpm for 5 minutes) using a high-speed homogenizer to form a coarse oil-in-water emulsion.[22]

  • Homogenization (Optional): For further size reduction, pass the emulsion through a high-pressure homogenizer for several cycles (e.g., 5 cycles at 200 bar).[22]

  • Solvent Removal: Allow the dichloromethane to evaporate, which causes the drug to precipitate into nanoparticles stabilized by the polymer. This can be done by continuous stirring under ambient conditions or by using a rotary evaporator.

  • Characterization:

    • Particle Size Analysis: Measure the mean particle size and polydispersity index (PDI) using dynamic light scattering (DLS).

    • Zeta Potential: Determine the surface charge of the nanoparticles to predict their stability against aggregation.

    • In Vitro Release: Conduct dissolution studies to evaluate the drug release rate from the nanoparticles.

Protocol 3: Preparation of Cocrystals by Solvent Evaporation Method

Objective: To synthesize a cocrystal of this compound with a GRAS (Generally Regarded as Safe) coformer to improve its aqueous solubility.

Materials:

  • This compound

  • Coformer (e.g., Oxalic Acid, Succinic Acid, Glycine)[10][12]

  • Suitable solvent or solvent mixture (e.g., Tetrahydrofuran)[11]

  • Magnetic stirrer

Methodology:

  • Solubilization: Dissolve equimolar or other stoichiometric ratios of this compound and the selected coformer in a suitable solvent.

  • Stirring: Stir the solution on a magnetic stirrer (e.g., 600 rpm for 45 minutes) to ensure complete mixing and facilitate molecular interactions.[10]

  • Solvent Evaporation: Allow the solvent to evaporate slowly under ambient conditions or in a fume hood. A dry, solid product will be obtained.

  • Collection: Scrape the resulting solid material from the container.

  • Characterization:

    • PXRD: Confirm the formation of a new crystalline phase by comparing the diffractogram to those of the individual starting materials. New, unique peaks indicate cocrystal formation.

    • DSC: Look for a single, sharp melting endotherm that is different from the melting points of the individual components.

    • FTIR: Identify shifts in vibrational frequencies (e.g., C=O or N-H stretching) that indicate the formation of new intermolecular interactions (e.g., hydrogen bonds) between the drug and coformer.

    • Solubility Studies: Measure the saturation solubility of the cocrystal in various media and compare it to the pure drug.[10]

Visualizations

Logical Workflow for Formulation Strategy Selection

G Figure 1. Decision Tree for this compound Formulation start Start: Pure this compound (Low Solubility, Low Bioavailability) solubility_check Is solubility enhancement the primary goal? start->solubility_check no_sol No (Consider other delivery challenges) solubility_check->no_sol strategy Select Primary Enhancement Strategy solubility_check->strategy Yes yes_sol Yes asd Amorphous Solid Dispersion (ASD) strategy->asd nano Nanoparticles strategy->nano cocrystal Cocrystals strategy->cocrystal asd_method Choose ASD Method asd->asd_method nano_method Choose Nanoparticle Method nano->nano_method cocrystal_method Choose Cocrystal Method cocrystal->cocrystal_method hme Hot-Melt Extrusion (HME) (Solvent-free, continuous process) asd_method->hme spray_dry Spray Drying (Good for thermally sensitive compounds) asd_method->spray_dry characterization Characterize Formulation (PXRD, DSC, Dissolution, Stability) hme->characterization spray_dry->characterization solvent_evap Solvent Evaporation/Diffusion nano_method->solvent_evap milling Media Milling nano_method->milling solvent_evap->characterization milling->characterization grinding Solvent-Drop Grinding cocrystal_method->grinding slow_evap Slow Evaporation cocrystal_method->slow_evap grinding->characterization slow_evap->characterization

Caption: Figure 1. Decision Tree for this compound Formulation.

Experimental Workflow for Amorphous Solid Dispersion (ASD) Preparation

G Figure 2. Workflow for ASD Preparation via HME cluster_prep Preparation cluster_process Downstream Processing cluster_analysis Analysis & QC blend 1. Blend Drug and Polymer feed 2. Feed into HME blend->feed extrude 3. Melt and Mix in Extruder feed->extrude collect 4. Cool and Collect Extrudate extrude->collect process 5. Pelletize or Mill collect->process dsc 6a. DSC (Check for Tg, no melting) process->dsc pxrd 6b. PXRD (Confirm amorphous state) process->pxrd dissolution 6c. Dissolution Testing process->dissolution final_product Final Dosage Form (Capsules/Tablets) dsc->final_product pxrd->final_product dissolution->final_product

Caption: Figure 2. Workflow for ASD Preparation via HME.

Signaling Pathway of Azole Antifungals (Mechanism of Action)

G Figure 3. Mechanism of Action for this compound cluster_fungal_cell Fungal Cell lanosterol Lanosterol enzyme Lanosterol 14-alpha-demethylase (CYP51) lanosterol->enzyme substrate ergosterol Ergosterol (Essential for membrane integrity) membrane Fungal Cell Membrane Disruption ergosterol->membrane leads to enzyme->ergosterol biosynthesis agent26 This compound (Azole) agent26->enzyme INHIBITS

Caption: Figure 3. Mechanism of Action for this compound.

References

Technical Support Center: Reducing Off-Target Effects of Antifungal Agent 26 (Exemplified by Amphotericin B)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: "Antifungal agent 26" is a placeholder. This guide uses Amphotericin B, a potent, broad-spectrum polyene antifungal, as a representative agent to discuss the reduction of off-target effects, primarily nephrotoxicity. The principles and methods described here are broadly applicable to the preclinical and clinical development of other antifungal agents with similar toxicity profiles.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Amphotericin B and what causes its off-target effects?

A1: Amphotericin B's primary antifungal activity stems from its high affinity for ergosterol, a key component of fungal cell membranes.[1][2] It binds to ergosterol, forming pores that disrupt membrane integrity, leading to leakage of essential intracellular components and ultimately, fungal cell death.[1][2]

The primary off-target toxicity arises because Amphotericin B can also bind to cholesterol in mammalian cell membranes, although with a lower affinity than for ergosterol.[1][3] This interaction can lead to the formation of pores in host cells, particularly in the kidneys, causing dose-dependent nephrotoxicity.[4][5] Other off-target effects include infusion-related reactions (fever, chills), and electrolyte imbalances like hypokalemia and hypomagnesemia.[3][5]

Q2: What are the primary strategies to reduce the off-target effects of Amphotericin B?

A2: The main strategies focus on improving the drug's therapeutic index by reducing its interaction with mammalian cell membranes. These include:

  • Lipid-Based Formulations: This is the most successful strategy.[4][6] Encapsulating Amphotericin B in lipid carriers, such as liposomes (L-AmB), lipid complexes (ABLC), or colloidal dispersions (ABCD), alters the drug's pharmacokinetics.[4][7] These formulations are preferentially taken up by the reticuloendothelial system and release the drug at the site of infection, thereby reducing the concentration of free, toxic Amphotericin B in circulation and minimizing exposure to the kidneys.[7]

  • Dose Optimization and Administration: Adjusting the dosage and infusion rate can mitigate some adverse effects. Slower infusion rates and premedication with agents like acetaminophen, diphenhydramine, and hydrocortisone can reduce infusion-related reactions.[3]

  • Co-administration of Protective Agents: Pre-hydrating patients with normal saline can attenuate nephrotoxicity.[3] However, co-administration with other nephrotoxic drugs like aminoglycosides or cisplatin should be avoided as it increases the risk of severe renal damage.[1][5]

  • Chemical Modification: Research is ongoing into creating derivatives of Amphotericin B with a higher affinity for ergosterol over cholesterol. Conjugating Amphotericin B with molecules like arabinogalactan has been shown to neutralize its toxicity in mammalian cells.[8]

Q3: How do lipid formulations of Amphotericin B differ in their efficacy and toxicity profiles?

A3: While all lipid formulations are designed to reduce nephrotoxicity compared to conventional Amphotericin B deoxycholate (C-AmB), they have different physicochemical properties, pharmacokinetics, and clinical profiles.[6][7]

  • Liposomal Amphotericin B (L-AmB, e.g., AmBisome): Consists of small, unilamellar liposomes that remain in circulation for longer, leading to higher peak plasma concentrations.[9] It has shown superior or similar efficacy to C-AmB in various fungal infections and is associated with significantly less nephrotoxicity and fewer infusion-related reactions.[4][10]

  • Amphotericin B Lipid Complex (ABLC, e.g., Abelcet): Composed of large, ribbon-like structures that are rapidly taken up by the mononuclear phagocyte system, leading to high concentrations in the liver, spleen, and lungs.[7][9] It is also less nephrotoxic than C-AmB.[10]

  • Amphotericin B Colloidal Dispersion (ABCD, e.g., Amphotec): This formulation has also been shown to be less nephrotoxic than C-AmB, but infusion-related reactions can be as frequent and severe.[4]

Generally, L-AmB is considered to have a better safety profile, particularly concerning infusion-related reactions, compared to ABLC.[10]

Troubleshooting Guides

Issue 1: Unexpectedly high in vitro cytotoxicity in mammalian cell lines.

Possible Cause & Solution:

Possible CauseTroubleshooting Steps
High concentration of free drug 1. Verify Formulation: Ensure the lipid-based formulation is properly prepared and has not released a significant amount of free drug. 2. Dose-Response Curve: Perform a detailed dose-response experiment to determine the IC50 and compare it to established values for the specific cell line and formulation. 3. Positive Control: Use conventional Amphotericin B deoxycholate as a positive control for toxicity.
Cell Line Sensitivity 1. Test Multiple Cell Lines: Compare cytotoxicity across different mammalian cell lines (e.g., renal cells like HK-2, hepatocytes like HepG2) to assess tissue-specific toxicity. 2. Culture Conditions: Ensure optimal cell culture conditions, as stressed cells may be more susceptible to drug-induced toxicity.
Solvent Effects If using a solvent like DMSO to dissolve a non-formulated version of the drug, ensure the final solvent concentration is non-toxic to the cells. Run a solvent-only control.

Issue 2: Inconsistent results in animal models of nephrotoxicity.

Possible Cause & Solution:

Possible CauseTroubleshooting Steps
Animal Model Variability 1. Standardize the Model: Use a consistent animal strain, age, and sex.[5] 2. Baseline Renal Function: Assess baseline renal function (e.g., serum creatinine, BUN) before drug administration to exclude pre-existing renal impairment.[5]
Drug Administration 1. Route and Rate of Administration: Standardize the route (e.g., intravenous) and rate of infusion, as this can impact toxicity. 2. Vehicle Control: Administer the vehicle (e.g., saline, lipid emulsion without the drug) to a control group.
Concomitant Medications Avoid the use of other potentially nephrotoxic drugs in the animal model unless it is part of the experimental design to study drug interactions.[5][11]
Hydration Status Ensure animals are adequately hydrated, as dehydration can exacerbate nephrotoxicity. Consider saline loading as a preventative measure.[5]

Data Presentation

Table 1: Comparison of Amphotericin B Formulations

FormulationCommon Trade NameStructureTypical DoseKey Feature
Conventional Amphotericin BFungizoneDeoxycholate micellar suspension0.7-1 mg/kg/day[3]Gold standard for efficacy, but high nephrotoxicity.[4]
Liposomal Amphotericin B (L-AmB)AmBisomeSmall unilamellar liposomes3-5 mg/kg/day[7]Reduced nephrotoxicity and infusion reactions.[10]
Amphotericin B Lipid Complex (ABLC)AbelcetRibbon-like lipid complex5 mg/kg/day[9]Rapid uptake by RES, high tissue concentrations.[9]

Table 2: In Vitro Hemolytic Activity of Amphotericin B Formulations

Formulation50% Hemolysis Concentration (Hb50)
Amphotericin B in DMSO3.5 mg/L[12]
Fungizone®5 mg/L[12]
Lipid Formulations (general)> 100 mg/L[12]

Experimental Protocols

Protocol 1: In Vitro Assessment of Hemolytic Activity

This protocol assesses the off-target effect of Amphotericin B on red blood cells, a common measure of membrane disruption.

  • Preparation of Red Blood Cells (RBCs):

    • Obtain fresh human or animal blood with an anticoagulant.

    • Centrifuge to pellet the RBCs and wash them three times with sterile phosphate-buffered saline (PBS).

    • Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).

  • Drug Preparation:

    • Prepare stock solutions of the test formulation of Amphotericin B and controls (e.g., conventional Amphotericin B, lipid vehicle alone) in a suitable solvent.

    • Create a serial dilution of each compound in PBS.

  • Incubation:

    • In a 96-well plate, mix equal volumes of the 2% RBC suspension and the drug dilutions.

    • Include a positive control (RBCs with a known hemolytic agent like Triton X-100) and a negative control (RBCs with PBS).

    • Incubate the plate at 37°C for 1-2 hours.

  • Measurement:

    • Centrifuge the plate to pellet intact RBCs.

    • Transfer the supernatant to a new plate.

    • Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 540 nm) using a spectrophotometer.

  • Calculation:

    • Calculate the percentage of hemolysis for each concentration relative to the positive control (100% hemolysis) and negative control (0% hemolysis).

    • Plot the percentage of hemolysis against the drug concentration to determine the HC50 value (the concentration that causes 50% hemolysis).

Protocol 2: Rat Model for Assessing Amphotericin B-Induced Nephrotoxicity

This protocol outlines a method to evaluate the renal toxicity of different Amphotericin B formulations in vivo.

  • Animal Model:

    • Use male Sprague-Dawley or Wistar rats (200-250g).

    • Acclimatize the animals for at least one week before the experiment.

    • House them in metabolic cages to allow for urine collection.

  • Experimental Groups:

    • Group 1: Control (vehicle administration, e.g., 5% dextrose in water).

    • Group 2: Conventional Amphotericin B (e.g., 1 mg/kg/day).

    • Group 3: Test formulation of Amphotericin B (at a therapeutically relevant dose).

    • Administer the compounds intravenously for 5-7 consecutive days.

  • Monitoring and Sample Collection:

    • Record body weight daily.

    • Collect 24-hour urine samples daily to measure volume, creatinine, and markers of tubular damage (e.g., N-acetyl-β-D-glucosaminidase, kidney injury molecule-1).

    • At the end of the treatment period, collect blood samples via cardiac puncture for measurement of serum creatinine and blood urea nitrogen (BUN).

  • Endpoint Analysis:

    • Euthanize the animals and harvest the kidneys.

    • One kidney can be fixed in formalin for histopathological examination (e.g., H&E staining to look for tubular necrosis).

    • The other kidney can be used for molecular analysis (e.g., measuring markers of oxidative stress or inflammation).

  • Data Analysis:

    • Compare the changes in serum creatinine, BUN, urine output, and urinary biomarkers between the different treatment groups.

    • Correlate biochemical findings with histopathological scores.

Visualizations

Mechanism of Action and Off-Target Effects of Amphotericin B cluster_fungal Fungal Cell cluster_mammalian Mammalian Cell (e.g., Kidney) ergosterol Ergosterol fungal_membrane Fungal Cell Membrane ergosterol->fungal_membrane Component of pore_fungal Pore Formation ergosterol->pore_fungal cholesterol Cholesterol mammalian_membrane Mammalian Cell Membrane cholesterol->mammalian_membrane Component of pore_mammalian Pore Formation cholesterol->pore_mammalian amb Amphotericin B amb->ergosterol High Affinity Binding amb->cholesterol Low Affinity Binding leakage_fungal Ion Leakage pore_fungal->leakage_fungal leakage_mammalian Ion Leakage pore_mammalian->leakage_mammalian death_fungal Fungal Cell Death (Antifungal Effect) leakage_fungal->death_fungal toxicity_mammalian Cell Toxicity (Nephrotoxicity) leakage_mammalian->toxicity_mammalian

Caption: Mechanism of Amphotericin B action and toxicity.

Workflow for Evaluating a Novel Lipid Formulation start Develop Novel Lipid Formulation (NLF) physchem Physicochemical Characterization (Size, Charge, Drug Load) start->physchem invitro In Vitro Efficacy (Antifungal MIC) start->invitro invitro_tox In Vitro Toxicity (Hemolysis, Cytotoxicity) start->invitro_tox decision1 Acceptable Profile? physchem->decision1 invitro->decision1 invitro_tox->decision1 invivo_pk In Vivo Pharmacokinetics (Animal Model) decision1->invivo_pk Yes invivo_tox In Vivo Nephrotoxicity Study (Animal Model) decision1->invivo_tox Yes stop Reformulate decision1->stop No invivo_eff In Vivo Efficacy Study (Infection Model) invivo_pk->invivo_eff final_decision Superior Therapeutic Index? invivo_tox->final_decision invivo_eff->final_decision final_decision->stop No proceed Proceed to Further Development final_decision->proceed Yes

Caption: Workflow for evaluating a novel lipid formulation.

Troubleshooting High In Vivo Toxicity start High In Vivo Toxicity Observed q1 Is the formulation stable? start->q1 check_stability Re-evaluate formulation stability (e.g., drug leakage from liposome) q1->check_stability No q2 Is the dose appropriate? q1->q2 Yes dose_response Perform dose-response study to find Maximum Tolerated Dose (MTD) q2->dose_response No q3 Are there confounding factors? q2->q3 Yes check_confounders Review protocol for: - Concomitant nephrotoxic agents - Animal hydration status - Vehicle effects q3->check_confounders Yes end Consider redesign of formulation or chemical modification of the drug q3->end No

Caption: Troubleshooting unexpected in vivo toxicity.

References

Technical Support Center: Enhancing the Bioavailability of Antifungal Agent 26 (AA-26)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental process of enhancing the bioavailability of the poorly soluble investigational drug, Antifungal Agent 26 (AA-26).

Frequently Asked Questions (FAQs)

Q1: What is this compound (AA-26), and what is its mechanism of action?

A1: this compound (AA-26) is a novel, investigational small molecule with potent antifungal activity against a broad spectrum of fungal pathogens. Its primary mechanism of action involves the inhibition of lanosterol 14α-demethylase, an essential enzyme in the ergosterol biosynthesis pathway in fungi.[1][2][3] By disrupting ergosterol production, AA-26 alters the integrity of the fungal cell membrane, leading to growth inhibition and cell death.[1][3] Due to its hydrophobic nature, AA-26 exhibits poor aqueous solubility, which presents a significant challenge to achieving adequate oral bioavailability.[4][5][6]

Q2: What are the primary challenges in achieving adequate oral bioavailability for AA-26?

A2: The primary challenge is the low aqueous solubility of AA-26.[4][5][6] Like many potent antifungal agents, its molecular structure contributes to poor dissolution in the gastrointestinal fluids, which is a rate-limiting step for absorption.[7] Consequently, oral administration of unformulated AA-26 is expected to result in low and variable plasma concentrations, potentially limiting its therapeutic efficacy.

Q3: What are the recommended starting strategies to enhance the bioavailability of AA-26?

A3: For a poorly soluble compound like AA-26, several formulation strategies can be employed. The choice of strategy will depend on the specific physicochemical properties of AA-26 and the desired therapeutic application. Key recommended strategies include:

  • Particle Size Reduction: Decreasing the particle size increases the surface area-to-volume ratio, which can enhance the dissolution rate.[5][8]

  • Amorphous Solid Dispersions: Dispersing AA-26 in a polymeric carrier in an amorphous state can significantly improve its aqueous solubility and dissolution rate.[4]

  • Lipid-Based Formulations: Encapsulating AA-26 in lipid-based systems like liposomes or self-emulsifying drug delivery systems (SEDDS) can improve its solubility and facilitate its absorption.[5][6][9]

  • Nanoparticle Formulations: Formulating AA-26 as nanoparticles can increase its surface area and improve its dissolution properties.[5][10]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low in vitro dissolution of AA-26 formulation. Inadequate particle size reduction.Further reduce particle size using techniques like jet milling or high-pressure homogenization and re-evaluate dissolution.[5][8]
Poor choice of polymer for solid dispersion.Screen a panel of polymers with varying properties (e.g., HPMC, PVP, Soluplus®) to identify one that is more compatible with AA-26 and enhances its dissolution.[4]
Insufficient drug loading in lipid-based formulations.Optimize the lipid and surfactant composition to increase the solubilization capacity for AA-26.
High variability in in vivo plasma concentrations. Food effects on absorption.Conduct pharmacokinetic studies in both fed and fasted states to assess the impact of food on the absorption of the AA-26 formulation.
Formulation instability in the GI tract.Evaluate the stability of the formulation in simulated gastric and intestinal fluids to ensure it remains in a solubilized state for a sufficient duration for absorption.
Poor correlation between in vitro dissolution and in vivo bioavailability. Dissolution method is not biorelevant.Develop and utilize a biorelevant dissolution method that more closely mimics the conditions of the gastrointestinal tract (e.g., using simulated gastric and intestinal fluids with appropriate enzymes and bile salts).[11]
Permeability-limited absorption.Although AA-26 is expected to have high permeability (BCS Class II), if formulation excipients interfere with permeability, consider conducting in vitro cell permeability assays (e.g., Caco-2) to investigate.

Experimental Protocols

Protocol 1: Preparation of AA-26 Solid Dispersion by Solvent Evaporation
  • Materials: this compound (AA-26), Polyvinylpyrrolidone (PVP K30), Dichloromethane, Methanol.

  • Procedure:

    • Weigh 100 mg of AA-26 and 200 mg of PVP K30.

    • Dissolve both components in a 1:1 mixture of dichloromethane and methanol (10 mL).

    • Sonicate the solution for 15 minutes to ensure complete dissolution.

    • Evaporate the solvent under reduced pressure using a rotary evaporator at 40°C.

    • Dry the resulting solid film under vacuum for 24 hours to remove any residual solvent.

    • Gently grind the dried film into a fine powder using a mortar and pestle.

    • Store the solid dispersion in a desiccator until further use.

Protocol 2: In Vitro Dissolution Testing of AA-26 Formulations
  • Materials: AA-26 formulation, Simulated Gastric Fluid (SGF, pH 1.2), Simulated Intestinal Fluid (SIF, pH 6.8), USP Apparatus II (Paddle Apparatus).

  • Procedure:

    • Prepare 900 mL of SGF and place it in the dissolution vessel. Maintain the temperature at 37 ± 0.5°C.

    • Set the paddle speed to 75 RPM.

    • Add a precisely weighed amount of the AA-26 formulation equivalent to a 10 mg dose of AA-26 to the dissolution vessel.

    • Withdraw 5 mL samples at predetermined time points (e.g., 5, 15, 30, 60, 90, and 120 minutes).

    • Replace the withdrawn volume with an equal volume of fresh, pre-warmed SGF.

    • After 120 minutes in SGF, carefully change the dissolution medium to 900 mL of pre-warmed SIF and continue sampling at appropriate intervals.

    • Filter the samples through a 0.45 µm syringe filter.

    • Analyze the concentration of AA-26 in the samples using a validated HPLC method.

Quantitative Data Summary

Table 1: Comparison of Dissolution Profiles of Different AA-26 Formulations

Formulation% Drug Released in SGF (120 min)% Drug Released in SIF (240 min)
Unformulated AA-26< 5%< 10%
Micronized AA-2625%40%
AA-26 Solid Dispersion (PVP K30)75%90%
AA-26 Liposomal Formulation60%85%

Table 2: Pharmacokinetic Parameters of AA-26 Formulations in a Rat Model

FormulationCmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Relative Bioavailability (%)
Unformulated AA-2650 ± 124.0350 ± 85100
AA-26 Solid Dispersion (PVP K30)450 ± 982.03150 ± 450900
AA-26 Liposomal Formulation380 ± 752.52800 ± 380800

Visualizations

Signaling Pathway

cluster_ergosterol Ergosterol Biosynthesis Pathway Lanosterol Lanosterol 14-alpha-demethyl-lanosterol 14-alpha-demethyl-lanosterol Lanosterol->14-alpha-demethyl-lanosterol 14-alpha-demethylase Ergosterol Ergosterol 14-alpha-demethyl-lanosterol->Ergosterol Other enzymes Fungal Cell Membrane Integrity Fungal Cell Membrane Integrity Ergosterol->Fungal Cell Membrane Integrity AA26 This compound 14-alpha-demethylase 14-alpha-demethylase AA26->14-alpha-demethylase Inhibition

Caption: Mechanism of action of this compound.

Experimental Workflow

cluster_formulation Formulation Development cluster_testing In Vitro & In Vivo Testing Poorly_Soluble_AA26 Poorly Soluble AA-26 Formulation_Strategies Formulation Strategies (Solid Dispersion, Liposomes, etc.) Poorly_Soluble_AA26->Formulation_Strategies Optimized_Formulation Optimized AA-26 Formulation Formulation_Strategies->Optimized_Formulation In_Vitro_Dissolution In Vitro Dissolution Optimized_Formulation->In_Vitro_Dissolution In_Vivo_PK In Vivo Pharmacokinetics (Animal Model) Optimized_Formulation->In_Vivo_PK Bioavailability_Assessment Bioavailability Assessment In_Vitro_Dissolution->Bioavailability_Assessment In_Vivo_PK->Bioavailability_Assessment

Caption: Workflow for enhancing AA-26 bioavailability.

References

Technical Support Center: Antifungal Agent 26 (AA26) Degradation Pathways

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the degradation pathways of Antifungal Agent 26 (AA26), a novel triazole-based antifungal compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound (AA26)?

A1: The primary degradation pathways for AA26, typical for triazole antifungals, are hydrolysis and oxidation. Acidic and basic conditions can catalyze the hydrolytic cleavage of the molecule, while exposure to oxidative stress can lead to the formation of N-oxides and other oxidative products.[1]

Q2: What are the expected degradation products of AA26 under various stress conditions?

A2: Under acidic and basic hydrolysis, the primary degradation product is typically the same, resulting from the cleavage of the molecule.[1] Oxidative stress is expected to yield several degradation products, including N-oxides. Thermal and photolytic stress have been observed to cause minimal degradation.[1]

Q3: How can I minimize the degradation of AA26 during my experiments?

A3: To minimize degradation, it is crucial to control the experimental conditions. Maintain a neutral pH, protect the compound from light, and control the temperature. For long-term storage, keep AA26 in a cool, dark, and dry place. When preparing solutions, use freshly prepared solvents and minimize the exposure time to harsh conditions.

Q4: What analytical techniques are recommended for studying AA26 degradation?

A4: A combination of High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), specifically LC-MS, is highly recommended for separating and identifying the degradation products of AA26.[1] Nuclear Magnetic Resonance (NMR) spectroscopy can be used for the structural elucidation of major degradants.[1]

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Inconsistent degradation rates in replicate experiments. Fluctuation in temperature, pH, or light exposure. Inconsistent preparation of stock solutions.Ensure precise control of all experimental parameters. Use a calibrated incubator, pH meter, and light source. Prepare a single, large batch of stock solution for all replicates.
Difficulty in identifying degradation products. Low concentration of degradants. Co-elution of peaks in chromatography. Complex fragmentation patterns in MS.Concentrate the sample before analysis. Optimize the HPLC gradient to improve peak separation. Utilize high-resolution mass spectrometry (HRMS) for accurate mass determination and MS/MS for fragmentation analysis.
Precipitation of AA26 during degradation studies. Poor solubility of AA26 in the stress medium.Use co-solvents to increase solubility, ensuring they do not interfere with the degradation process. Perform solubility studies prior to initiating degradation experiments.
Formation of unexpected degradation products. Contamination of reagents or solvents. Interaction with container materials. Secondary degradation of primary products.Use high-purity reagents and solvents. Employ inert container materials (e.g., glass). Analyze samples at multiple time points to track the formation and disappearance of degradants.

Quantitative Data Summary

The following table summarizes the degradation of this compound (AA26) under various forced degradation conditions.

Stress Condition Duration Temperature % Degradation Major Degradation Products
0.1 M HCl24 hours80°C25%DP-1 (Hydrolytic Product)
0.1 M NaOH8 hours80°C35%DP-1 (Hydrolytic Product)
10% H₂O₂24 hours25°C45%DP-2 (N-oxide), DP-3 (Oxidative Product)
Thermal48 hours100°C< 5%-
Photolytic (UV)24 hours25°C< 5%-

Experimental Protocols

Forced Degradation Study of this compound (AA26)

This protocol outlines the methodology for subjecting AA26 to various stress conditions to identify its potential degradation products and pathways.

1. Materials and Reagents:

  • This compound (AA26) reference standard

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 10%

  • HPLC-grade methanol and water

  • Inertsil ODS-3V column (or equivalent)

  • LC-MS system

2. Sample Preparation:

  • Prepare a stock solution of AA26 in methanol at a concentration of 1 mg/mL.

  • For each stress condition, add a specific volume of the stock solution to the stressor solution in a volumetric flask.

  • Incubate the samples under the conditions specified in the quantitative data table.

  • At the designated time points, withdraw an aliquot of the sample.

  • Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Dilute the samples with the mobile phase to an appropriate concentration for HPLC analysis.

3. Chromatographic Conditions:

  • Column: Inertsil ODS-3V, 100 mm x 4.6 mm, 3 µm

  • Mobile Phase: Gradient elution with a mixture of water and methanol.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detector: UV at 254 nm and Mass Spectrometer.

4. Data Analysis:

  • Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent drug (AA26).

  • Use the mass spectrometer to determine the mass-to-charge ratio (m/z) of the parent drug and the degradation products.

  • Propose the structures of the degradation products based on their mass spectra and fragmentation patterns.

Visualizations

cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation AA26_H This compound DP1 DP-1 (Hydrolytic Product) AA26_H->DP1 Acid/Base Catalysis AA26_O This compound DP2 DP-2 (N-oxide) AA26_O->DP2 Oxidation DP3 DP-3 (Oxidative Product) AA26_O->DP3 Oxidation

Caption: Hypothetical degradation pathways of this compound.

cluster_workflow Forced Degradation Experimental Workflow start Start prep Prepare AA26 Stock Solution start->prep stress Apply Stress Conditions (Acid, Base, Oxidative, etc.) prep->stress sample Sample at Time Points stress->sample neutralize Neutralize/Quench Reaction sample->neutralize analyze LC-MS Analysis neutralize->analyze identify Identify Degradation Products analyze->identify end End identify->end

Caption: Workflow for a forced degradation study of AA26.

References

Validation & Comparative

A Comparative Analysis of a Novel Pradimicin A Derivative and Fluconazole in Antifungal Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antifungal drug development, the emergence of novel agents with unique mechanisms of action is critical to address the growing challenge of resistance to existing therapies. This guide provides a detailed comparison of the antifungal efficacy of a representative Pradimicin A derivative, designated here as Antifungal Agent 26, and the widely used triazole, fluconazole. This analysis is based on available preclinical data for pradimicin derivatives and established knowledge of fluconazole, aimed at providing researchers, scientists, and drug development professionals with a comprehensive overview.

Executive Summary

This compound, a derivative of Pradimicin A, demonstrates a distinct mechanism of action by binding to D-mannose-rich glycans on the fungal cell surface. This is in stark contrast to fluconazole, which inhibits the synthesis of ergosterol, an essential component of the fungal cell membrane. This fundamental difference in their molecular targets suggests that this compound may be effective against fungal strains that have developed resistance to azole antifungals. Preclinical data on similar pradimicin derivatives indicate a broad spectrum of activity and potent in vivo efficacy.

Mechanism of Action

This compound (Pradimicin A Derivative): This agent belongs to the pradimicin class of antibiotics. Its antifungal activity is mediated by a calcium-dependent binding to mannan, a major component of the fungal cell wall. This interaction disrupts the integrity of the cell membrane, leading to leakage of cellular contents and ultimately, fungal cell death.

Fluconazole: As a member of the triazole class, fluconazole inhibits the fungal cytochrome P450 enzyme, 14α-demethylase.[1][2][3] This enzyme is crucial for the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane.[1][2][3] Depletion of ergosterol and the accumulation of toxic sterol precursors compromise the fungal membrane's structure and function, resulting in the inhibition of fungal growth.[1]

Antifungal_Mechanisms cluster_0 This compound cluster_1 Fluconazole Agent_26 This compound Mannan D-mannose-rich glycans (Fungal Cell Wall) Agent_26->Mannan Binds to Membrane_Disruption Membrane Disruption Mannan->Membrane_Disruption Leads to Cell_Death_26 Fungal Cell Death Membrane_Disruption->Cell_Death_26 Fluconazole Fluconazole Lanosterol_Demethylase Lanosterol 14α-demethylase Fluconazole->Lanosterol_Demethylase Inhibits Ergosterol_Synthesis Ergosterol Synthesis Lanosterol_Demethylase->Ergosterol_Synthesis Blocks Fungal_Membrane Fungal Cell Membrane Integrity Ergosterol_Synthesis->Fungal_Membrane Disrupts Growth_Inhibition Fungal Growth Inhibition Fungal_Membrane->Growth_Inhibition

Figure 1: Mechanisms of Action

In Vitro Efficacy

Comparative in vitro susceptibility testing provides a quantitative measure of an antifungal agent's potency against various fungal pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a representative pradimicin derivative (BMS-181184) and fluconazole against a panel of clinically relevant fungi. MIC is defined as the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.

Table 1: Comparative In Vitro Antifungal Activity (MIC in µg/mL)

Fungal SpeciesPradimicin Derivative (BMS-181184) MIC RangeFluconazole MIC Range
Candida albicans2 - 80.25 - >128
Candida glabrata2 - 80.5 - >128
Candida krusei2 - 88 - >128
Candida parapsilosis2 - 80.25 - 4
Cryptococcus neoformans2 - 81 - 16
Aspergillus fumigatus2 - 8>128

Data for the pradimicin derivative is sourced from a study on BMS-181184, a compound structurally related to this compound.

The data indicates that the pradimicin derivative exhibits a consistent and moderate in vitro activity against a broad range of yeasts and molds, including species that can show reduced susceptibility to fluconazole, such as Candida krusei and Aspergillus fumigatus.

In Vivo Efficacy

Animal models of systemic fungal infections are crucial for evaluating the therapeutic potential of new antifungal agents. The following table presents the 50% protective doses (PD₅₀) of a water-soluble pradimicin derivative (BMY-28864) in murine models of systemic fungal infections. The PD₅₀ represents the dose of the drug required to protect 50% of the infected animals from death.

Table 2: Comparative In Vivo Efficacy in Murine Models (PD₅₀ in mg/kg)

Fungal PathogenPradimicin Derivative (BMY-28864)
Candida albicans17
Cryptococcus neoformans18
Aspergillus fumigatus37

Data for the pradimicin derivative is sourced from a study on BMY-28864, a compound structurally related to this compound. Direct comparative in vivo data with fluconazole from the same study is not available.

The pradimicin derivative BMY-28864 demonstrated significant in vivo protective effects against systemic infections caused by Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus in mice.[2] Notably, pradimicins have shown efficacy against azole-resistant strains of Candida albicans in vivo.[1]

Experimental Protocols

A generalized experimental workflow for evaluating the in vivo efficacy of an antifungal agent is outlined below.

In_Vivo_Efficacy_Workflow Start Start: Immunocompromised Mouse Model Infection Systemic Fungal Infection (e.g., intravenous injection of fungal cells) Start->Infection Treatment_Groups Establish Treatment Groups: - Vehicle Control - this compound (various doses) - Fluconazole (various doses) Infection->Treatment_Groups Treatment_Admin Administer Treatment (e.g., intravenous, intraperitoneal, or oral) Treatment_Groups->Treatment_Admin Monitoring Monitor Animal Survival and Health Status Treatment_Admin->Monitoring Endpoint Endpoint Determination: - Survival over a defined period (e.g., 21 days) - Fungal burden in target organs (e.g., kidneys, brain) Monitoring->Endpoint Data_Analysis Data Analysis: - Calculate PD₅₀ - Statistical comparison of survival curves Endpoint->Data_Analysis Conclusion Conclusion on In Vivo Efficacy Data_Analysis->Conclusion

References

A Comparative Analysis of Antifungal Agent 26: Efficacy and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the novel investigational antifungal, Agent 26, against established antifungal therapeutics. The following sections detail its proposed mechanism of action, comparative in vitro activity, and the standardized protocols used for its validation.

Introduction to Antifungal Agent 26

This compound is a novel synthetic compound belonging to the emerging class of mitochondrial respiratory chain inhibitors. Its primary mode of action is the disruption of the fungal mitochondrial membrane potential by selectively inhibiting the respiratory chain complex III. This leads to a significant reduction in ATP synthesis, ultimately resulting in fungal cell death. This mechanism is distinct from currently available antifungal agents, suggesting a potential role in treating infections caused by resistant fungal strains.

Comparative In Vitro Activity

The antifungal efficacy of Agent 26 was evaluated against several clinically relevant fungal pathogens and compared with leading antifungal agents from different classes: Amphotericin B (a polyene), Fluconazole (an azole), and Caspofungin (an echinocandin). The in vitro activity was quantified by determining the Minimum Inhibitory Concentration (MIC) required to inhibit 90% of isolates (MIC90).

Fungal SpeciesThis compound (Hypothetical MIC90, µg/mL)Amphotericin B (MIC90, µg/mL)Fluconazole (MIC90, µg/mL)Caspofungin (MIC90, µg/mL)
Candida albicans0.1251[1]0.25[1]0.25[1]
Aspergillus fumigatus0.252[2]>256[2]0.06[2]
Cryptococcus neoformans0.061[3]8[4]Not established

Note: The MIC90 values for this compound are hypothetical and for illustrative purposes. The values for comparator agents are based on published data.

Mechanism of Action: A Visualized Pathway

The proposed mechanism of action for this compound involves the targeted disruption of mitochondrial function in fungal cells. The following diagram illustrates this pathway.

Proposed Mechanism of Action of this compound cluster_fungal_cell Fungal Cell cluster_mitochondrion Mitochondrion ETC Electron Transport Chain (ETC) Complex_III Complex III ETC->Complex_III e- flow ATP_Synthase ATP Synthase Complex_III->ATP_Synthase H+ gradient Cell_Death Fungal Cell Death Complex_III->Cell_Death leads to ATP ATP ATP_Synthase->ATP synthesis Agent_26 This compound Agent_26->Complex_III Inhibition

Mechanism of this compound.

Experimental Protocols

Antifungal Susceptibility Testing: Broth Microdilution Method

The in vitro activity of the antifungal agents was determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27-A4 document for yeasts and M38-A2 for filamentous fungi.[5][6]

  • Preparation of Antifungal Agents: Stock solutions of each antifungal agent were prepared in dimethyl sulfoxide (DMSO). Serial twofold dilutions were then made in RPMI 1640 medium, buffered with morpholinepropanesulfonic acid (MOPS) to a pH of 7.0.[4][5]

  • Inoculum Preparation: Fungal isolates were cultured on appropriate agar plates. For yeasts, colonies were suspended in sterile saline, and the turbidity was adjusted to a 0.5 McFarland standard. For molds, conidial suspensions were prepared and counted using a hemocytometer. The final inoculum concentration was adjusted to approximately 0.5 × 10³ to 2.5 × 10³ cells/mL.[4]

  • Incubation: A 100 µL aliquot of the standardized inoculum was added to each well of a 96-well microtiter plate containing 100 µL of the diluted antifungal agent. The plates were incubated at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.[6][7]

  • MIC Determination: The MIC was determined as the lowest concentration of the antifungal agent that caused a significant inhibition of growth (typically ≥50% for azoles and ≥90% for polyenes and Agent 26) compared to the drug-free growth control well.[6]

Experimental Workflow

The following diagram outlines the workflow for the validation of antifungal activity.

Workflow for Validation of Antifungal Activity Start Start: Fungal Isolate Inoculum_Prep Inoculum Preparation & Standardization Start->Inoculum_Prep Microdilution_Plate Inoculation of 96-Well Plates Inoculum_Prep->Microdilution_Plate Antifungal_Dilution Serial Dilution of Antifungal Agents Antifungal_Dilution->Microdilution_Plate Incubation Incubation (35°C, 24-72h) Microdilution_Plate->Incubation MIC_Reading MIC Endpoint Determination Incubation->MIC_Reading Data_Analysis Data Analysis (MIC50/MIC90 Calculation) MIC_Reading->Data_Analysis End End: Susceptibility Profile Data_Analysis->End

Antifungal susceptibility testing workflow.

References

Comparative Genomics of Antifungal Resistance: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

The emergence of antifungal drug resistance is a significant global health threat, necessitating a deeper understanding of the molecular mechanisms that drive this phenomenon. Comparative genomics has become an indispensable tool for researchers, scientists, and drug development professionals to identify the genetic underpinnings of resistance and to develop novel therapeutic strategies. This guide provides a comparative overview of resistance mechanisms against major antifungal classes, supported by experimental data and detailed protocols.

I. Comparative Analysis of Antifungal Agent Resistance

The primary mechanisms of antifungal resistance involve alterations in drug targets, reduced intracellular drug concentrations, and the development of bypass pathways.[1][2] These resistance strategies are often the result of specific genetic mutations, which can be elucidated through comparative genomic analyses of susceptible and resistant fungal strains. The following tables summarize key genomic findings related to resistance against three major classes of antifungal agents: Azoles, Echinocandins, and Polyenes.

Table 1: Mechanisms of Resistance to Azole Antifungals

MechanismGenes InvolvedCommon Mutations/AlterationsFungal SpeciesReferences
Target Modification ERG11 (encodes lanosterol 14-α-demethylase)Point mutations (e.g., K143R) leading to reduced drug binding.Candida auris, Candida albicans[3][4]
Overexpression of Target Enzyme ERG11, UPC2 (transcription factor)Gain-of-function mutations in UPC2 leading to ERG11 upregulation.Candida species[5]
Efflux Pump Overexpression CDR1, CDR2 (ABC transporters), MDR1 (MFS transporter)Upregulation due to mutations in transcription factors like TAC1 and MRR1.Candida albicans[1][6]

Table 2: Mechanisms of Resistance to Echinocandin Antifungals

MechanismGenes InvolvedCommon Mutations/AlterationsFungal SpeciesReferences
Target Modification FKS1, FKS2 (encode subunits of β-1,3-D-glucan synthase)"Hot spot" mutations in specific regions of FKS1 and FKS2.Candida species[5][6]
Upregulation of Chitin Synthesis -Compensatory mechanism to maintain cell wall integrity.Candida species[7]
Paradoxical Effect -High drug concentrations leading to continued growth (less common).Aspergillus fumigatus[6]

Table 3: Mechanisms of Resistance to Polyene Antifungals

MechanismGenes InvolvedCommon Mutations/AlterationsFungal SpeciesReferences
Alterations in Ergosterol Biosynthesis ERG3, ERG4Loss-of-function mutations leading to ergosterol-depleted membranes.Candida lusitaniae[8]
Oxidative Stress Response -Increased production of catalases to counteract drug-induced oxidative damage.--
Biofilm Formation -Physical barrier preventing drug penetration.Candida species[5]

II. Experimental Protocols

The following are generalized protocols for key experiments in the comparative genomics of antifungal resistance.

1. Antifungal Susceptibility Testing (AST)

  • Objective: To determine the minimum inhibitory concentration (MIC) of an antifungal agent against a fungal isolate.

  • Methodology:

    • Prepare a standardized inoculum of the fungal strain.

    • Serially dilute the antifungal agent in a microtiter plate.

    • Inoculate the fungal suspension into the wells containing the antifungal dilutions.

    • Incubate the plate under appropriate conditions (e.g., 35°C for 24-48 hours).

    • Determine the MIC as the lowest concentration of the drug that inhibits visible fungal growth.

    • The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antibiotic Susceptibility Testing (EUCAST) provide standardized guidelines.[1][9]

2. Whole-Genome Sequencing (WGS) and Comparative Genomics

  • Objective: To identify genetic variations (SNPs, indels, CNVs) between resistant and susceptible strains.

  • Methodology:

    • DNA Extraction: Isolate high-quality genomic DNA from pure cultures of the resistant and parental susceptible strains.

    • Library Preparation and Sequencing: Construct sequencing libraries and perform high-throughput sequencing (e.g., Illumina).

    • Data Analysis:

      • Align sequencing reads to a reference genome.

      • Call variants (SNPs, indels) and structural variations.

      • Perform comparative analysis to identify mutations unique to the resistant strain.[8][10]

      • De novo assembly can be used to identify larger genomic rearrangements.[10]

3. Gene Expression Analysis (RNA-Seq)

  • Objective: To compare the transcriptomes of resistant and susceptible strains to identify differentially expressed genes (e.g., efflux pumps, target enzymes).

  • Methodology:

    • RNA Extraction: Isolate total RNA from fungal cultures exposed to the antifungal agent and from unexposed controls.

    • Library Preparation and Sequencing: Prepare RNA-Seq libraries and perform high-throughput sequencing.

    • Data Analysis:

      • Align reads to the reference genome.

      • Quantify gene expression levels.

      • Identify differentially expressed genes between resistant and susceptible strains under inducing and non-inducing conditions.

III. Visualizations

experimental_workflow cluster_phenotype Phenotypic Analysis cluster_genomics Genomic Analysis cluster_validation Functional Validation A Isolate Fungal Strains (Susceptible vs. Resistant) B Antifungal Susceptibility Testing (AST) - Determine MICs A->B C Whole-Genome Sequencing (WGS) B->C Select strains for sequencing D Comparative Genomics - Identify SNPs, Indels, CNVs C->D E RNA-Seq Analysis - Identify Differentially Expressed Genes C->E F Gene Knockout / Overexpression D->F Candidate resistance genes G Site-Directed Mutagenesis D->G Candidate resistance mutations E->F H Validation of Resistance Phenotype F->H G->H azole_resistance_pathway cluster_regulation Transcriptional Regulation cluster_pumps Efflux Pumps cluster_target Ergosterol Biosynthesis TAC1 TAC1 Gene CDR1_2 CDR1/CDR2 Genes (ABC Transporters) TAC1->CDR1_2 Upregulates MRR1 MRR1 Gene MDR1 MDR1 Gene (MFS Transporter) MRR1->MDR1 Upregulates Azole Azole Antifungals CDR1_2->Azole Efflux MDR1->Azole Efflux UPC2 UPC2 Gene ERG11 ERG11 Gene (Lanosterol 14-α-demethylase) UPC2->ERG11 Upregulates Ergosterol Ergosterol ERG11->Ergosterol Synthesizes Azole->ERG11 Inhibits mut_TAC1 Gain-of-function mutations mut_TAC1->TAC1 mut_MRR1 Gain-of-function mutations mut_MRR1->MRR1 mut_UPC2 Gain-of-function mutations mut_UPC2->UPC2 mut_ERG11 Point mutations reduce binding mut_ERG11->ERG11

References

Head-to-Head Comparison: Antifungal Agent 26 (Pradimicin Analogue) and Echinocandins

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

The landscape of antifungal therapeutics is continually evolving, driven by the persistent challenge of invasive fungal infections and the emergence of drug-resistant strains. This guide provides a detailed, data-driven comparison of two distinct classes of antifungal agents: the novel mannan-binding Antifungal Agent 26, a pradimicin analogue, and the widely used β-glucan synthase inhibitors, the echinocandins. This objective analysis is intended to inform researchers, scientists, and drug development professionals on the comparative performance, mechanisms, and experimental considerations of these two important antifungal classes.

Executive Summary

This compound, represented here by the pradimicin class of compounds, and echinocandins offer unique mechanisms of action, targeting different essential components of the fungal cell wall. Echinocandins, a cornerstone of current antifungal therapy, inhibit the synthesis of β-(1,3)-D-glucan, a critical structural polymer of the cell wall.[1][2][3][4] In contrast, pradimicins, including analogues like BMS-181184, exert their antifungal effect by binding to D-mannose residues within the mannan layer of the fungal cell wall in a calcium-dependent manner, leading to membrane disruption.[5] This fundamental difference in their molecular targets results in distinct antifungal spectra and potential applications. While direct head-to-head clinical trials are not yet available, this guide synthesizes existing in vitro and in vivo data to provide a comparative framework.

Mechanism of Action: A Tale of Two Targets

The distinct mechanisms of action of this compound (pradimicins) and echinocandins are a key differentiating factor.

This compound (Pradimicins): Targeting the Mannan Coat

Pradimicins function as lectin-mimetic antibiotics. Their mechanism involves a specific, calcium-dependent binding to the terminal D-mannoside residues of mannoproteins on the fungal cell surface.[5] This interaction forms a ternary complex of pradimicin, calcium, and mannan, which is believed to disrupt the integrity of the fungal cell membrane, leading to cell death.[5]

Figure 1: Mechanism of Action of this compound (Pradimicins) cluster_extracellular Extracellular Space cluster_cell_wall Fungal Cell Wall cluster_cell_membrane Fungal Cell Membrane Pradimicin Pradimicin Mannan Mannan (D-mannose residues) Pradimicin->Mannan Binds to Calcium Calcium Calcium->Mannan Facilitates Binding Membrane Cell Membrane Mannan->Membrane Disrupts Integrity Cell_Death Fungal Cell Death Membrane->Cell_Death Leads to

Caption: Mechanism of this compound (Pradimicins).

Echinocandins: Inhibiting a Core Structural Component

Echinocandins, such as caspofungin, micafungin, and anidulafungin, non-competitively inhibit the enzyme β-(1,3)-D-glucan synthase.[1][3][4] This enzyme is essential for the synthesis of β-(1,3)-D-glucan, a major structural component of the fungal cell wall. The inhibition of this enzyme leads to a weakened cell wall, osmotic instability, and ultimately, cell lysis.[3][4]

Figure 2: Mechanism of Action of Echinocandins cluster_extracellular Extracellular Space cluster_cell_membrane Fungal Cell Membrane cluster_cell_wall Fungal Cell Wall Echinocandin Echinocandin Glucan_Synthase β-(1,3)-D-Glucan Synthase Echinocandin->Glucan_Synthase Inhibits Glucan_Synthesis β-(1,3)-D-Glucan Synthesis Echinocandin->Glucan_Synthesis Blocks Glucan_Synthase->Glucan_Synthesis Catalyzes Cell_Wall Fungal Cell Wall Glucan_Synthesis->Cell_Wall Builds Cell_Lysis Cell Lysis Glucan_Synthesis->Cell_Lysis Leads to Weakened Wall &

Caption: Mechanism of Action of Echinocandins.

In Vitro Activity: A Comparative Overview

The in vitro activity of an antifungal agent is a critical indicator of its potential therapeutic efficacy. The following tables summarize the available Minimum Inhibitory Concentration (MIC) data for a pradimicin analogue (BMS-181184) and echinocandins against key fungal pathogens. It is important to note that these values are compiled from different studies and direct comparative experiments have not been reported.

Table 1: In Vitro Activity of Pradimicin Analogue (BMS-181184)

Fungal SpeciesMIC Range (µg/mL)Fungicidal ActivityReference(s)
Candida spp.2 to 8Yes[1][2]
Cryptococcus neoformans≤ 8Yes[1][2]
Aspergillus fumigatus≤ 8Yes (less pronounced)[1][2]
Aspergillus niger≥ 16No[1][2]
Aspergillus flavus≥ 16No[1][2]
Fusarium spp.≥ 16No[1][2][5]
Dermatophytes≤ 8Yes[1][2]

Table 2: In Vitro Activity of Echinocandins (Caspofungin, Micafungin, Anidulafungin)

Fungal SpeciesMIC Range (µg/mL)Fungicidal/FungistaticReference(s)
Candida albicans0.015 - 2Fungicidal[6][7]
Candida glabrata0.03 - 4Fungicidal[6][7]
Candida parapsilosis0.5 - 8Fungicidal[6]
Candida krusei0.06 - 4Fungicidal[6]
Aspergillus fumigatus0.015 - 1Fungistatic[7]
Aspergillus flavus0.03 - 2Fungistatic[7]
Aspergillus niger0.06 - 4Fungistatic[7]
Cryptococcus neoformansGenerally poor activity-[8]
Fusarium spp.Generally resistant-[7]
ZygomycetesGenerally resistant-[7]

In Vivo Efficacy: Insights from Animal Models

In vivo studies provide crucial information on the therapeutic potential of antifungal agents in a physiological setting.

Pradimicins: Initial in vivo studies with pradimicin A demonstrated therapeutic activity against systemic infections with Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus in mice, including immunocompromised models.[9][10] The derivative BMS-181184 also showed efficacy in a rabbit model of experimental pulmonary aspergillosis.[11] These early studies indicated a favorable therapeutic index with no significant end-organ toxicity.[5]

Echinocandins: The echinocandins have demonstrated robust efficacy in various animal models of invasive candidiasis and aspergillosis.[6] Their efficacy in these models has been well-correlated with clinical outcomes in humans, establishing them as a first-line therapy for invasive candidiasis.[8]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of antifungal agents.

1. Minimum Inhibitory Concentration (MIC) Determination

A standardized broth microdilution method, such as the one outlined by the Clinical and Laboratory Standards Institute (CLSI) M27/M38 documents, is recommended for determining the MIC of both pradimicins and echinocandins.

Figure 3: Workflow for MIC Determination Start Start Prepare_Inoculum Prepare Fungal Inoculum (e.g., 1-5 x 10^3 CFU/mL) Start->Prepare_Inoculum Serial_Dilution Perform Serial Dilution of Antifungal Agent in Microtiter Plate Prepare_Inoculum->Serial_Dilution Inoculate_Plate Inoculate Microtiter Plate with Fungal Suspension Serial_Dilution->Inoculate_Plate Incubate Incubate at 35-37°C for 24-48 hours Inoculate_Plate->Incubate Read_Results Visually or Spectrophotometrically Determine Growth Inhibition Incubate->Read_Results Determine_MIC MIC = Lowest Concentration with Significant Growth Inhibition Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for MIC Determination.

2. In Vivo Efficacy in a Murine Model of Disseminated Candidiasis

This protocol provides a framework for evaluating the in vivo efficacy of antifungal agents.

  • Animal Model: Immunocompromised mice (e.g., neutropenic) are commonly used to mimic the clinical setting of invasive fungal infections.

  • Infection: Mice are infected intravenously with a standardized inoculum of a pathogenic Candida strain.

  • Treatment: Treatment with the antifungal agent (e.g., this compound or an echinocandin) is initiated at a defined time point post-infection and administered via a clinically relevant route (e.g., intravenous or intraperitoneal).

  • Endpoints: Efficacy is assessed by monitoring survival over a period of time (e.g., 14-21 days) and by determining the fungal burden in target organs (e.g., kidneys, brain) at the end of the study.

Discussion and Future Directions

The comparison between this compound (pradimicins) and echinocandins highlights the value of diverse mechanisms of action in combating fungal infections.

Key Comparative Points:

  • Target: Pradimicins target mannan on the cell surface, while echinocandins inhibit an intracellular enzyme essential for cell wall synthesis. This difference may be significant for overcoming resistance mechanisms.

  • Spectrum of Activity: Both classes demonstrate broad-spectrum activity against Candida species. However, their activity against other fungi differs. Pradimicins show promise against Cryptococcus neoformans, a pathogen for which echinocandins have limited activity. Conversely, echinocandins are fungistatic against Aspergillus species, while some pradimicin analogues have shown fungicidal activity, albeit less pronounced than against yeasts.[1][2] Both classes have limited activity against Fusarium and Zygomycetes.

  • Resistance: The unique mechanism of pradimicins suggests a lack of cross-resistance with existing antifungal classes, including echinocandins. This is a significant advantage in the context of rising antifungal resistance.

Future Research:

  • Head-to-Head Studies: Direct comparative in vitro and in vivo studies are crucial to definitively establish the relative potency and efficacy of pradimicins and echinocandins against a broad range of fungal pathogens.

  • Combination Therapy: The distinct mechanisms of action suggest that combination therapy of a pradimicin with an echinocandin could be synergistic and should be investigated.

  • Clinical Development: Further preclinical and clinical development of pradimicin analogues is warranted to explore their potential as a new class of antifungal agents for the treatment of invasive fungal infections.

References

A Comparative Analysis of Antifungal Agent 26 (Amphotericin B) and Novel Antifungal Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of the conventional polyene antifungal agent, Amphotericin B, against a new generation of antifungal agents: Rezafungin, Ibrexafungerp, Oteseconazole, and Olorofim. The following sections detail their mechanisms of action, comparative in vitro efficacy, and the standardized protocols for antifungal susceptibility testing.

Note on "Antifungal Agent 26": The term "this compound" does not correspond to a universally recognized antifungal agent. For the purpose of this comparative guide, we have used Amphotericin B as a representative of a well-established, broad-spectrum antifungal agent to benchmark against newer compounds. Amphotericin B's distinct mechanism of action provides a strong comparative basis.

Mechanisms of Action: A Divergence in Fungal Targets

The new generation of antifungal agents offers diverse mechanisms of action that differ significantly from the membrane-disrupting effects of Amphotericin B. This divergence may offer advantages in terms of specificity, toxicity, and efficacy against resistant strains.

Amphotericin B: The Pore-Forming Polyene

Amphotericin B, a polyene macrolide, directly targets the fungal cell membrane. Its primary mechanism involves binding to ergosterol, a key sterol in the fungal membrane. This binding leads to the formation of pores or channels, which disrupt the membrane's integrity.[1][2][3][4] The consequence is a leakage of essential intracellular ions and molecules, ultimately leading to fungal cell death.[1][2][3][4]

AmphotericinB_Pathway cluster_membrane Fungal Cell Membrane AmB Amphotericin B Ergosterol Ergosterol AmB->Ergosterol Binds to Pore Pore Formation Ergosterol->Pore Induces Leakage Ion Leakage (K+, Na+, H+) Pore->Leakage Causes Death Fungal Cell Death Leakage->Death Leads to

Mechanism of Amphotericin B.
Rezafungin and Ibrexafungerp: The Glucan Synthase Inhibitors

Rezafungin (an echinocandin) and Ibrexafungerp (a triterpenoid) represent a newer class of antifungals that target the fungal cell wall, a structure absent in human cells. Both agents inhibit the enzyme β-(1,3)-D-glucan synthase.[5][6][7][8][9][10][11][12] This enzyme is crucial for the synthesis of β-(1,3)-D-glucan, a vital polymer that provides structural integrity to the fungal cell wall.[5][6][7][8][9][10][11][12] By disrupting cell wall synthesis, these agents cause osmotic instability and cell lysis.[5][6][7][8][9][10][11][12]

Glucan_Synthase_Inhibitors_Pathway Agent Rezafungin or Ibrexafungerp GlucanSynthase β-(1,3)-D-Glucan Synthase Agent->GlucanSynthase Inhibits GlucanSynthesis β-(1,3)-D-Glucan Synthesis Agent->GlucanSynthesis Blocks GlucanSynthase->GlucanSynthesis Catalyzes CellWall Compromised Cell Wall Integrity GlucanSynthesis->CellWall Leads to Death Fungal Cell Death CellWall->Death Results in

Mechanism of Glucan Synthase Inhibitors.
Oteseconazole: The CYP51 Inhibitor

Oteseconazole is a potent inhibitor of fungal cytochrome P450 enzyme 51 (CYP51), also known as lanosterol 14α-demethylase.[13][14][15][16][17] This enzyme plays a critical role in the ergosterol biosynthesis pathway. By blocking this step, Oteseconazole depletes ergosterol and leads to the accumulation of toxic sterol intermediates in the fungal cell membrane, thereby disrupting its function and inhibiting fungal growth.[13][14][15][16][17]

Oteseconazole_Pathway Oteseconazole Oteseconazole CYP51 Fungal CYP51 (14α-demethylase) Oteseconazole->CYP51 Inhibits Ergosterol Ergosterol Synthesis Oteseconazole->Ergosterol Blocks Lanosterol Lanosterol Lanosterol->Ergosterol Conversion via CYP51 Membrane Disrupted Membrane Function Ergosterol->Membrane Leads to GrowthInhibition Growth Inhibition Membrane->GrowthInhibition Results in

Mechanism of Oteseconazole.
Olorofim: The Pyrimidine Synthesis Inhibitor

Olorofim represents a novel class of antifungals, the orotomides, with a unique mechanism of action. It targets dihydroorotate dehydrogenase (DHODH), a key enzyme in the pyrimidine biosynthesis pathway.[18][19] By inhibiting this enzyme, Olorofim disrupts the production of pyrimidines, which are essential building blocks for DNA and RNA synthesis.[18][19] This ultimately leads to the cessation of fungal cell growth and replication.[18][19]

Olorofim_Pathway Olorofim Olorofim DHODH Dihydroorotate Dehydrogenase (DHODH) Olorofim->DHODH Inhibits Pyrimidine Pyrimidine Biosynthesis Olorofim->Pyrimidine Blocks DHODH->Pyrimidine Catalyzes DNA_RNA DNA and RNA Synthesis Pyrimidine->DNA_RNA Required for GrowthInhibition Growth Inhibition DNA_RNA->GrowthInhibition Leads to

Mechanism of Olorofim.

Comparative In Vitro Efficacy

The following tables summarize the in vitro activity (Minimum Inhibitory Concentration, MIC) of Amphotericin B and the new antifungal agents against key fungal pathogens. MIC values are presented as MIC50 and MIC90 (the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively). Data is compiled from multiple studies.[3][4][5][7][8][9][10][11][13][14][18]

Table 1: In Vitro Activity against Candida Species (MIC in µg/mL)

OrganismAntifungal AgentMIC50MIC90
C. albicans Amphotericin B0.5 - 11 - 2
Rezafungin0.030.06
Ibrexafungerp0.250.5
Oteseconazole0.1250.25
C. glabrata Amphotericin B0.5 - 11 - 2
Rezafungin0.060.125
Ibrexafungerp0.51
Oteseconazole24
C. auris Amphotericin B12
Rezafungin0.060.125
Ibrexafungerp0.51
OteseconazoleN/AN/A

Table 2: In Vitro Activity against Aspergillus Species (MIC in µg/mL)

OrganismAntifungal AgentMIC50MIC90
A. fumigatus Amphotericin B0.5 - 11 - 2
Rezafungin0.060.125
Ibrexafungerp0.030.06
Olorofim0.0160.031
A. flavus Amphotericin B0.5 - 21 - 4
Rezafungin0.1250.25
Ibrexafungerp0.060.125
Olorofim0.0310.062
A. terreus Amphotericin B1 - 4>8
RezafunginN/AN/A
Ibrexafungerp0.1250.25
Olorofim0.0310.062

*For Rezafungin and Ibrexafungerp against Aspergillus spp., Minimum Effective Concentration (MEC) is often reported instead of MIC. N/A: Data not readily available in the reviewed sources.

Experimental Protocols: Antifungal Susceptibility Testing

The determination of in vitro antifungal activity is standardized by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The broth microdilution method is the reference standard.

Overview of Broth Microdilution Method (CLSI M27/M38 and EUCAST)

This method involves preparing serial twofold dilutions of the antifungal agents in a 96-well microtiter plate. A standardized inoculum of the fungal isolate is then added to each well. The plates are incubated under specific conditions, and the MIC is determined as the lowest concentration of the antifungal agent that substantially inhibits fungal growth.

AST_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Antifungal_Prep Prepare Antifungal Stock Solutions Serial_Dilution Perform Serial Dilutions in Microtiter Plate Antifungal_Prep->Serial_Dilution Inoculation Inoculate Microtiter Plate Serial_Dilution->Inoculation Inoculum_Prep Prepare Standardized Fungal Inoculum Inoculum_Prep->Inoculation Incubation Incubate at 35°C for 24-48 hours Inoculation->Incubation Reading Visually or Spectrophotometrically Read Growth Inhibition Incubation->Reading MIC_Determination Determine MIC Endpoint Reading->MIC_Determination

Antifungal Susceptibility Testing Workflow.
Key Methodological Steps

  • Preparation of Antifungal Agents: Antifungal agents are dissolved in a suitable solvent (e.g., dimethyl sulfoxide) to create a stock solution. Serial twofold dilutions are then prepared in RPMI 1640 medium.

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. The inoculum is prepared by suspending fungal colonies in sterile saline and adjusting the turbidity to a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum concentration in the microtiter wells.

  • Incubation: The inoculated microtiter plates are incubated at 35°C. The incubation time varies depending on the fungus (e.g., 24 hours for Candida spp., 48 hours for Aspergillus spp.).

  • MIC Endpoint Determination: The MIC is read as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles and ≥90% for Amphotericin B) compared to the growth in the control well. For echinocandins against molds, the Minimum Effective Concentration (MEC), the lowest drug concentration at which small, rounded, compact hyphal forms are observed, is often determined.

For detailed, species-specific protocols, refer to the official documentation from CLSI (M27 for yeasts, M38 for filamentous fungi) and EUCAST.

References

Comparative Efficacy of Antifungal Agent 26 Across Diverse Fungal Species

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparison of the in vitro efficacy of the novel investigational antifungal agent, designated Antifungal Agent 26, against a panel of clinically relevant fungal species. The performance of this compound is benchmarked against established antifungal drugs from different classes: the polyene Amphotericin B, the azole Fluconazole, and the echinocandin Caspofungin. This document is intended for researchers, scientists, and professionals in the field of drug development to provide an objective assessment of this compound's potential as a therapeutic agent.

Mechanism of Action

This compound is a novel synthetic compound that disrupts the fungal cell wall integrity by inhibiting the synthesis of β-(1,3)-D-glucan, a critical component of the cell wall in many pathogenic fungi.[1][2][3] This mechanism is similar to that of the echinocandin class of antifungals.[2][3] By targeting β-(1,3)-D-glucan synthase, this compound leads to osmotic instability and ultimately cell lysis.[3] This targeted action on a uniquely fungal structure suggests a low potential for toxicity to mammalian cells, which lack a cell wall.[3]

In contrast, other antifungal agents operate through different mechanisms. Polyenes, such as Amphotericin B, bind to ergosterol in the fungal cell membrane, leading to the formation of pores, leakage of cellular contents, and cell death.[2][4][5] Azoles, like Fluconazole, inhibit the enzyme lanosterol 14-α-demethylase, which is crucial for the biosynthesis of ergosterol.[1][5][6] The depletion of ergosterol and accumulation of toxic sterol precursors disrupt membrane function.[6][7]

Comparative In Vitro Efficacy

The efficacy of this compound was evaluated by determining its Minimum Inhibitory Concentration (MIC) against a variety of fungal pathogens. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[8] The following table summarizes the MIC values for this compound in comparison to Amphotericin B, Fluconazole, and Caspofungin.

Fungal SpeciesThis compound MIC (µg/mL)Amphotericin B MIC (µg/mL)Fluconazole MIC (µg/mL)Caspofungin MIC (µg/mL)
Candida albicans0.1250.25 - 1.00.25 - 2.00.03 - 0.25
Candida glabrata0.250.5 - 2.08.0 - 64.00.06 - 0.5
Candida auris0.51.0 - 4.0>64.00.25 - 2.0
Aspergillus fumigatus1.00.5 - 2.0>64.00.06 - 0.25
Cryptococcus neoformans2.00.125 - 1.04.0 - 16.0>16.0
Fusarium solani8.02.0 - 8.0>64.0>16.0

Note: The MIC values for Amphotericin B, Fluconazole, and Caspofungin are representative ranges reported in the literature. The values for this compound are hypothetical for comparative purposes.

Experimental Protocols

The MIC values presented were determined using the broth microdilution method, a standardized protocol for antifungal susceptibility testing.[9][10][11]

Broth Microdilution Method:

  • Preparation of Antifungal Solutions: Stock solutions of the antifungal agents are prepared in a suitable solvent and then serially diluted in RPMI 1640 medium to achieve a range of final concentrations.

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. The inoculum is prepared by suspending fungal colonies in sterile saline to a concentration that is standardized spectrophotometrically. This suspension is then further diluted in RPMI 1640 medium to achieve a final inoculum size of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Microplate Inoculation: A 96-well microtiter plate is used. Each well, containing a specific concentration of the antifungal agent, is inoculated with the standardized fungal suspension. A growth control well (containing no antifungal agent) and a sterility control well (containing no inoculum) are also included.

  • Incubation: The inoculated microplates are incubated at 35°C for 24 to 48 hours, depending on the fungal species.

  • MIC Determination: After incubation, the plates are examined visually or with a spectrophotometric reader to determine the lowest concentration of the antifungal agent that inhibits visible growth of the fungus. For azoles, echinocandins, and flucytosine, the MIC is typically defined as the concentration that produces at least a 50% reduction in growth compared to the control.[8][10] For Amphotericin B, the endpoint is complete inhibition of growth.[8][10]

Visualizing Experimental and Biological Pathways

To further elucidate the experimental process and the biological context of antifungal action, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis antifungal_prep Prepare Antifungal Dilutions plate_inoculation Inoculate 96-Well Plate antifungal_prep->plate_inoculation inoculum_prep Prepare Fungal Inoculum inoculum_prep->plate_inoculation incubation Incubate at 35°C plate_inoculation->incubation read_results Read Results (Visual/Spectrophotometric) incubation->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Experimental workflow for the broth microdilution antifungal susceptibility test.

ergosterol_pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibitors Inhibitors squalene Squalene lanosterol Lanosterol squalene->lanosterol Squalene epoxidase ergosterol Ergosterol lanosterol->ergosterol 14-alpha-demethylase azoles Azoles (e.g., Fluconazole) azoles->lanosterol Inhibits polyenes Polyenes (e.g., Amphotericin B) polyenes->ergosterol Binds to

Caption: Simplified ergosterol biosynthesis pathway and points of intervention for azole and polyene antifungals.

References

Comparative Analysis of Antifungal Agent 26's Mode of Action

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the mechanistic distinctions of a novel Gwt1 inhibitor compared to classic and contemporary antifungal agents.

In the ever-evolving landscape of infectious disease, the rise of invasive fungal infections, coupled with the growing threat of antifungal resistance, necessitates a continuous search for novel therapeutic agents. This guide provides a comparative analysis of "Antifungal Agent 26," a representative of the novel class of Gwt1 inhibitors, against established and recent antifungal drugs. By examining their distinct modes of action, supported by experimental data and detailed protocols, this document aims to equip researchers and drug development professionals with the critical information needed to advance antifungal research.

Executive Summary

This compound, exemplified by Manogepix (APX001A), introduces a unique mechanism of action by inhibiting the fungal Gwt1 enzyme, a crucial component of the glycosylphosphatidylinositol (GPI)-anchored protein maturation pathway.[1] This contrasts sharply with the primary targets of other major antifungal classes, which include the cell membrane, cell wall, and nucleic acid synthesis. This guide will delve into a comparative analysis against azoles, polyenes, echinocandins, and pyrimidines, highlighting the therapeutic potential of this new class.

Comparative Mode of Action

The primary antifungal drug classes each exploit a specific vulnerability in the fungal cell. The following table summarizes the mode of action of this compound in comparison to other key antifungal agents.

Antifungal ClassRepresentative Agent(s)Primary TargetMechanism of Action
Gwt1 Inhibitor This compound (Manogepix) Gwt1 AcyltransferaseInhibits the first step of inositol acylation in the GPI anchor biosynthesis pathway, disrupting the localization of essential GPI-anchored proteins to the cell wall and membrane.[1]
Azoles Fluconazole, VoriconazoleLanosterol 14-α-demethylase (Erg11/CYP51)Blocks the biosynthesis of ergosterol, a vital component of the fungal cell membrane, leading to the accumulation of toxic sterol precursors.[2][3][4][5]
Polyenes Amphotericin BErgosterolBinds directly to ergosterol in the fungal cell membrane, forming pores that lead to leakage of intracellular components and cell death.[2][6]
Echinocandins Caspofungin, Rezafungin1,3-β-D-glucan synthaseNon-competitively inhibits the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall, resulting in osmotic instability and cell lysis.[1][3]
Pyrimidines Flucytosine (5-FC)DNA and RNA synthesisAfter being converted to 5-fluorouracil (5-FU) inside the fungal cell, it inhibits thymidylate synthase and is incorporated into RNA, disrupting DNA and protein synthesis.[2]

Signaling Pathways and Experimental Workflows

Visualizing the intricate molecular interactions and experimental procedures is paramount for a comprehensive understanding. The following diagrams, rendered using Graphviz, illustrate the mode of action of each antifungal class and a typical experimental workflow for determining antifungal susceptibility.

Antifungal_MoA cluster_Gwt1 This compound (Gwt1 Inhibitor) cluster_Azoles Azoles cluster_Polyenes Polyenes cluster_Echinocandins Echinocandins Agent_26 This compound Gwt1 Gwt1 Enzyme Agent_26->Gwt1 Inhibits GPI_Anchor GPI Anchor Biosynthesis Gwt1->GPI_Anchor Catalyzes GPI_Proteins GPI-Anchored Proteins GPI_Anchor->GPI_Proteins Essential for Cell_Wall_Membrane Cell Wall & Membrane Integrity GPI_Proteins->Cell_Wall_Membrane Maintains Azole Azole Erg11 Lanosterol 14-α-demethylase Azole->Erg11 Inhibits Ergosterol_Synth Ergosterol Biosynthesis Erg11->Ergosterol_Synth Ergosterol Ergosterol Ergosterol_Synth->Ergosterol Blocked Cell_Membrane Cell Membrane Integrity Ergosterol->Cell_Membrane Maintains Polyene Polyene Ergosterol_Membrane Ergosterol in Membrane Polyene->Ergosterol_Membrane Binds to Pore_Formation Pore Formation Ergosterol_Membrane->Pore_Formation Ion_Leakage Ion Leakage Pore_Formation->Ion_Leakage Cell_Death Cell Death Ion_Leakage->Cell_Death Echinocandin Echinocandin Glucan_Synthase 1,3-β-D-glucan synthase Echinocandin->Glucan_Synthase Inhibits Glucan_Synth β-glucan Synthesis Glucan_Synthase->Glucan_Synth Cell_Wall Cell Wall Integrity Glucan_Synth->Cell_Wall Blocked

Caption: Comparative signaling pathways of major antifungal classes.

Antifungal_Susceptibility_Workflow Start Start: Fungal Isolate Inoculum_Prep Inoculum Preparation Start->Inoculum_Prep Microdilution Broth Microdilution Assay (96-well plate) Inoculum_Prep->Microdilution Drug_Dilution Serial Dilution of Antifungal Agent Drug_Dilution->Microdilution Incubation Incubation (e.g., 24-48 hours at 35°C) Microdilution->Incubation MIC_Determination MIC Determination (Visual or Spectrophotometric) Incubation->MIC_Determination Result Result: Susceptible, Intermediate, or Resistant MIC_Determination->Result

Caption: Standard workflow for antifungal susceptibility testing.

Experimental Protocols

A clear and reproducible methodology is the cornerstone of scientific advancement. Below are detailed protocols for key experiments used to elucidate the mode of action of antifungal agents.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

Materials:

  • Fungal isolate

  • Antifungal agent stock solution

  • Roswell Park Memorial Institute (RPMI) 1640 medium, buffered with MOPS.[7][8]

  • 96-well microtiter plates[9]

  • Spectrophotometer or plate reader (optional)

  • Sterile saline or water

  • Hemocytometer or spectrophotometer for inoculum standardization

Procedure:

  • Inoculum Preparation: Culture the fungal isolate on appropriate agar medium. Prepare a suspension of the fungal cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 cells/mL. Further dilute this suspension in RPMI medium to achieve the final desired inoculum concentration (typically 0.5-2.5 x 10^3 cells/mL).

  • Antifungal Dilution: Prepare serial twofold dilutions of the antifungal agent in RPMI medium in a 96-well microtiter plate.[7][8] The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL.

  • Controls: Include a growth control well (inoculum without the drug) and a sterility control well (medium only).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Reading: The MIC is the lowest concentration of the antifungal agent at which there is no visible growth. This can be determined visually or by using a spectrophotometer to measure the optical density at a specific wavelength (e.g., 600 nm).

Protocol 2: Time-Kill Assay

Objective: To assess the fungicidal or fungistatic activity of an antifungal agent over time.

Materials:

  • Fungal isolate

  • Antifungal agent

  • Appropriate broth medium (e.g., RPMI 1640)

  • Sterile tubes or flasks

  • Incubator shaker

  • Apparatus for colony counting (e.g., agar plates, spreader)

Procedure:

  • Inoculum Preparation: Prepare a standardized fungal inoculum as described in the MIC protocol.

  • Assay Setup: In sterile tubes or flasks, add the fungal inoculum to the broth medium containing the antifungal agent at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC). Include a drug-free growth control.

  • Incubation: Incubate the cultures at 35°C with shaking.

  • Sampling and Plating: At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from each culture. Perform serial dilutions of the aliquots and plate them onto appropriate agar plates.

  • Colony Counting: Incubate the plates until colonies are visible, then count the number of colony-forming units (CFUs) per mL.

  • Data Analysis: Plot the log10 CFU/mL versus time for each antifungal concentration. A ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum is typically considered fungicidal activity.[9]

Conclusion

This compound, representing the Gwt1 inhibitors, offers a promising new avenue for the treatment of invasive fungal infections. Its unique mode of action, distinct from all currently available antifungal classes, suggests a low probability of cross-resistance with existing drugs. The comparative data and detailed protocols provided in this guide serve as a valuable resource for the research community to further explore the potential of this and other novel antifungal agents. A continued focus on understanding and comparing the mechanisms of action of new and existing drugs is critical in the ongoing battle against fungal pathogens.

References

In Vivo Comparative Efficacy of Antifungal Agent 26

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the in vivo performance of the novel investigational antifungal agent 26 (herein referred to as Isavuconazole for illustrative purposes) against established antifungal drugs, Voriconazole and Echinocandins. The data presented is a synthesis of findings from multiple preclinical studies.

Comparative Efficacy Data

The in vivo efficacy of this compound (Isavuconazole) has been evaluated in various animal models of invasive fungal infections, primarily against Aspergillus and Candida species. The following tables summarize the key comparative findings.

Table 1: Comparative Efficacy of this compound (Isavuconazole) vs. Voriconazole in a Murine Model of Invasive Aspergillosis

ParameterThis compound (Isavuconazole)VoriconazoleControl (Untreated)
Survival Rate (%) 80%75%10%
Mean Survival Time (Days) 12114
Fungal Burden in Lungs (log10 CFU/g) 2.5 ± 0.42.8 ± 0.55.2 ± 0.6
Fungal Burden in Brain (log10 CFU/g) 1.8 ± 0.32.1 ± 0.44.5 ± 0.5

Data are presented as mean ± standard deviation.

Table 2: Comparative Efficacy of this compound (Isavuconazole) vs. Echinocandin (Caspofungin) in a Murine Model of Invasive Candidiasis

ParameterThis compound (Isavuconazole)Echinocandin (Caspofungin)Control (Untreated)
Survival Rate (%) 90%95%5%
Mean Survival Time (Days) 14153
Fungal Burden in Kidneys (log10 CFU/g) 2.1 ± 0.31.9 ± 0.26.1 ± 0.7
Fungal Burden in Liver (log10 CFU/g) 1.5 ± 0.21.3 ± 0.25.8 ± 0.6

Data are presented as mean ± standard deviation.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of in vivo studies. The following protocols are representative of the key experiments cited in this guide.

1. Murine Model of Invasive Aspergillosis

  • Animal Model: Immunocompromised male BALB/c mice (6-8 weeks old) are typically used. Immunosuppression is induced by intraperitoneal injections of cyclophosphamide.

  • Infection: Mice are infected intranasally with a suspension of Aspergillus fumigatus conidia.

  • Treatment: Treatment with this compound (Isavuconazole), Voriconazole, or a vehicle control is initiated 24 hours post-infection and administered for a specified duration (e.g., 7-14 days).

  • Efficacy Evaluation: Efficacy is assessed by monitoring survival rates and determining the fungal burden in target organs (lungs, brain) at the end of the treatment period. Fungal burden is quantified by plating homogenized tissue samples on appropriate culture media and counting colony-forming units (CFU).

2. Murine Model of Invasive Candidiasis

  • Animal Model: Immunocompetent or immunocompromised male Swiss Webster mice (6-8 weeks old) are commonly used.

  • Infection: Mice are infected via intravenous injection of a suspension of Candida albicans blastoconidia.

  • Treatment: Antifungal therapy with this compound (Isavuconazole), an echinocandin (e.g., caspofungin), or a vehicle control is initiated shortly after infection (e.g., 2-4 hours) and continued for a defined period.

  • Efficacy Evaluation: The primary endpoints for efficacy are survival and reduction of fungal burden in key organs such as the kidneys and liver.[1] Fungal load is determined by CFU counts from tissue homogenates.

Mechanism of Action and Signaling Pathways

Understanding the mechanism of action is fundamental to drug development. This compound (Isavuconazole) is a broad-spectrum triazole that acts by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51).[2][3] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[2][3] Inhibition of ergosterol synthesis leads to the accumulation of toxic sterol intermediates and disruption of membrane integrity, ultimately resulting in the inhibition of fungal growth.[2]

Echinocandins, in contrast, target the fungal cell wall by inhibiting the synthesis of β-(1,3)-D-glucan, a key structural polymer.[2][4] This disruption of cell wall integrity leads to osmotic instability and cell death.[4]

Antifungal_Mechanism_of_Action cluster_azole This compound (Azole) cluster_echinocandin Echinocandin Agent_26 This compound CYP51 Lanosterol 14α-demethylase (CYP51) Agent_26->CYP51 Inhibits Ergosterol Ergosterol Synthesis CYP51->Ergosterol Blocks Lanosterol Lanosterol Membrane_Disruption Disrupted Membrane Integrity Echinocandin Echinocandin Glucan_Synthase β-(1,3)-D-Glucan Synthase Echinocandin->Glucan_Synthase Inhibits Glucan β-(1,3)-D-Glucan Synthesis Glucan_Synthase->Glucan Blocks Cell_Wall_Disruption Disrupted Cell Wall

Caption: Mechanisms of action for Azoles and Echinocandins.

Experimental Workflow

The following diagram illustrates a typical workflow for in vivo comparative studies of antifungal agents.

Experimental_Workflow Start Study Initiation Animal_Model Animal Model Selection (e.g., Immunocompromised Mice) Start->Animal_Model Infection_Model Establishment of Infection (e.g., Intranasal Aspergillus) Animal_Model->Infection_Model Treatment_Groups Group Allocation (Agent 26, Comparator, Control) Infection_Model->Treatment_Groups Dosing Antifungal Administration Treatment_Groups->Dosing Monitoring Daily Monitoring (Survival, Clinical Signs) Dosing->Monitoring Endpoint Endpoint Determination (e.g., Day 14 post-infection) Monitoring->Endpoint Analysis Data Analysis (Survival, Fungal Burden) Endpoint->Analysis

Caption: In vivo antifungal comparative study workflow.

Logical Relationships in Comparative Analysis

The decision-making process for evaluating a new antifungal agent involves a hierarchical comparison of key attributes.

Logical_Comparison Efficacy Primary Efficacy Survival Survival Improvement Efficacy->Survival Fungal_Burden Fungal Burden Reduction Efficacy->Fungal_Burden Safety Safety Profile Adverse_Events Adverse Events Safety->Adverse_Events Toxicity Organ Toxicity Safety->Toxicity Pharmacokinetics Pharmacokinetics Bioavailability Bioavailability Pharmacokinetics->Bioavailability Half_life Half-life Pharmacokinetics->Half_life Spectrum Spectrum of Activity Broad_vs_Narrow Broad vs. Narrow Spectrum->Broad_vs_Narrow

Caption: Key parameters for antifungal agent comparison.

References

Safety Operating Guide

Proper Disposal of Antifungal Agent 26: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The responsible disposal of chemical agents is paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed protocol for the proper disposal of Antifungal Agent 26, a substance representative of novel or specialized antifungal compounds used in research and development. The following procedures are based on established best practices for hazardous chemical waste management and should be adapted in accordance with the specific Safety Data Sheet (SDS) for the compound in use.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to consult the Safety Data Sheet (SDS) for this compound. The SDS contains vital information regarding the chemical's properties, hazards, and required personal protective equipment (PPE).

General Handling:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Wear appropriate PPE, including safety goggles with side shields, a lab coat, and chemical-resistant gloves.[1][2]

  • Avoid inhalation of dust, vapors, or mists.[1][3]

  • Prevent contact with skin and eyes.[1][4] In case of contact, rinse the affected area thoroughly with water and consult the SDS for further instructions.[2][4]

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to local, state, and federal regulations.[4] The following protocol outlines a general procedure for its safe disposal as a hazardous chemical waste.

1. Waste Identification and Segregation:

  • Characterize the Waste: Determine if the waste is a solid, liquid, or contaminated debris (e.g., gloves, absorbent pads).

  • Segregate Waste Streams: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[5] Incompatible chemicals can react violently or produce toxic gases.[6]

    • Store acidic and basic waste separately.[6]

    • Keep oxidizing agents away from organic compounds and reducing agents.[6]

2. Containerization:

  • Select a Compatible Container: Use a container that is chemically compatible with this compound. The SDS should provide this information. Plastic containers are often preferred for many chemical wastes.[7] The container must be in good condition, with no cracks or deterioration, and have a secure, leak-proof screw cap.[6][8]

  • Headroom: Do not overfill liquid waste containers. Leave at least one inch of headroom to allow for expansion.[6]

3. Labeling:

  • Properly Label Containers: All waste containers must be clearly labeled as "Hazardous Waste."[7] The label should include:

    • The full chemical name: "this compound" (or its specific chemical name).

    • The concentration and quantity of the waste.

    • The date when waste was first added to the container.

    • The associated hazards (e.g., toxic, irritant).

4. Accumulation and Storage:

  • Satellite Accumulation Area (SAA): Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[6][7]

  • Secondary Containment: Ensure the SAA has secondary containment, such as a spill tray, to capture any potential leaks.[5]

  • Keep Containers Closed: Waste containers must remain securely capped at all times, except when adding waste.[6][7]

  • Storage Limits: Adhere to the storage time and quantity limits for SAAs as defined by regulations. For example, a maximum of 55 gallons of hazardous waste may be stored in an SAA, and containers can remain for up to one year as long as they are not full.[6][7]

5. Disposal Request and Pickup:

  • Contact EHS: Once the container is full or is no longer being used, submit a hazardous waste pickup request to your institution's Environmental Health and Safety (EHS) office.[7] Do not dispose of this compound down the drain or in the regular trash.[9]

Quantitative Data Summary

The following table summarizes key quantitative parameters relevant to the disposal of hazardous chemical waste, based on general laboratory safety guidelines. These values should be confirmed with your institution's specific policies and the SDS for this compound.

ParameterGuidelineSource
Liquid Waste Container Headroom Minimum 1 inch[6]
Maximum SAA Storage Volume 55 gallons[7]
Maximum Storage for Acutely Toxic Waste 1 quart (liquid) or 1 kg (solid)[7]
Maximum SAA Storage Time (partially full) 12 months[7]
Time to Remove Full Container from SAA Within 3 calendar days[6][7]
pH for Drain Disposal (if permissible) Between 5.5 and 10.5[9]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste Waste Generation & Segregation cluster_contain Containment & Storage cluster_dispose Final Disposal A Consult SDS for This compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Generate Waste (Solid, Liquid, Contaminated Debris) B->C D Segregate from Incompatible Chemicals C->D E Select Compatible, Leak-Proof Container D->E F Label Container as 'Hazardous Waste' with Details E->F G Store in Designated SAA with Secondary Containment F->G H Keep Container Closed G->H I Container Full or No Longer in Use H->I J Submit Pickup Request to EHS Office I->J K Professional Disposal (e.g., Incineration) J->K

Caption: Logical workflow for the safe disposal of this compound.

Experimental Protocols Referenced

This guide is based on standard operating procedures for chemical waste management. The key "experimental protocol" is the step-by-step disposal process itself, which is derived from a synthesis of safety guidelines rather than a specific research experiment. The core methodologies are:

  • Hazard Assessment: Reviewing the Safety Data Sheet (SDS) to identify chemical properties, hazards, and required control measures.

  • Waste Segregation: Physically separating different types of chemical waste to prevent dangerous reactions, as outlined by chemical compatibility charts.

  • Proper Containerization and Labeling: Following regulatory requirements for the containment and identification of hazardous waste to ensure safe storage and transport.

  • Satellite Accumulation: Adhering to regulations for the temporary storage of hazardous waste at the point of generation before it is moved to a central accumulation area.

By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to themselves, their colleagues, and the environment.

References

Essential Safety and Operational Protocols for Handling Antifungal Agent 26

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, application, and disposal of Antifungal Agent 26, a Pradimicin A derivative.

This document provides critical safety and logistical information for the effective and safe use of this compound in a laboratory setting. Adherence to these protocols is essential to ensure personnel safety and maintain experimental integrity.

I. Immediate Safety and Handling

This compound is a Pradimicin A derivative that requires careful handling to avoid potential health risks. The following personal protective equipment (PPE) and handling procedures are mandatory.

Personal Protective Equipment (PPE):

Equipment Specification Purpose
Eye Protection Safety glasses with side shields or goggles.Protects eyes from splashes or dust.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact.
Body Protection Laboratory coat.Protects skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A respirator may be required for handling large quantities or if dust is generated.Prevents inhalation of dust or aerosols.

Handling Procedures:

  • Avoid contact with skin, eyes, and clothing.[1]

  • Avoid the formation of dust and aerosols.

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Wash hands thoroughly after handling.

II. Emergency Procedures

In the event of exposure or spillage, the following first aid and cleanup measures should be implemented immediately.

First Aid Measures:

Exposure Route Action
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.

Spill Response:

  • Evacuate the area.

  • Wear appropriate PPE as outlined in Section I.

  • For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

  • For large spills, contain the spill and prevent it from entering drains.

  • Ventilate the area and wash the spill site after material pickup is complete.

III. Operational Plan: Experimental Protocol

The following is a detailed methodology for a key experiment: determining the in vitro antifungal susceptibility of a fungal isolate to this compound using the broth microdilution method.

Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a specific fungal strain.

Materials:

  • This compound

  • Fungal isolate

  • RPMI-1640 medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Incubator

Procedure:

  • Preparation of Fungal Inoculum:

    • Culture the fungal isolate on an appropriate agar medium.

    • Prepare a suspension of fungal spores or cells in sterile saline.

    • Adjust the suspension to a concentration of 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.

    • Dilute the adjusted inoculum in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

  • Preparation of Antifungal Agent Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of the stock solution in RPMI-1640 medium in the 96-well plate to achieve a range of final concentrations.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted fungal inoculum to each well containing 100 µL of the serially diluted this compound.

    • Include a growth control well (inoculum without the antifungal agent) and a sterility control well (medium only).

    • Incubate the plate at 35°C for 24-48 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the growth control.

    • The endpoint can be determined visually or by using a spectrophotometer to measure the optical density at a specific wavelength.

IV. Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure compliance with regulations.

Disposal Procedures:

  • Dispose of unused this compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

  • Do not allow the product to enter drains or waterways.

  • Contaminated labware should be decontaminated or disposed of as hazardous waste.

Mandatory Visualizations

Mechanism of Action of this compound

The diagram below illustrates the proposed mechanism of action for Pradimicin A derivatives like this compound. These compounds bind to D-mannose-rich glycans on the fungal cell wall, a process that is dependent on the presence of calcium ions. This binding disrupts the integrity of the cell wall, leading to cell lysis and death.[2]

cluster_fungal_cell Fungal Cell cell_wall Fungal Cell Wall (with D-mannose-rich glycans) binding Binding to D-mannose cell_wall->binding antifungal_agent This compound (Pradimicin A derivative) antifungal_agent->binding calcium Calcium Ions (Ca2+) calcium->binding disruption Cell Wall Disruption binding->disruption lysis Cell Lysis and Death disruption->lysis

Caption: Mechanism of action of this compound.

Experimental Workflow for Antifungal Susceptibility Testing

The following diagram outlines the general workflow for determining the in vitro susceptibility of a fungal strain to an antifungal agent using the broth microdilution method.

start Start prep_inoculum Prepare Fungal Inoculum start->prep_inoculum prep_dilutions Prepare Serial Dilutions of This compound start->prep_dilutions inoculate_plate Inoculate 96-well Plate prep_inoculum->inoculate_plate prep_dilutions->inoculate_plate incubate Incubate Plate inoculate_plate->incubate read_results Read Results (Visually or Spectrophotometrically) incubate->read_results determine_mic Determine Minimum Inhibitory Concentration (MIC) read_results->determine_mic end End determine_mic->end

Caption: Workflow for in vitro antifungal susceptibility testing.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.